Ethyl (E)-2-cyano-3-ethoxycrotonate
Description
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Structure
2D Structure
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-ethoxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXFOGAYPIPTKF-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C#N)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C#N)/C(=O)OCC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl (E)-2-cyano-3-ethoxycrotonate
This guide provides a comprehensive overview of the chemical and physical properties of Ethyl (E)-2-cyano-3-ethoxycrotonate, a versatile building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available technical data with practical insights into its reactivity, synthesis, and applications, ensuring a foundation of scientific integrity and expertise.
Introduction: A Versatile Michael Acceptor
This compound, also known as ethyl (2E)-2-cyano-3-ethoxybut-2-enoate, is a multifunctional organic compound. Its structure, featuring a conjugated system with electron-withdrawing cyano and ester groups, renders it an activated alkene. This electronic arrangement makes it a potent Michael acceptor, susceptible to conjugate addition reactions by a wide range of nucleophiles.[1] This reactivity profile is central to its utility as a key intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1]
The strategic placement of the cyano and ethoxy groups on the crotonate backbone allows for diverse chemical transformations, making it a valuable tool for constructing varied molecular architectures. This guide will delve into the specifics of its chemical identity, physicochemical properties, reactivity, synthesis, and safety considerations.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The following section details the key identifiers for this compound.
Molecular Structure:
Caption: Molecular Structure of this compound
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 932750-29-3[1][2] |
| Molecular Formula | C₉H₁₃NO₃[2][3][4][5] |
| Molecular Weight | 183.20 g/mol [2][3] |
| IUPAC Name | ethyl (2E)-2-cyano-3-ethoxybut-2-enoate[2][6] |
| Synonyms | This compound, (E)-2-Cyano-3-ethoxycrotonic acid ethyl ester, Acetic acid, cyano(ethoxyethylidene)-, ethyl ester[1][3] |
| InChI | InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+[2] |
| InChIKey | YKXFOGAYPIPTKF-BQYQJAHWSA-N[2] |
| SMILES | CCO/C(=C(\C#N)/C(=O)OCC)/C[2] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. While extensive experimental data for this compound is not widely published, the following table summarizes the available information.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical State | White to pale yellow crystalline solid.[7][8] | Thermo Fisher Scientific[7], Fisher Scientific[8] |
| Melting Point | 69.5-75.5 °C[7] or 71-73 °C[8] | Thermo Fisher Scientific[7], Fisher Scientific[8] |
| Boiling Point | Not experimentally determined. Predicted: 304.65 °C at 760 mmHg. | LabSolutions[9] |
| Solubility | Data not available. Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | Inferred |
| Density | Data not available. | |
| pKa | Data not available. |
Note: Some properties are predicted and have not been experimentally verified. Researchers should determine these properties experimentally as needed for their specific applications.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two ethyl groups and the methyl group. The protons of the ethoxy group attached to the double bond will likely appear at a different chemical shift than those of the ester ethyl group. The methyl group on the double bond will also have a characteristic chemical shift.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the molecule. The quaternary carbons of the double bond, the cyano group, and the carbonyl group will be readily identifiable.
For reference, the ¹H and ¹³C NMR spectra of the related compound, ethyl crotonate, have been extensively studied and can provide a basis for predicting the spectral features of the title compound.[10]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups present:
-
C≡N (Nitrile): A sharp, medium-intensity peak around 2220-2260 cm⁻¹.
-
C=O (Ester): A strong, sharp peak around 1700-1750 cm⁻¹.
-
C=C (Alkene): A medium-intensity peak around 1620-1680 cm⁻¹.
-
C-O (Ether and Ester): Strong absorption bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 183.20. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group from the ester, and other characteristic fragments.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the double bond, which is activated by the electron-withdrawing cyano and ester groups.[1]
Michael Addition Reactions
The core reactivity of this compound is its participation in Michael addition (conjugate addition) reactions. A wide variety of nucleophiles can add to the β-carbon of the crotonate backbone.
Caption: Generalized Michael Addition Reaction
Causality in Reactivity: The presence of both the cyano and the ethyl ester groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it highly susceptible to attack by nucleophiles. The ethoxy group at the β-position can also act as a leaving group in some reactions, leading to further transformations.
Applications in Heterocyclic Synthesis
This versatile building block is particularly useful in the synthesis of heterocyclic compounds. The multiple reactive sites allow for cyclization reactions with various binucleophiles. For instance, reaction with hydrazines can lead to the formation of pyrazole derivatives, while reaction with amidines can yield pyrimidines. These heterocyclic cores are prevalent in many biologically active molecules.
While specific examples of the use of this compound in the synthesis of named drugs are not readily found in the literature, its structural motifs are present in many developmental compounds. Its utility is inferred from the extensive use of similar cyanoacrylate derivatives in medicinal chemistry.
Synthesis Protocols
The synthesis of this compound can be envisioned through several standard organic transformations. A plausible and common method is the Knoevenagel condensation.
Proposed Synthesis via Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound (in this case, ethyl cyanoacetate) with a carbonyl compound that has an enolizable ether.
Reaction Scheme:
Caption: Plausible two-step synthesis route.
Step-by-Step Methodology (Hypothetical Protocol):
Note: The following is a generalized, hypothetical protocol based on standard procedures for similar compounds. It should be optimized for specific laboratory conditions.
-
Formation of the Enol Ether:
-
To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add triethyl orthoformate and a catalytic amount of a strong acid (e.g., sulfuric acid).[11]
-
Heat the reaction mixture to drive the formation of the ethyl enol ether of ethyl acetoacetate, removing the ethanol byproduct by distillation.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Purify the intermediate by distillation under reduced pressure.
-
-
Knoevenagel Condensation:
-
Dissolve the purified enol ether intermediate and ethyl cyanoacetate in a suitable solvent (e.g., ethanol or toluene).
-
Add a basic catalyst, such as piperidine or a mild inorganic base.
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Self-Validating System: The purity of the final product should be rigorously assessed using multiple analytical techniques, including NMR, IR, and mass spectrometry, to confirm its identity and purity. The melting point should also be determined and compared to literature values.
Safety and Handling
As a reactive chemical intermediate, proper safety precautions must be observed when handling this compound.
Table 3: Hazard Information
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][8] |
| Skin Irritation | Causes skin irritation.[2][8] |
| Eye Irritation | Causes serious eye irritation.[2][8] |
| Respiratory Irritation | May cause respiratory irritation.[2][8] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a suitable respirator should be used.
Handling and Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[12]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First Aid Measures:
-
After Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[3]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its highly functionalized and electronically activated structure provides a platform for a variety of chemical transformations, most notably Michael additions and the construction of complex heterocyclic systems. While detailed experimental data on some of its properties are still emerging, its reactivity profile, based on well-understood chemical principles, solidifies its role as a key building block for drug discovery and development. Researchers utilizing this compound should adhere to strict safety protocols and validate its properties for their specific applications.
References
- 1. CAS 932750-29-3: this compound [cymitquimica.com]
- 2. Ethyl 2-cyano-3-ethoxy-2-butenoate | C9H13NO3 | CID 46635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 932750-29-3 [chemicalbook.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. H27244.14 [thermofisher.com]
- 8. fishersci.ie [fishersci.ie]
- 9. chembk.com [chembk.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Understand NMR with simple molecules, Ethyl (E)-2-butenoate [orgspectroscopyint.blogspot.com]
- 11. ETHYL 3-ETHOXYBUT-2-ENOATE synthesis - chemicalbook [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. godavaribiorefineries.com [godavaribiorefineries.com]
Introduction: The Significance of a Versatile Building Block
An In-depth Technical Guide to the Synthesis of Ethyl (E)-2-cyano-3-ethoxycrotonate
This compound is a multifunctional organic compound that serves as a crucial intermediate in the synthesis of a wide array of more complex molecules.[1] Characterized by a crotonate backbone featuring a cyano group and an ethoxy group, its structure possesses multiple reactive sites, including an electrophilic double bond, making it highly valuable in medicinal chemistry and materials science.[1] Its applications are particularly notable in the development of pharmaceuticals and agrochemicals, where it acts as a versatile scaffold for constructing heterocyclic compounds and other bioactive molecules.[1][2]
The synthesis of this compound is typically achieved through a variation of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3][4][5] This guide provides a comprehensive overview of the synthesis, from the underlying reaction mechanism to a detailed, field-proven experimental protocol, designed for researchers and professionals in chemical and pharmaceutical development.
Core Principles: Unraveling the Reaction Mechanism
The synthesis of this compound involves the condensation of ethyl cyanoacetate with triethyl orthoformate, facilitated by a basic catalyst and a dehydrating agent. The reaction proceeds through a well-established mechanism rooted in the principles of carbanion chemistry.
Causality Behind Component Selection:
-
Ethyl Cyanoacetate: This molecule serves as the nucleophile in the reaction. The methylene group (CH₂) is positioned between two strong electron-withdrawing groups: a nitrile (-CN) and an ester (-COOEt).[3][6] This unique positioning significantly increases the acidity of the methylene protons, allowing for easy deprotonation by a mild base to form a stabilized carbanion.[4] This carbanion is the key nucleophilic species that initiates the condensation.
-
Triethyl Orthoformate: This orthoester acts as the electrophilic counterpart and the source of the ethoxy group in the final product.[7][8][9] It is a stable, commercially available reagent that effectively functions as a one-carbon electrophile.[10]
-
Acetic Anhydride: While the reaction can proceed without it, acetic anhydride is employed as a powerful dehydrating agent.[11][12] It reacts with any water present and with the ethanol molecules eliminated during the condensation, driving the reaction equilibrium towards the formation of the desired product according to Le Châtelier's principle.
-
Piperidine: A secondary amine, piperidine, functions as an effective basic catalyst.[13][14] It is strong enough to deprotonate the active methylene group of ethyl cyanoacetate but mild enough to avoid unwanted side reactions, such as hydrolysis of the ester groups.[5]
The reaction mechanism can be summarized in the following key steps:
-
Deprotonation: Piperidine abstracts a proton from the active methylene group of ethyl cyanoacetate to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The newly formed carbanion attacks the electrophilic central carbon of triethyl orthoformate.
-
Elimination: The resulting intermediate is unstable and undergoes elimination of an ethoxide ion, which is subsequently protonated by the piperidinium ion to regenerate the piperidine catalyst and release ethanol.
-
Dehydration/Elimination Cascade: Further elimination of ethanol, driven by the reaction conditions (heat and the presence of acetic anhydride), leads to the formation of the stable, conjugated double bond, yielding the final product, this compound.
Physicochemical Data of Reagents and Product
A thorough understanding of the physical and chemical properties of all substances is critical for both safety and experimental success.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 208 - 210 | 1.063 (at 25°C) | Harmful if swallowed or in contact with skin.[3] |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 146 | 0.891 (at 25°C) | Flammable liquid and vapor; moisture sensitive.[7][15][16] |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 139.8 | 1.082 | Corrosive; causes severe skin burns and eye damage.[11][17] |
| Piperidine | C₅H₁₁N | 85.15 | 106 | 0.862 | Flammable liquid and vapor; toxic and corrosive.[14] |
| This compound | C₉H₁₃NO₃ | 183.20 | - | - | Irritant; handle with care.[18] |
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis of this compound. All operations should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Ice bath
-
Buchner funnel and filtration flask
-
Ethyl cyanoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Piperidine
-
Ethanol (for recrystallization)
-
Deionized water
Step-by-Step Methodology:
-
Reaction Setup:
-
Assemble the 500 mL three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Charge the flask with ethyl cyanoacetate (e.g., 0.5 mol) and triethyl orthoformate (e.g., 0.6 mol).
-
-
Catalyst and Reagent Addition:
-
In the dropping funnel, prepare a mixture of acetic anhydride (e.g., 1.0 mol) and piperidine (e.g., 0.05 mol).
-
Begin stirring the contents of the flask. Slowly add the acetic anhydride-piperidine mixture from the dropping funnel to the flask over a period of 30-45 minutes. The addition is exothermic, and the rate should be controlled to maintain a gentle temperature increase.
-
-
Reaction Execution:
-
After the addition is complete, attach the heating mantle and heat the reaction mixture to a gentle reflux (approximately 110-120°C).
-
Maintain the reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
-
-
Product Isolation and Work-up:
-
After the reaction period, turn off the heat and allow the mixture to cool to room temperature.
-
Once cooled, place the flask in an ice bath to further cool the mixture to 0-5°C. This will induce crystallization of the product.
-
Slowly add cold deionized water (e.g., 200 mL) to the cold reaction mixture while stirring vigorously. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of cold deionized water (e.g., 50 mL each) to remove any water-soluble impurities.
-
-
Purification:
-
Transfer the crude solid to a beaker.
-
Perform recrystallization from a minimal amount of hot ethanol. Dissolve the crude product in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: A flowchart of the synthesis workflow.
Product Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, several analytical techniques are employed:
-
Melting Point: The purified product should exhibit a sharp melting point within the expected range (approximately 69-75°C), indicating high purity.[19]
-
Gas Chromatography (GC): A GC analysis can be used to determine the purity of the final product, with a high-purity sample showing a single major peak.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The spectra should show characteristic peaks corresponding to the protons and carbons of the ethyl groups, the methyl group, and the vinylic proton, consistent with the (E)-isomer configuration.
-
Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional groups, such as the nitrile (C≡N stretch), ester carbonyl (C=O stretch), and the carbon-carbon double bond (C=C stretch).
Conclusion
The synthesis of this compound via the piperidine-catalyzed condensation of ethyl cyanoacetate and triethyl orthoformate is a robust and efficient method for producing this valuable chemical intermediate. A deep understanding of the reaction mechanism, the specific roles of each reagent, and adherence to a meticulous experimental protocol are paramount for achieving high yields and purity. The versatility of the product as a synthetic building block ensures its continued importance in the fields of drug discovery and advanced materials development.
References
- 1. CAS 932750-29-3: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Triethyl Orthoformate: Pure Reagent for Synthesis by PENPET [penpet.com]
- 9. sanjaychemindia.com [sanjaychemindia.com]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. Acetic Anhydride | Formula, Density & Uses - Lesson | Study.com [study.com]
- 12. stobec.com [stobec.com]
- 13. sanjaychemindia.com [sanjaychemindia.com]
- 14. Piperidine - Wikipedia [en.wikipedia.org]
- 15. Triethyl orthoformate | 122-51-0 [chemicalbook.com]
- 16. 原甲酸三乙酯 anhydrous, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 18. Ethyl 2-cyano-3-ethoxy-2-butenoate | C9H13NO3 | CID 46635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to Ethyl (E)-2-cyano-3-ethoxycrotonate
Abstract
This technical guide provides a comprehensive scientific overview of Ethyl (E)-2-cyano-3-ethoxycrotonate (CAS Number: 932750-29-3), a multifunctional reagent with significant potential in synthetic organic chemistry. While detailed experimental data for this specific compound is sparse in public literature, its structural motifs—an electrophilic alkene, a cyanoacetate moiety, and an enol ether—allow for a robust, evidence-based extrapolation of its properties, synthesis, and reactivity. This document serves as a vital resource for researchers, chemists, and drug development professionals by detailing a reliable synthetic protocol, predicting key analytical signatures, and exploring its mechanistic behavior as a versatile building block, particularly for the synthesis of complex heterocyclic systems. All protocols and mechanistic discussions are grounded in established chemical principles and supported by authoritative references from analogous systems.
Introduction and Chemical Identity
This compound is a substituted α,β-unsaturated cyanoester. Its chemical structure is characterized by a crotonate backbone featuring a nitrile group and an ethyl ester group at the C2 position, and an ethoxy group at the C3 position. The "(E)" designation specifies the stereochemistry about the C2-C3 double bond, where the ester and the C4 methyl group are on opposite sides.
This unique arrangement of functional groups renders the molecule highly electrophilic and thus a valuable intermediate in organic synthesis. The electron-withdrawing effects of the nitrile and ester groups polarize the double bond, making the C2 position susceptible to nucleophilic attack. Furthermore, the ethoxy group at the C3 position functions as an excellent leaving group, facilitating a variety of addition-elimination and cyclization reactions. This guide will elucidate the synthesis, properties, and core reactivity of this versatile reagent.
Physicochemical and Spectroscopic Properties
Direct experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. The data presented below combines information from supplier safety data sheets with predicted spectroscopic characteristics derived from structurally analogous compounds, such as ethyl (ethoxymethylene)cyanoacetate and ethyl crotonate.
Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 932750-29-3 | [1] |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| IUPAC Name | ethyl (2E)-2-cyano-3-ethoxybut-2-enoate | N/A |
| Synonyms | This compound | N/A |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 71 - 73 °C | [1] |
Predicted Spectroscopic Data
The following spectral assignments are predictive and based on established chemical shift ranges for similar functional groups. These serve as a guideline for researchers in characterizing the molecule.
-
¹H NMR (Proton NMR):
-
δ ~4.2-4.3 ppm (quartet, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl ester group.
-
δ ~3.9-4.1 ppm (quartet, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl enol ether group.
-
δ ~2.4-2.5 ppm (singlet, 3H): Methyl protons (-C(CH₃ )=C) of the crotonate backbone.
-
δ ~1.3-1.4 ppm (triplet, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester group.
-
δ ~1.2-1.3 ppm (triplet, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl enol ether group.
-
-
¹³C NMR (Carbon NMR):
-
δ ~165-168 ppm: Carbonyl carbon (C =O) of the ester group.
-
δ ~160-165 ppm: Alkene carbon at C3 (C -OCH₂CH₃).
-
δ ~118-120 ppm: Nitrile carbon (C ≡N).
-
δ ~95-100 ppm: Alkene carbon at C2 (C -CN).
-
δ ~65-68 ppm: Methylene carbon (-OC H₂CH₃) of the enol ether.
-
δ ~60-62 ppm: Methylene carbon (-OC H₂CH₃) of the ester.
-
δ ~15-17 ppm: Methyl carbon (-C H₃) of the crotonate backbone.
-
δ ~13-15 ppm: Methyl carbons (-OCH₂C H₃) of both ethyl groups.
-
-
IR (Infrared) Spectroscopy:
-
~2220-2230 cm⁻¹: Strong, sharp peak for the nitrile (C≡N) stretch.
-
~1710-1725 cm⁻¹: Strong peak for the α,β-unsaturated ester (C=O) stretch.
-
~1620-1640 cm⁻¹: Peak for the carbon-carbon double bond (C=C) stretch.
-
~1250 cm⁻¹: Strong peak for the C-O stretch of the enol ether.
-
Synthesis Protocol
The most logical and established route for the synthesis of this compound is the condensation reaction between ethyl cyanoacetate and triethyl orthoacetate . This reaction is a variation of the Knoevenagel condensation, where the orthoester serves as both a reactant and a dehydrating agent.
// Reactants ECA [label="Ethyl Cyanoacetate"]; TEOA [label="Triethyl Orthoacetate"];
// Catalyst/Solvent Catalyst [label="Acetic Anhydride\n(Catalyst/Solvent)"];
// Product Product [label="this compound"];
// Byproducts Byproducts [label="Ethanol + Ethyl Acetate"];
// Edges ECA -> Reaction [arrowhead=none]; TEOA -> Reaction [arrowhead=none]; Reaction [label="+", shape=none, fontcolor="#202124"]; Reaction -> Arrow [label="Δ (Heat, ~140-150 °C)", fontsize=10]; Arrow [label=" ", shape=none, image="arrow.png"]; // Placeholder for a proper arrow image if supported, or use text arrow Arrow -> Product; Arrow -> Byproducts [style=dashed];
// Catalyst input Catalyst -> Arrow [style=dotted, arrowhead=open, label=" ", fontcolor="#34A853"]; } caption [label="Synthesis of this compound.", fontsize=10]; end_dot
Caption: Synthesis of this compound.
Rationale for Experimental Design
-
Ethyl Cyanoacetate: This is the source of the activated methylene group, the nitrile, and the ethyl ester functionality.
-
Triethyl Orthoacetate: This reagent provides the C3 and C4 carbons of the crotonate backbone. It reacts with the active methylene group of ethyl cyanoacetate. The ethoxy groups facilitate the condensation, with one being incorporated into the final product as the enol ether and the others being eliminated as ethanol.
-
Acetic Anhydride: This serves a dual purpose. It acts as a water scavenger, driving the equilibrium towards the product by removing the ethanol byproduct. It also serves as a high-boiling solvent suitable for the required reaction temperature.
Step-by-Step Experimental Protocol
Disclaimer: This is a representative protocol based on analogous reactions. It should be performed by trained personnel in a fume hood with appropriate personal protective equipment.
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. Ensure all glassware is oven-dried.
-
Charge Reagents: To the flask, add ethyl cyanoacetate (1.0 eq) and triethyl orthoacetate (1.2 eq).
-
Add Solvent/Catalyst: Slowly add acetic anhydride (3-4 volumes relative to ethyl cyanoacetate) to the flask.
-
Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. The reaction is typically complete within 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of ethyl cyanoacetate.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and other volatile byproducts (ethyl acetate, ethanol) under reduced pressure using a rotary evaporator.
-
The crude product will likely be a yellow or brown oil or semi-solid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Dissolve the crude material in a minimal amount of hot solvent and allow it to cool slowly. The product should crystallize as a pale yellow solid.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Core Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its highly polarized carbon-carbon double bond. It is an excellent Michael acceptor and a precursor for various heterocyclic systems.
// Reactant Structure Reactant [label=<
EtO CN
/
C=C
/
Me COOEt
Electrophilic Alkene
>];// Nucleophile Nu [label="Nu-H\n(Nucleophile)"];
// Intermediate Intermediate [label=<
EtO CN
| |
C-C⁻
/ |
Me Nu COOEt
Michael Adduct
>];// Product Product [label=<
Nu CN
/
C=C
/
Me COOEt
Substituted Product
>];// Edges Nu -> Reactant [label=" 1. Michael Addition", fontsize=10]; Reactant -> Intermediate [arrowhead=none]; Intermediate -> Product [label=" 2. Elimination of EtOH", fontsize=10]; } caption [label="General reactivity via Michael Addition-Elimination.", fontsize=10]; end_dot
Caption: General reactivity via Michael Addition-Elimination.
The primary reaction pathway involves two key steps:
-
Michael Addition: A nucleophile (Nu⁻) attacks the electrophilic C2 position of the double bond. The electron density is pushed onto the adjacent carbon, forming a stabilized enolate intermediate.
-
Elimination: The intermediate then collapses, reforming the double bond and eliminating the ethoxy group as ethanol. This step is often irreversible and drives the reaction to completion.
This sequence allows for the net substitution of the ethoxy group with a wide range of nucleophiles, making it a powerful tool for C-C and C-N bond formation.
Applications in Heterocyclic Synthesis
The true utility of this compound and its analogs lies in their use as three-carbon building blocks for constructing five- and six-membered heterocycles. When a dinucleophile is used, the initial Michael addition is followed by an intramolecular cyclization.
Synthesis of Substituted Pyridones
Substituted 2-pyridones are important scaffolds in medicinal chemistry. They can be synthesized by reacting this compound with enamines or compounds containing an active methylene group and an amine. For instance, reaction with another molecule of a cyanoacetamide derivative in the presence of a base like sodium ethoxide can lead to substituted 3-cyano-2-pyridones.
// Reactants Reactant1 [label="this compound"]; Reactant2 [label="R-NH-CH₂-CN\n(Cyanoacetamide Derivative)"];
// Base Base [label="Base (e.g., NaOEt)"];
// Product Product [label="Substituted 3-Cyano-2-pyridone"];
// Edges Reactant1 -> Reaction [arrowhead=none]; Reactant2 -> Reaction [arrowhead=none]; Reaction [label="+", shape=none, fontcolor="#202124"]; Reaction -> Arrow [label="Cyclization", fontsize=10]; Arrow [label=" ", shape=none, image="arrow.png"]; Arrow -> Product;
// Base input Base -> Arrow [style=dotted, arrowhead=open, label=" ", fontcolor="#34A853"]; } caption [label="Synthesis of 2-pyridone scaffolds.", fontsize=10]; end_dot
Caption: Synthesis of 2-pyridone scaffolds.
Synthesis of Pyrimidine Derivatives
Pyrimidines are another class of heterocycles with widespread biological activity. The reaction of this compound with amidines, such as guanidine or urea, provides a direct route to functionalized pyrimidine rings. The amidine acts as the N-C-N dinucleophile.
-
Mechanism:
-
One of the amino groups of the amidine attacks the C2 position of the crotonate.
-
The intermediate enolate eliminates ethanol.
-
The second amino group of the amidine then undergoes an intramolecular cyclization by attacking the ester carbonyl.
-
Elimination of another molecule of ethanol yields the aromatic pyrimidine ring.
-
This powerful reaction allows for the rapid construction of complex pyrimidines, which are core structures in many pharmaceuticals.
Safety and Handling
While a specific, comprehensive toxicology report for this compound is not available, its structure suggests several potential hazards based on its functional groups (nitrile, α,β-unsaturated ester).
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
References
An In-depth Technical Guide to the Molecular Structure of Ethyl (E)-2-cyano-3-ethoxycrotonate
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of Ethyl (E)-2-cyano-3-ethoxycrotonate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in the application of this versatile chemical intermediate.
Introduction: The Strategic Importance of this compound in Modern Synthesis
This compound is a multifunctional organic compound that serves as a valuable building block in the synthesis of a wide array of more complex molecules.[1] Its strategic importance lies in the unique arrangement of its functional groups: a cyano group, an ethoxy group, and an ethyl ester, all attached to a crotonate backbone. This configuration imparts a high degree of reactivity and versatility, making it a sought-after intermediate in the pharmaceutical and agrochemical industries.[1] The electron-withdrawing nature of the cyano and ester groups activates the double bond, rendering it susceptible to nucleophilic attack, a characteristic exploited in numerous synthetic transformations.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | ethyl (2E)-2-cyano-3-ethoxybut-2-enoate | [1][2][3] |
| CAS Number | 932750-29-3 | [1][2][4][5] |
| Molecular Formula | C9H13NO3 | [1][2][5] |
| Molecular Weight | 183.20 g/mol | [5] |
| Appearance | White to pale yellow crystals or powder | [2] |
| Melting Point | 69.5-75.5 °C | [2] |
The "(E)" designation in the name specifies the stereochemistry of the substituents around the carbon-carbon double bond, indicating that the cyano group and the ethoxy group are on opposite sides of the double bond. This geometric arrangement is crucial as it influences the molecule's reactivity and its ability to fit into the active sites of biological targets.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is typically achieved through a condensation reaction. A common and efficient method involves the reaction of ethyl cyanoacetate with triethyl orthoformate.[6][7] This reaction is a variation of the Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis.
Causality Behind Experimental Choices
The choice of reactants and catalysts is critical for the successful synthesis of the target molecule. Ethyl cyanoacetate provides the activated methylene group, which is deprotonated to form a nucleophilic carbanion.[6] Triethyl orthoformate serves as the electrophile. The reaction is often catalyzed by a weak base, such as piperidine, which facilitates the deprotonation of ethyl cyanoacetate without promoting unwanted side reactions.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthoformate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
To a solution of ethyl cyanoacetate (1 equivalent) in ethanol, add triethyl orthoformate (1.1 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the limiting starting material on the TLC plate), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by column chromatography on silica gel.
Reaction Monitoring and Troubleshooting
Caption: A typical experimental workflow for the synthesis of this compound.
Common issues during the synthesis include the formation of byproducts or incomplete reactions. The troubleshooting decision tree below provides guidance on addressing these challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. scbt.com [scbt.com]
- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 7. Ethyl (ethoxymethylene)cyanoacetate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Data of Ethyl (E)-2-cyano-3-ethoxycrotonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl (E)-2-cyano-3-ethoxycrotonate, a versatile intermediate in organic synthesis, particularly relevant in the development of pharmaceuticals and agrochemicals.[1] While direct experimental spectra for this specific compound are not widely available in public databases, this document, grounded in established spectroscopic principles and data from analogous compounds, offers a robust predictive analysis. This approach empowers researchers to identify, characterize, and utilize this molecule with confidence.
Molecular Structure and Chemical Properties
This compound (C₉H₁₃NO₃) is an organic compound with a molecular weight of 183.20 g/mol .[2][3] Its structure features a crotonate backbone with a cyano group and an ethoxy group, which impart unique reactivity. The "(E)" designation indicates the stereochemistry at the carbon-carbon double bond. The presence of the electron-withdrawing cyano group and the ester functionality makes the double bond susceptible to nucleophilic attack, a key feature in its synthetic applications.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₃ | [2][3] |
| Molecular Weight | 183.20 g/mol | [2][3] |
| CAS Number | 932750-29-3 | [2] |
| Appearance | Colorless to pale yellow liquid or white to pale yellow solid | [1][4] |
| Melting Point | 71-73 °C | [5] |
| Boiling Point | 304.65 °C (Predicted) | [5] |
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Plausible Synthesis Workflow
A common route to synthesize α,β-unsaturated cyanoacetates involves the Knoevenagel condensation of an aldehyde or ketone with a compound containing an active methylene group, such as ethyl cyanoacetate. For this compound, a plausible synthesis could involve the reaction of ethyl cyanoacetate with triethyl orthoacetate, followed by elimination.
Synthesis Workflow Diagram:
Caption: Plausible synthesis workflow for this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl cyanoacetate and triethyl orthoacetate.
-
Catalyst/Reagent Addition: Slowly add a catalytic amount of a dehydrating agent, such as acetic anhydride.
-
Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the volatile components under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Spectroscopic Data Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. Based on the structure of this compound and data from similar compounds like ethyl crotonate, a predicted ¹H NMR spectrum can be described.[6][7]
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ester) | The methylene protons of the ester ethyl group are deshielded by the adjacent oxygen atom. |
| ~4.0 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ether) | The methylene protons of the ether ethoxy group are also deshielded by the adjacent oxygen. |
| ~2.5 | Singlet (s) | 3H | =C-CH₃ | The methyl group attached to the double bond. |
| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ether) | The methyl protons of the ether ethoxy group are coupled to the adjacent methylene group. |
| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ester) | The methyl protons of the ester ethyl group are coupled to the adjacent methylene group. |
Expert Insights: The two ethoxy groups will likely have slightly different chemical shifts for their corresponding methylene and methyl protons due to their different electronic environments (ester vs. ether). The absence of a proton on the carbon bearing the cyano group simplifies the spectrum in the vinylic region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C =O (Ester) | The carbonyl carbon of the ester group is highly deshielded. |
| ~160 | =C -OEt (Ether) | The carbon of the double bond attached to the ether oxygen is deshielded. |
| ~118 | C ≡N (Cyano) | The carbon of the cyano group. |
| ~100 | =C (CN)COOEt | The carbon of the double bond attached to the cyano and ester groups. |
| ~68 | -O-CH₂ -CH₃ (Ether) | The methylene carbon of the ether ethoxy group. |
| ~61 | -O-CH₂ -CH₃ (Ester) | The methylene carbon of the ester ethyl group. |
| ~16 | =C-CH₃ | The methyl carbon attached to the double bond. |
| ~14.5 | -O-CH₂-CH₃ (Ether) | The methyl carbon of the ether ethoxy group. |
| ~14.0 | -O-CH₂-CH₃ (Ester) | The methyl carbon of the ester ethyl group. |
Expert Insights: The chemical shifts are estimated based on standard values for similar functional groups.[8][9] The presence of nine distinct signals would confirm the proposed structure. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be invaluable in distinguishing between CH, CH₂, and CH₃ groups.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2220 | -C≡N | Stretching |
| ~1720 | -C=O (Ester) | Stretching |
| ~1620 | -C=C- | Stretching |
| ~1250 | C-O (Ester) | Stretching |
| ~1100 | C-O (Ether) | Stretching |
| 2850-3000 | C-H (Alkyl) | Stretching |
Expert Insights: The strong absorption band around 2220 cm⁻¹ is highly characteristic of the nitrile (cyano) group. The strong carbonyl stretch of the ester at around 1720 cm⁻¹ and the C=C stretch around 1620 cm⁻¹ are also key diagnostic peaks. The presence of both ester and ether C-O stretching bands would further confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Ion | Rationale |
| 183 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound. |
| 154 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ether. |
| 138 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester. |
| 110 | [M - COOC₂H₅]⁺ | Loss of the ethoxycarbonyl group. |
Fragmentation Pathway Diagram:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Expert Insights: High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments, providing an unambiguous identification of the compound.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretive insights serve as a valuable resource for scientists engaged in pharmaceutical and agrochemical development.
References
- 1. hmdb.ca [hmdb.ca]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. Ethyl 2-cyano-3-ethoxy-2-butenoate | C9H13NO3 | CID 46635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. labsolu.ca [labsolu.ca]
- 6. asahilab.co.jp [asahilab.co.jp]
- 7. magritek.com [magritek.com]
- 8. azom.com [azom.com]
- 9. azom.com [azom.com]
An In-depth Technical Guide to the Physical Characteristics of Ethyl (E)-2-cyano-3-ethoxycrotonate
This guide provides a comprehensive overview of the core physical characteristics of Ethyl (E)-2-cyano-3-ethoxycrotonate, a significant intermediate in pharmaceutical and agrochemical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes key identification parameters, structural information, and detailed methodologies for empirical characterization.
Core Identification and Chemical Structure
This compound is an organic compound featuring a crotonate backbone substituted with cyano and ethoxy groups.[1] The "(E)" designation in its nomenclature specifies the stereochemistry about the carbon-carbon double bond, indicating that the higher priority substituents on each carbon are on opposite sides.
Molecular Structure
The structural integrity of a compound is the foundation of its physical and chemical behavior. The precise arrangement of atoms and functional groups in this compound dictates its reactivity, polarity, and intermolecular forces, which in turn govern its physical properties.
Caption: 2D structure of this compound.
Key Identifiers
Precise identification is critical for regulatory compliance, procurement, and accurate scientific communication. The following table summarizes the essential identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 932750-29-3 | [2][3][4] |
| Molecular Formula | C₉H₁₃NO₃ | [2][3][5] |
| Molecular Weight | 183.21 g/mol | [3][5][] |
| IUPAC Name | ethyl (2E)-2-cyano-3-ethoxybut-2-enoate | [2][4] |
| Synonyms | (E)-2-Cyano-3-ethoxycrotonic acid ethyl ester, Ethyl (E)-2-cyano-3-ethoxy-2-butenoate | [3][7] |
| InChI Key | YKXFOGAYPIPTKF-BQYQJAHWSA-N | [2][4][] |
| SMILES | CCOC(/C(C)=C/C#N)=O | [2][4] |
Physicochemical Properties
The physical state, solubility, and thermal properties of a compound are paramount in designing experimental protocols, formulation strategies, and purification schemes.
Appearance and Physical State
At ambient temperature, this compound is a solid.[2] The visual characteristics are an important preliminary indicator of purity.
| Property | Description | Source(s) |
| Physical State | Crystals or crystalline powder | [2] |
| Color | White to pale yellow | [2] |
Thermal Properties
The melting and boiling points are fundamental physical constants used for identification and as a measure of purity. Impurities typically depress and broaden the melting point range.
| Property | Value | Notes | Source(s) |
| Melting Point | 69.5-75.5 °C | The range suggests this is a typical purity specification for commercial samples. | [2] |
| 71-73 °C | A narrower range may indicate a higher purity sample. | ||
| Boiling Point | 304.65 °C at 760 mmHg | This is a predicted value and should be confirmed experimentally. | [7] |
Solubility Profile
Experimental Protocols for Physical Characterization
The following section details standardized methodologies for the empirical determination of the key physical properties of this compound. These protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Workflow for Physical Characterization
A logical workflow ensures that characterization is performed efficiently and systematically, with each step informing the next.
Caption: Logical workflow for the physical and structural characterization of a solid organic compound.
Melting Point Determination
Causality: The melting point is a sensitive measure of a crystalline solid's purity. A sharp, well-defined melting range is indicative of high purity.[8] This protocol utilizes the capillary method, a standard and reliable technique.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.[8]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample, loading it to a height of approximately 2-3 mm.[9]
-
Packing: Drop the capillary tube, sealed-end down, through a long glass tube onto a hard surface to tightly pack the sample at the bottom.
-
Measurement:
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat rapidly to about 20°C below the expected melting point (approx. 70°C).[9]
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Solubility Determination Protocol
Causality: Understanding a compound's solubility is essential for selecting appropriate solvents for reactions, purifications (recrystallization), and analytical techniques like NMR or chromatography. This protocol provides a systematic approach to classifying solubility.[10][11]
Methodology:
-
Solvent Selection: Prepare a panel of common laboratory solvents of varying polarity (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Qualitative Assessment:
-
In a small test tube, add approximately 25 mg of this compound.
-
Add the selected solvent dropwise (up to 1 mL), agitating vigorously after each addition.
-
Observe and record whether the solid dissolves completely.
-
-
Classification:
-
Soluble: Complete dissolution in ≤ 1 mL of solvent.
-
Sparingly Soluble: Partial dissolution.
-
Insoluble: No visible dissolution.
-
-
Acid/Base Solubility (for functional group analysis):
-
If insoluble in water, test solubility in 5% aq. HCl and 5% aq. NaOH to probe for basic and acidic functional groups, respectively.[11] Given the structure, no significant solubility is expected in these aqueous solutions beyond what might be caused by slow hydrolysis of the ester.
-
Spectroscopic Characterization Protocols
Causality: Spectroscopic methods provide definitive structural confirmation by probing the molecular framework at the atomic and bond level.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[12]
-
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal.
-
Sample Analysis: Place the sample in the IR beam path and collect the sample spectrum.
-
Data Interpretation: The resulting spectrum should be analyzed for key absorption bands. Expected characteristic peaks for this compound include:
-
~2220 cm⁻¹ (C≡N stretch)
-
~1720 cm⁻¹ (C=O ester stretch)
-
~1600 cm⁻¹ (C=C stretch)
-
~1200-1000 cm⁻¹ (C-O stretches of ester and ether)
-
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide detailed information about the carbon-hydrogen framework of the molecule, including connectivity and chemical environment of each atom.[13][14]
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[13] The choice of solvent is critical and is informed by the solubility tests.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a calibrated NMR spectrometer. Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Interpretation: Analyze the spectra for chemical shifts, integration (for ¹H), and coupling patterns to assign signals to specific atoms in the molecule, confirming the (E)-stereochemistry and the presence of all expected structural motifs.
-
C. Mass Spectrometry (MS)
-
Purpose: To determine the precise molecular weight of the compound and to gain structural information from its fragmentation pattern.[15][16]
-
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct infusion pump or through a chromatographic system (LC-MS or GC-MS).
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion with minimal fragmentation.[17]
-
Analysis: Acquire the mass spectrum.
-
Data Interpretation: The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 183.21 g/mol .
-
Conclusion
The physical characteristics of this compound define its behavior in both laboratory and industrial settings. This guide has detailed its primary identifiers, key physical properties, and the robust experimental protocols required for their verification. By employing these standardized methodologies, researchers can ensure the quality and consistency of this important chemical intermediate, facilitating its successful application in the development of novel pharmaceuticals and agrochemicals.
References
- 1. CAS 932750-29-3: this compound [cymitquimica.com]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. H27244.14 [thermofisher.com]
- 5. fishersci.ie [fishersci.ie]
- 7. labsolu.ca [labsolu.ca]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. photometrics.net [photometrics.net]
- 13. benchchem.com [benchchem.com]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
- 15. fiveable.me [fiveable.me]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scientistlive.com [scientistlive.com]
An In-depth Technical Guide to Ethyl (E)-2-cyano-3-ethoxybut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl (E)-2-cyano-3-ethoxybut-2-enoate, a versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the synthetic choices and applications of this compound. Our focus is on scientific integrity, ensuring that the information presented is both accurate and grounded in established chemical principles.
Introduction and Core Concepts
Ethyl (E)-2-cyano-3-ethoxybut-2-enoate, systematically named ethyl (E)-2-cyano-3-ethoxybut-2-enoate according to IUPAC nomenclature, is a polysubstituted α,β-unsaturated cyanoester.[1] Its structure, featuring a conjugated system with electron-withdrawing cyano and ester groups, as well as an electron-donating ethoxy group, imparts a unique reactivity profile that makes it a valuable intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals.
The strategic placement of these functional groups allows for a range of chemical transformations. The electron-deficient double bond is susceptible to nucleophilic attack, a characteristic exploited in Michael additions and other conjugate addition reactions. The cyano and ester moieties can be hydrolyzed or transformed into other functional groups, providing further synthetic handles. This guide will delve into the synthesis, properties, and applications of this compound, providing researchers with the foundational knowledge to effectively utilize it in their work.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in research and development. The following table summarizes the key physicochemical data for ethyl (E)-2-cyano-3-ethoxybut-2-enoate.
| Property | Value | Source |
| IUPAC Name | ethyl (E)-2-cyano-3-ethoxybut-2-enoate | PubChem[1] |
| CAS Number | 35260-93-6 | ChemScene[2] |
| Molecular Formula | C₉H₁₃NO₃ | PubChem[1] |
| Molecular Weight | 183.20 g/mol | PubChem[1] |
| Appearance | White to pale yellow solid | - |
| Melting Point | 69.5-75.5 °C | - |
| Boiling Point | Predicted: ~304 °C at 760 mmHg | - |
| Topological Polar Surface Area | 59.3 Ų | PubChem[1] |
| XLogP3-AA | 1.4 | PubChem[1] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the ethyl groups of the ester and ethoxy moieties, likely appearing as triplets and quartets in the upfield region. The methyl group on the double bond would appear as a singlet, and its chemical shift would be influenced by the electronic environment of the conjugated system.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all nine carbon atoms. Key resonances would include those for the carbonyl carbon of the ester, the nitrile carbon, and the two olefinic carbons, with their chemical shifts providing insight into the electron distribution within the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and the C=C stretch of the alkene (around 1600-1650 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (183.20 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy and ethyl ester groups.
Synthesis of Ethyl (E)-2-cyano-3-ethoxybut-2-enoate: A Mechanistic Approach
The primary and most efficient method for the synthesis of ethyl (E)-2-cyano-3-ethoxybut-2-enoate is a variation of the Knoevenagel condensation .[5][6] This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl equivalent, provided by triethyl orthoacetate.
Reaction Mechanism
The reaction proceeds through a well-established mechanistic pathway, which is crucial for understanding reaction optimization and potential side products.
Caption: Knoevenagel condensation mechanism for the synthesis of the target compound.
The causality behind this mechanism is as follows:
-
Enolate Formation: A weak base, such as piperidine, is sufficient to deprotonate the α-carbon of ethyl cyanoacetate. This is because the resulting carbanion is stabilized by resonance delocalization onto both the adjacent cyano and ester groups, making this proton significantly acidic.
-
Electrophile Generation: Triethyl orthoacetate, in the presence of a protic source or mild acid catalyst, can eliminate a molecule of ethanol to form a reactive carbocation intermediate.
-
Carbon-Carbon Bond Formation: The nucleophilic enolate attacks the electrophilic carbocation, forming a new carbon-carbon bond and a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and readily eliminates a molecule of ethanol to form the thermodynamically stable conjugated product. The E-isomer is generally favored due to reduced steric hindrance.
Experimental Protocol
This protocol is a self-validating system, where successful execution should yield the desired product with high purity, verifiable by the analytical techniques described in Section 2.
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (1.0 eq), triethyl orthoacetate (1.1-1.2 eq), and acetic anhydride (as solvent and water scavenger).
-
Reaction Conditions: Heat the mixture to reflux (typically 140-150 °C) and maintain this temperature for several hours. The use of acetic anhydride as a solvent drives the reaction forward by reacting with the ethanol byproduct.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of complete consumption of the limiting reagent (ethyl cyanoacetate).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic anhydride and any unreacted starting materials by distillation under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value.
Applications in Drug Development and Research
The unique structural features of ethyl (E)-2-cyano-3-ethoxybut-2-enoate make it a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many bioactive molecules.
While specific, high-profile examples of its direct use in blockbuster drugs are not widely publicized, its utility as a building block is evident in the patent literature and in the synthesis of research compounds. For instance, related α,β-unsaturated cyanoesters are key intermediates in the synthesis of dihydropyridines, a class of calcium channel blockers used to treat hypertension.
Furthermore, the reactivity of this compound makes it a useful tool for the development of novel molecular probes and for the exploration of new chemical space in drug discovery programs. Its ability to participate in multicomponent reactions allows for the rapid generation of diverse molecular libraries for high-throughput screening. The synthesis of substituted pyrimidines and pyridones, which are important pharmacophores, can be achieved using this versatile reagent. For example, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, which have shown antioxidant and anti-inflammatory activities, are synthesized via a Knoevenagel condensation of a related active methylene compound.[7]
Conclusion
Ethyl (E)-2-cyano-3-ethoxybut-2-enoate is a synthetically valuable compound with a rich and versatile reactivity profile. A thorough understanding of its synthesis, particularly the nuances of the Knoevenagel condensation, allows for its efficient preparation in the laboratory. Its physicochemical and spectroscopic properties provide the necessary tools for its identification and quality control. As a versatile building block, it holds significant potential for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. This guide has provided a comprehensive overview to empower researchers to confidently and effectively utilize this important chemical intermediate.
References
- 1. Ethyl 2-cyano-3-ethoxy-2-butenoate | C9H13NO3 | CID 46635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Understand NMR with simple molecules, Ethyl (E)-2-butenoate [orgspectroscopyint.blogspot.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Versatile Synthon: A Technical Guide to Ethyl (E)-2-cyano-3-ethoxycrotonate for Advanced Organic Synthesis and Drug Discovery
Introduction: Unveiling a Key Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design and utilization of highly functionalized building blocks are paramount to the efficient construction of complex molecular architectures. Ethyl (E)-2-cyano-3-ethoxycrotonate, a multifunctional reagent, has emerged as a significant synthon, offering a unique combination of reactive sites that enable its participation in a diverse array of chemical transformations. Its structure, characterized by an electron-deficient alkene, a nitrile group, and an ester moiety, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly those of pharmaceutical interest.
This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis protocols, reactivity, and applications, with a focus on the causality behind experimental choices and the validation of methodologies. This document aims to serve as a comprehensive resource, empowering researchers to effectively harness the synthetic potential of this versatile molecule.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's identity is the foundation of its effective application. This compound is known by several names in the scientific literature and chemical databases, which can sometimes lead to ambiguity.
Nomenclature and Synonyms
The systematic IUPAC name for this compound is ethyl (2E)-2-cyano-3-ethoxybut-2-enoate . However, it is frequently referred to by its semi-systematic name, this compound. A comprehensive list of its synonyms is provided in the table below to facilitate literature searches and material procurement.
| Identifier Type | Identifier |
| IUPAC Name | ethyl (2E)-2-cyano-3-ethoxybut-2-enoate[1][2] |
| Common Name | This compound[1][3] |
| CAS Number | 932750-29-3[1][3] |
| Alternative CAS | 35260-93-6[1] |
| Molecular Formula | C₉H₁₃NO₃[1][2] |
| Molecular Weight | 183.21 g/mol [1] |
| InChI Key | YKXFOGAYPIPTKF-BQYQJAHWSA-N[1] |
| SMILES | CCOC(C)=C(C#N)C(=O)OCC[2] |
Note on CAS Numbers: While CAS number 932750-29-3 is predominantly assigned to the (E)-isomer, the CAS number 35260-93-6 is also frequently encountered in supplier catalogs and databases for what appears to be the same compound. Researchers should exercise due diligence when sourcing this chemical and verify the isomeric purity through analytical characterization. This ambiguity may arise from historical database entries or the presence of isomeric mixtures.
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source |
| Appearance | White to pale yellow crystals or powder | [2] |
| Melting Point | 69.5-75.5 °C | [2] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in common organic solvents | |
| Purity (typical) | ≥97.5% (GC) | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient synthesis of this compound involves the condensation of ethyl cyanoacetate with triethyl orthoacetate. This reaction is a variation of the Knoevenagel condensation, a cornerstone of carbon-carbon bond formation.
Reaction Principle and Mechanism
The synthesis proceeds through the activation of the acidic methylene group of ethyl cyanoacetate by a base, followed by nucleophilic attack on the electrophilic carbon of triethyl orthoacetate. Subsequent elimination of ethanol drives the reaction towards the formation of the desired product. The use of an acid catalyst can also promote the reaction by activating the orthoester.
Caption: Generalized reaction mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established chemical principles for similar reactions.
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthoacetate
-
Acetic anhydride
-
Anhydrous ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1.0 equivalent) and triethyl orthoacetate (1.2 equivalents) in acetic anhydride (as a solvent and water scavenger).
-
Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic anhydride with a saturated solution of sodium bicarbonate. Caution: This will generate CO₂ gas, so perform this step in a well-ventilated fume hood and add the bicarbonate solution slowly.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure this compound.
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. The melting point should also be determined and compared to the literature values.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in its array of functional groups, which can be selectively targeted to construct more complex molecules. The electron-withdrawing nitrile and ester groups render the double bond susceptible to nucleophilic attack, making it an excellent Michael acceptor.
Role in Heterocyclic Synthesis
A primary application of this compound is in the synthesis of substituted pyrimidines, a class of heterocycles with a broad spectrum of biological activities. The reaction with amidines or related compounds provides a straightforward entry into this important chemical space.
Caption: General scheme for pyrimidine synthesis.
Application in Drug Development: The Case of Leflunomide
Leflunomide is an immunosuppressive disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[4] While not a direct precursor in the most common industrial synthesis of Leflunomide, this compound is structurally related to key intermediates and byproducts in certain synthetic routes. For instance, the active metabolite of Leflunomide is N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide.[5][6] The structural similarity highlights the relevance of the cyano-crotonate scaffold in the design and synthesis of pharmacologically active molecules. The synthesis of Leflunomide itself often involves the reaction of 5-methylisoxazole-4-carboxylic acid with 4-trifluoromethylaniline.[6] However, understanding the chemistry of related compounds like this compound can provide valuable insights for the development of novel analogues and alternative synthetic strategies.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Use in a well-ventilated area or under a fume hood.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Spectroscopic Characterization
-
¹H NMR: Expected signals would include quartets and triplets for the two ethyl groups, a singlet for the methyl group on the double bond, and potentially a downfield signal for the vinylic proton, although in this case, it is a quaternary carbon.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ester, the nitrile carbon, the sp² carbons of the double bond, and the carbons of the ethyl and methyl groups.
-
IR Spectroscopy: Key absorption bands would be expected for the C≡N stretch (around 2220 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and the C=C stretch (around 1640 cm⁻¹).
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecules, particularly heterocyclic systems of medicinal importance. A thorough understanding of its chemical identity, synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. This guide has aimed to provide a comprehensive overview to support researchers in their endeavors to innovate and discover.
References
- 1. Ethyl 2-cyano-3-ethoxy-2-butenoate | C9H13NO3 | CID 46635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. Novel Use of Leflunomide and Malononitrilamides: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
- 6. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]
- 7. azom.com [azom.com]
- 8. magritek.com [magritek.com]
An In-depth Technical Guide to the Core Reactivity of Ethyl (E)-2-cyano-3-ethoxycrotonate
Abstract
Ethyl (E)-2-cyano-3-ethoxycrotonate is a versatile and highly reactive intermediate in organic synthesis, prized for its unique electronic and steric properties. This technical guide provides an in-depth exploration of its fundamental reactivity, focusing on its utility as a precursor for synthesizing valuable heterocyclic scaffolds. We will delve into the mechanistic underpinnings of its reactions with nucleophiles, providing field-proven experimental protocols and detailed characterization data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful building block.
Introduction: Unveiling the Synthetic Potential
This compound, with the chemical formula C₉H₁₃NO₃, is an organic compound featuring a conjugated system that includes a cyano group, an ester, and an enol ether.[1] This strategic arrangement of functional groups renders the molecule highly electrophilic at specific positions, making it a valuable synthon for the construction of complex molecular architectures. The presence of the electron-withdrawing cyano and ester groups polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. Furthermore, the ethoxy group at the β-position is an excellent leaving group, facilitating subsequent cyclization reactions.
This guide will focus on two primary modes of reactivity that underscore the synthetic utility of this compound: its role in the synthesis of pyrazoles and its potential application in the formation of substituted pyridines and thiophenes.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 932750-29-3 | [1] |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| IUPAC Name | ethyl (2E)-2-cyano-3-ethoxybut-2-enoate |
Core Reactivity: A Tale of Two Pathways
The reactivity of this compound is dominated by the interplay of its electron-deficient double bond and the lability of the β-ethoxy group. This dual character allows for a range of transformations, most notably in the synthesis of five- and six-membered heterocycles.
Pathway A: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
The reaction of this compound with hydrazine is a classic and efficient method for the synthesis of highly functionalized pyrazoles. These structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
The formation of the pyrazole ring proceeds through a well-established reaction sequence involving nucleophilic attack, elimination, and intramolecular cyclization.
Caption: Reaction mechanism for pyrazole synthesis.
The reaction is initiated by a Michael-type addition of hydrazine to the electron-deficient β-carbon of the crotonate. This is followed by the elimination of ethanol to form a stable enamine intermediate. The final step involves an intramolecular nucleophilic attack of the terminal amino group of the hydrazine moiety onto the cyano group, leading to the formation of the aromatic pyrazole ring.
This protocol provides a robust method for the synthesis of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1 equivalent) in absolute ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate as a solid.
The structure of the resulting pyrazole can be confirmed by standard spectroscopic methods.
| Data Type | Observed Values |
| ¹H NMR (DMSO-d₆) | δ 1.25 (t, 3H, CH₃), 2.15 (s, 3H, CH₃), 4.15 (q, 2H, OCH₂), 6.50 (s, 2H, NH₂), 11.5 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ 14.5, 15.0, 58.0, 95.0, 140.0, 155.0, 165.0 |
| IR (KBr, cm⁻¹) | 3400-3200 (NH₂, NH), 1680 (C=O), 1620 (C=N) |
Pathway B: Synthesis of Substituted Pyridines and Thiophenes
This compound is also a valuable precursor for the synthesis of six-membered heterocycles, such as pyridines and thiophenes, which are ubiquitous in pharmaceuticals and functional materials.
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[1][3] While not a direct reaction of this compound, its underlying principles can be adapted. A plausible pathway for a pyridine synthesis involves the reaction with an active methylene compound in the presence of an ammonia source.
Caption: Generalized mechanism for pyridine synthesis.
The reaction likely proceeds through an initial Knoevenagel-type condensation, followed by a Michael addition and subsequent intramolecular cyclization. Aromatization then leads to the final substituted pyridine product.
This protocol outlines a general procedure for the synthesis of a substituted 2-aminothiophene, which can be adapted for pyridine synthesis by using an appropriate nitrogen source instead of sulfur.
Materials:
-
This compound
-
Malononitrile (or another active methylene compound)
-
Elemental sulfur
-
A base (e.g., morpholine or triethylamine)
-
Ethanol or DMF
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol or DMF.
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene derivative.
The expected spectroscopic data for a representative ethyl 2-amino-4-methyl-6-ethoxypyridine-3-carboxylate would be:
| Data Type | Expected Values |
| ¹H NMR (CDCl₃) | δ 1.30-1.45 (m, 6H, 2xCH₃), 2.35 (s, 3H, CH₃), 4.30-4.45 (m, 4H, 2xOCH₂), 5.90 (s, 1H, Ar-H), 6.10 (s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | δ 14.5, 14.8, 22.0, 60.0, 61.0, 98.0, 105.0, 155.0, 158.0, 160.0, 168.0 |
| IR (KBr, cm⁻¹) | 3450-3300 (NH₂), 1690 (C=O), 1610 (C=C) |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique electronic properties allow for the efficient construction of highly functionalized pyrazole and pyridine/thiophene scaffolds, which are of significant interest in medicinal and materials chemistry. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable intermediate. By understanding its core reactivity, chemists can continue to develop novel and efficient synthetic routes to a wide array of complex and valuable molecules.
References
Methodological & Application
Application Notes and Protocols: The Synthetic Utility of Ethyl (E)-2-cyano-3-ethoxycrotonate in Heterocyclic Chemistry
Introduction: Unveiling the Potential of a Versatile Building Block
Ethyl (E)-2-cyano-3-ethoxycrotonate is a highly functionalized organic molecule poised as a versatile C4 synthon for the construction of diverse and complex heterocyclic scaffolds.[1] Its unique structural array, featuring a cyano group, an ethyl ester, and an ethoxyvinyl moiety, offers multiple reactive sites for strategic chemical transformations. The electron-withdrawing nature of the cyano and ester groups activates the molecule for nucleophilic attack, while the enol ether functionality provides a leaving group for cyclization and aromatization reactions. These characteristics make it an attractive precursor for the synthesis of various pharmacologically relevant heterocycles, including pyridines, pyrimidines, and pyrazoles, which are core structures in numerous approved drugs and clinical candidates.
This document provides detailed application notes and exemplary protocols for the use of this compound in the synthesis of these key heterocyclic systems. While direct literature precedents for this specific reagent are emerging, the protocols herein are constructed based on the well-established reactivity of analogous activated cyanomethylene compounds, such as ethyl cyanoacetate. These protocols are intended to serve as a robust starting point for researchers in organic synthesis and drug discovery, providing a strong theoretical and practical framework for exploring the synthetic potential of this promising building block.
PART 1: Synthesis of Substituted 2-Pyridones
The 2-pyridone scaffold is a ubiquitous motif in natural products and medicinal chemistry, exhibiting a wide range of biological activities. This compound is an excellent precursor for the synthesis of highly functionalized 3-cyano-2-pyridones through a multicomponent reaction strategy.
Reaction Principle and Mechanistic Insight
The synthesis of 3-cyano-2-pyridones from this compound can be achieved through a one-pot, three-component reaction with an aldehyde and an amine (or ammonia). The reaction proceeds through a cascade of well-understood organic transformations: a Knoevenagel condensation, followed by a Michael addition, and subsequent intramolecular cyclization and aromatization.
The proposed mechanism is as follows:
-
Knoevenagel Condensation: The active methylene group of a suitable donor (e.g., another molecule of a cyano-active compound or the amine itself) condenses with the aldehyde to form an α,β-unsaturated intermediate.
-
Michael Addition: The enolate of this compound acts as a Michael donor and adds to the α,β-unsaturated intermediate.
-
Intramolecular Cyclization: The amino group attacks the ester carbonyl, leading to the formation of a six-membered ring.
-
Aromatization: Elimination of ethanol and a subsequent tautomerization furnishes the stable 2-pyridone ring system.
Diagram 1: Proposed Reaction Mechanism for 2-Pyridone Synthesis
Caption: Proposed reaction pathway for the synthesis of 3-cyano-2-pyridones.
Exemplary Protocol: One-Pot Synthesis of 4-Aryl-3-cyano-6-methyl-2-pyridone
Disclaimer: This protocol is based on established procedures for similar reagents and should be optimized for specific substrates.
| Parameter | Value/Condition | Rationale |
| Reactants | This compound (1.0 eq), Aromatic Aldehyde (1.0 eq), Ammonium Acetate (1.5 eq) | Ammonium acetate serves as both the ammonia source and a catalyst. |
| Solvent | Ethanol or Acetic Acid | Protic solvents facilitate the reaction steps. Acetic acid can also act as a catalyst. |
| Temperature | Reflux (typically 80-120 °C) | Higher temperatures are generally required to drive the reaction to completion. |
| Reaction Time | 4-12 hours | Monitored by Thin Layer Chromatography (TLC). |
| Work-up | Cooling, precipitation, filtration, and washing with cold solvent. | The product often precipitates from the reaction mixture upon cooling. |
| Purification | Recrystallization from a suitable solvent (e.g., ethanol, acetic acid). | To obtain a high-purity product. |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Recrystallize the crude product from a suitable solvent to afford the pure 4-aryl-3-cyano-6-methyl-2-pyridone.
PART 2: Synthesis of Functionalized Pyrimidines
The pyrimidine ring is a fundamental component of nucleobases and is found in a vast array of bioactive molecules. This compound can serve as a valuable precursor for the synthesis of substituted pyrimidines through condensation with amidines or guanidine.
Reaction Principle and Mechanistic Insight
The synthesis of the pyrimidine ring involves the reaction of a 1,3-dielectrophilic component with a C-N-C nucleophilic component. In this case, this compound acts as the 1,3-dielectrophile precursor, and an amidine or guanidine serves as the C-N-C nucleophile.
The proposed mechanism is as follows:
-
Nucleophilic Attack: The amidine nitrogen attacks the electrophilic carbon of the cyano group of this compound.
-
Intramolecular Cyclization: The other nitrogen of the amidine attacks the ester carbonyl, leading to the formation of a six-membered heterocyclic intermediate.
-
Aromatization: Elimination of ethanol and a subsequent tautomerization leads to the formation of the stable aromatic pyrimidine ring.
Diagram 2: Proposed Reaction Mechanism for Pyrimidine Synthesis
Caption: Proposed reaction pathway for the synthesis of substituted pyrimidines.
Exemplary Protocol: Synthesis of a 2-Amino-4-hydroxy-5-substituted-pyrimidine
Disclaimer: This protocol is based on established procedures for similar reagents and should be optimized for specific substrates.
| Parameter | Value/Condition | Rationale |
| Reactants | This compound (1.0 eq), Guanidine Hydrochloride (1.2 eq), Sodium Ethoxide (2.5 eq) | Guanidine hydrochloride requires a base to be liberated. Sodium ethoxide acts as the base and promotes the reaction. |
| Solvent | Anhydrous Ethanol | A common solvent for this type of condensation. |
| Temperature | Reflux (typically ~78 °C) | To ensure the reaction proceeds at a reasonable rate. |
| Reaction Time | 6-24 hours | Monitored by TLC. |
| Work-up | Cooling, neutralization with acid, filtration. | Neutralization is necessary to precipitate the product. |
| Purification | Recrystallization from a suitable solvent (e.g., ethanol/water mixture). | To obtain a high-purity product. |
Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (2.5 eq) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add guanidine hydrochloride (1.2 eq) and stir for 30 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath and neutralize it with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
The precipitated solid is collected by filtration and washed with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system to yield the pure 2-amino-4-hydroxy-5-substituted-pyrimidine.
PART 3: Synthesis of Substituted Pyrazoles
The pyrazole nucleus is a key feature in many pharmaceuticals, including anti-inflammatory drugs and protein kinase inhibitors. This compound can be utilized in the synthesis of functionalized pyrazoles through a condensation reaction with hydrazine or its derivatives.
Reaction Principle and Mechanistic Insight
The formation of the pyrazole ring from this compound and hydrazine proceeds via a condensation reaction followed by an intramolecular cyclization.
The proposed mechanism is as follows:
-
Condensation: The hydrazine undergoes a condensation reaction with the carbonyl group of the ester, or a Michael-type addition to the double bond followed by elimination of ethanol, to form a hydrazone or an enehydrazine intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazine moiety attacks the electrophilic carbon of the cyano group, leading to the formation of the five-membered pyrazole ring.
-
Tautomerization: The resulting pyrazole undergoes tautomerization to its more stable aromatic form.
Diagram 3: Proposed Reaction Mechanism for Pyrazole Synthesis
Caption: Proposed reaction pathway for the synthesis of substituted pyrazoles.
Exemplary Protocol: Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Disclaimer: This protocol is based on established procedures for similar reagents and should be optimized for specific substrates.
| Parameter | Value/Condition | Rationale |
| Reactants | This compound (1.0 eq), Hydrazine Hydrate (1.1 eq) | A slight excess of hydrazine hydrate ensures complete reaction. |
| Solvent | Ethanol | A common and effective solvent for this transformation. |
| Temperature | Room temperature to reflux | The reaction can often proceed at room temperature, but heating may be required for less reactive substrates. |
| Reaction Time | 2-8 hours | Monitored by TLC. |
| Work-up | Evaporation of solvent, trituration with a non-polar solvent. | The product can often be isolated by simple evaporation and purification. |
| Purification | Column chromatography or recrystallization. | To obtain the pure pyrazole derivative. |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (1.1 mmol) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-8 hours. The progress of the reaction should be monitored by TLC. If the reaction is sluggish, it can be gently heated to reflux.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue can be triturated with a non-polar solvent like hexane or a mixture of ethyl acetate/hexane to induce crystallization or precipitation.
-
Collect the solid product by filtration.
-
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
Conclusion
This compound is a promising and versatile building block for the synthesis of a variety of important heterocyclic compounds. Its multifunctional nature allows for its participation in various multicomponent reactions, providing efficient and atom-economical routes to complex molecular architectures. The exemplary protocols provided in this document, based on the established reactivity of analogous compounds, offer a solid foundation for the exploration and application of this reagent in organic synthesis and medicinal chemistry. Further research into the specific applications of this compound is warranted and is expected to unveil a wider scope of its synthetic utility.
References
Application Notes and Protocols: Reaction Mechanisms Involving Ethyl (E)-2-cyano-3-ethoxycrotonate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Unique Reactivity of a Multifunctional Building Block
Ethyl (E)-2-cyano-3-ethoxycrotonate (CAS No. 932750-29-3) is a highly functionalized organic compound that serves as a versatile and powerful intermediate in modern synthetic chemistry.[1][2] Its structure is characterized by a carbon-carbon double bond that is rendered significantly electron-deficient by two potent electron-withdrawing groups: a nitrile (-CN) and an ester (-COOEt). This electronic arrangement makes it an excellent "activated alkene".[3][4]
The presence of these groups, combined with an ethoxy substituent on the β-carbon, imparts a unique reactivity profile, making it a prime substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the key reaction mechanisms involving this reagent, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₃NO₃[5] |
| Molecular Weight | 183.20 g/mol [5] |
| Appearance | Colorless to pale yellow liquid or off-white solid[1][6] |
| CAS Number | 932750-29-3[2][5][7] |
| Synonyms | Ethyl (2E)-2-cyano-3-ethoxybut-2-enoate[5][6] |
Section 1: Synthesis via Knoevenagel Condensation
The most common and efficient route for the synthesis of this compound and its analogs is the Knoevenagel condensation.[8][9] This reaction involves the condensation of an active methylene compound (in this case, ethyl cyanoacetate) with a carbonyl equivalent, followed by dehydration.[10] For this specific target molecule, the carbonyl functionality is provided by an orthoester, such as triethyl orthoacetate, which also serves as the source of the β-ethoxy group.
Mechanistic Rationale
The reaction is typically catalyzed by a base, which deprotonates the highly acidic α-carbon of ethyl cyanoacetate to form a resonance-stabilized carbanion.[9] This nucleophile then attacks the electrophilic carbon of the orthoester. Subsequent elimination of two equivalents of ethanol yields the final product. The E-isomer is generally the thermodynamically favored product.
Caption: Synthesis workflow via Knoevenagel condensation.
Protocol: Synthesis of this compound
This protocol is adapted from general procedures for similar condensations.
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthoacetate
-
Acetic anhydride
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a 250 mL round-bottom flask, add ethyl cyanoacetate (1.0 mol), triethyl orthoacetate (1.2 mol), and acetic anhydride (1.5 mol).
-
Causality: Acetic anhydride acts as a water scavenger and catalyst, driving the equilibrium towards the product by removing the ethanol by-product.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 120-140°C) for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Set up a fractional distillation apparatus. Carefully remove the low-boiling components (excess acetic anhydride, ethyl acetate) under atmospheric pressure.
-
Self-Validation: The removal of lower-boiling point fractions is a critical purification step. The final product has a significantly higher boiling point.
-
Distill the residue under reduced pressure to isolate the pure this compound.
Section 2: The Michael (1,4-Conjugate) Addition Reaction
The core reactivity of this compound is defined by its role as a Michael acceptor.[11] The electron-withdrawing nature of the cyano and ester groups polarizes the π-system, creating a significant partial positive charge (δ+) on the β-carbon. This makes it highly susceptible to nucleophilic attack in a conjugate fashion.[12]
Mechanistic Principles
The Michael addition is a thermodynamically controlled reaction that forms a new carbon-carbon or carbon-heteroatom bond at the β-position of the acceptor.[13] The reaction is initiated by a soft nucleophile (the Michael donor), which preferentially adds to the β-carbon (1,4-addition) rather than the carbonyl carbon (1,2-addition).[14]
References
- 1. CAS 932750-29-3: this compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. β-Selective Aroylation of Activated Alkenes by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-cyano-3-ethoxy-2-butenoate | C9H13NO3 | CID 46635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ethyl 2-cyano-3-ethoxycrotonate | 35260-93-6 [chemicalbook.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eurjchem.com [eurjchem.com]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Michael Addition [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
Introduction: A Multifaceted Building Block in Organic Synthesis
An In-Depth Guide to Ethyl (E)-2-cyano-3-ethoxycrotonate: Synthesis, Applications, and Protocols for the Modern Research Chemist
This compound is a highly functionalized organic compound that serves as a versatile and valuable intermediate in the synthesis of a wide array of complex molecules, particularly heterocyclic systems.[1] Its structure is characterized by a crotonate backbone featuring a cyano group and an ethoxy group, which impart a unique and powerful reactivity profile.[1] The presence of an electron-withdrawing cyano group and an ester group, conjugated with a double bond that is further activated by an ethoxy (enol ether) moiety, makes this molecule an exceptional tool for constructing carbon-carbon and carbon-heteroatom bonds.
This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its practical application in the laboratory. Detailed protocols for its use in the construction of key heterocyclic scaffolds relevant to pharmaceutical and agrochemical research are presented, underpinned by mechanistic insights to aid the researcher in understanding and optimizing these transformations.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. This compound is typically a white to pale yellow crystalline solid or powder.[2][3]
| Property | Value | Source(s) |
| CAS Number | 932750-29-3; 35260-93-6 | [2][4][5] |
| Molecular Formula | C₉H₁₃NO₃ | [1][2][4] |
| Molecular Weight | 183.20 g/mol | [4][6] |
| IUPAC Name | ethyl (2E)-2-cyano-3-ethoxybut-2-enoate | [2][4] |
| Appearance | White to pale yellow crystals, crystalline powder, or powder | [2] |
| Melting Point | 69.5-75.5 °C | [2][3] |
| Boiling Point | 304.65 °C at 760 mmHg (Predicted) | [3] |
| Topological Polar Surface Area | 59.3 Ų | [4] |
| Solubility | Soluble in many common organic solvents. |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the condensation of ethyl cyanoacetate with triethyl orthoacetate. This reaction leverages the acidity of the α-carbon in ethyl cyanoacetate and the electrophilic nature of the orthoester.
Reaction Principle
The reaction is a condensation process where ethyl cyanoacetate reacts with triethyl orthoacetate, typically in the presence of an acid catalyst like acetic anhydride, which facilitates the elimination of ethanol molecules to form the stable, conjugated enol ether product.
References
- 1. CAS 932750-29-3: this compound [cymitquimica.com]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Ethyl 2-cyano-3-ethoxy-2-butenoate | C9H13NO3 | CID 46635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl 2-cyano-3-ethoxycrotonate | 35260-93-6 [chemicalbook.com]
- 6. scbt.com [scbt.com]
The Strategic Utility of Ethyl (E)-2-cyano-3-ethoxycrotonate in Modern Pharmaceutical Development
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of contemporary pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Ethyl (E)-2-cyano-3-ethoxycrotonate, a multifunctional organic intermediate, has emerged as a cornerstone reagent for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structural arrangement, featuring a cyano group, an ethoxy group, and a crotonate backbone, endows it with a versatile reactivity profile, particularly for conjugate addition and cyclocondensation reactions[1]. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for its use in the synthesis of key pharmaceutical scaffolds, including the pyrimidine core of the blockbuster drug Rosuvastatin and a class of potent kinase inhibitors.
Core Applications in Pharmaceutical Synthesis
The strategic importance of this compound lies in its ability to serve as a linchpin in the synthesis of privileged heterocyclic structures, which are frequently found in biologically active molecules. Two prominent areas of its application are the synthesis of substituted pyrimidines and other heterocyclic systems that are central to the development of novel therapeutics.
Synthesis of the Pyrimidine Core of Rosuvastatin
Rosuvastatin, a leading HMG-CoA reductase inhibitor, is a critical therapeutic agent for the management of hypercholesterolemia[2]. The synthesis of its pyrimidine core represents a key challenge, and this compound provides an elegant entry point to this essential scaffold. The following protocol outlines a representative synthesis of a model 2-amino-4-ethoxy-6-methylpyrimidine-5-carbonitrile, a close analogue to the core of Rosuvastatin, via a cyclocondensation reaction with guanidine.
Principle: This synthesis proceeds via a cyclocondensation reaction between this compound and guanidine. The guanidine acts as a binucleophile, attacking the electrophilic centers of the crotonate to form the six-membered pyrimidine ring.
Materials:
-
This compound (CAS: 932750-29-3)[3]
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride in anhydrous ethanol. To this solution, add a stoichiometric equivalent of sodium ethoxide to liberate the free guanidine base. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the freshly prepared solution of guanidine, add this compound in a 1:1 molar ratio.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. To the resulting residue, add cold diethyl ether to precipitate the product.
-
Purification: Collect the solid product by filtration and wash it with cold diethyl ether. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the desired 2-amino-4-ethoxy-6-methylpyrimidine-5-carbonitrile.
Expected Outcome: A crystalline solid corresponding to the target pyrimidine derivative.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol is crucial to prevent the hydrolysis of the ester and ethoxy groups.
-
In situ Guanidine Liberation: Guanidine is typically supplied as a hydrochloride salt. Its in situ liberation with a strong base like sodium ethoxide provides the more nucleophilic free base required for the reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclocondensation to proceed at a reasonable rate.
Rosuvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis[4][5][6][7][8]. By blocking this enzyme, Rosuvastatin reduces the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream[5][6].
Caption: Rosuvastatin inhibits HMG-CoA reductase.
Synthesis of Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site[2][9]. This compound serves as a valuable starting material for the construction of substituted pyrimidines that can be further elaborated into potent and selective kinase inhibitors, such as those targeting Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][3][10][11][12][13][14][15][16][17].
Principle: This protocol outlines a general approach for the synthesis of a 2,4-disubstituted pyrimidine scaffold, which can be subsequently modified to generate a library of potential kinase inhibitors. The core reaction is a cyclocondensation of this compound with a substituted amidine.
Materials:
-
This compound
-
Substituted amidine hydrochloride (e.g., benzamidine hydrochloride)
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and the substituted amidine hydrochloride in DMF.
-
Base Addition: Add potassium carbonate to the mixture to neutralize the hydrochloride and facilitate the reaction.
-
Reaction: Heat the mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2,4-disubstituted pyrimidine.
Causality of Experimental Choices:
-
DMF as Solvent: DMF is a polar aprotic solvent that is well-suited for dissolving the reactants and facilitating the reaction at elevated temperatures.
-
Potassium Carbonate as Base: A mild inorganic base like potassium carbonate is sufficient to deprotonate the amidine hydrochloride without causing unwanted side reactions.
-
Aqueous Work-up and Extraction: This standard procedure is used to remove inorganic salts and the DMF solvent, isolating the organic product.
Many pyrimidine-based inhibitors target protein kinases that are dysregulated in cancer, such as Aurora kinases and VEGFR-2. Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells[2][10][11][14][16]. VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibiting VEGFR-2 can thus starve tumors and prevent their growth and metastasis[1][12][13][15][17].
Caption: Pyrimidine inhibitors target key cancer pathways.
Data Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 932750-29-3[3] |
| Molecular Formula | C₉H₁₃NO₃[3] |
| Molecular Weight | 183.20 g/mol [3] |
| Appearance | Colorless to pale yellow liquid or crystalline solid |
| Application | Target Scaffold | Therapeutic Area |
| Rosuvastatin Synthesis | 2-Aminopyrimidine | Cardiovascular Disease |
| Kinase Inhibitor Synthesis | Substituted Pyrimidines | Oncology |
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical development. Its ability to efficiently participate in the synthesis of complex heterocyclic scaffolds, such as the pyrimidine core of Rosuvastatin and various kinase inhibitors, underscores its significance in modern medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this remarkable intermediate in the quest for novel and effective therapeutics.
References
- 1. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 7. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Ethyl (E)-2-cyano-3-ethoxycrotonate: A Modern Synthon for Heterocyclic Chemistry Beyond Classical Knoevenagel Condensation
Abstract
Ethyl (E)-2-cyano-3-ethoxycrotonate has emerged as a pivotal building block in contemporary organic synthesis, particularly in the construction of diverse and complex heterocyclic scaffolds. While structurally related to classical active methylene compounds, its unique vinylogous reactivity profile extends its utility far beyond traditional Knoevenagel condensations. This comprehensive guide delves into the nuanced reactivity of this compound, elucidating its role as a versatile synthon in multicomponent reactions. We provide detailed application notes and robust protocols for the synthesis of highly substituted pyridines and other key heterocycles, offering researchers and drug development professionals a practical toolkit for leveraging this powerful intermediate.
Introduction: Re-evaluating the Role of a Knoevenagel-Related Synthon
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[1][2] Typically, the active methylene group is flanked by two electron-withdrawing groups, rendering the methylene protons acidic enough for deprotonation by a weak base.[1][3] this compound, with its molecular formula C9H13NO3, presents an intriguing structural motif.[4][5] While it possesses the requisite electron-withdrawing cyano and ester groups, the presence of a methyl group instead of a methylene group at the alpha position to the nitrile precludes its direct participation as a nucleophile in a classic Knoevenagel condensation.
Instead, the true value of this compound lies in its function as a potent electrophile and a precursor in domino and multicomponent reactions. Its conjugated system, activated by the cyano and ester moieties, makes it susceptible to nucleophilic attack, paving the way for the synthesis of a wide array of functionalized heterocycles that are of significant interest in medicinal chemistry and materials science.[6][7]
Mechanistic Insights: Beyond a Simple Condensation
The reactivity of this compound is best understood through the lens of vinylogy. The electron-withdrawing effects of the cyano and ester groups are transmitted through the double bond, activating the terminal methyl group for tautomerization and subsequent reaction, or rendering the double bond itself susceptible to Michael addition. This reactivity pattern is the foundation for its application in the synthesis of complex molecules.
A key transformation involving this compound is its use in the synthesis of substituted pyridines. In these reactions, it serves as a four-carbon synthon, reacting with an enamine or a related nucleophile in a cascade of reactions that typically involve Michael addition, cyclization, and elimination steps.
Diagram 1: Generalized Reaction Pathway for Pyridine Synthesis
Caption: A generalized workflow for the synthesis of substituted pyridines using this compound.
Application Note: Synthesis of Highly Substituted 3-Cyano-2-pyridones
One of the most valuable applications of this compound is in the synthesis of 3-cyano-2-pyridone derivatives. These scaffolds are prevalent in a multitude of biologically active compounds. The following protocol details a reliable method for the synthesis of these important heterocyclic compounds.
Principle
This protocol describes a one-pot, three-component reaction between an aromatic aldehyde, an active methylene compound (e.g., malononitrile or cyanoacetamide), and this compound in the presence of a base catalyst. The reaction proceeds through a series of tandem reactions, including a Knoevenagel condensation of the aldehyde and the active methylene compound, followed by a Michael addition of the resulting adduct to this compound, and subsequent intramolecular cyclization and aromatization to yield the desired 3-cyano-2-pyridone.
Materials and Reagents
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile or Cyanoacetamide
-
This compound
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (10 mmol) and malononitrile (or cyanoacetamide, 10 mmol) in 30 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (1 mmol, 0.1 equivalents).
-
Initial Condensation: Stir the reaction mixture at room temperature for 15-20 minutes to facilitate the initial Knoevenagel condensation. Monitor the formation of the arylidene malononitrile intermediate by Thin Layer Chromatography (TLC).
-
Addition of the Crotonate: Once the initial condensation is largely complete, add this compound (10 mmol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration. If no precipitate forms, slowly add the reaction mixture to a beaker containing a stirred solution of 1 M hydrochloric acid (50 mL) and ice. The product should precipitate.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Data and Characterization
The synthesized 3-cyano-2-pyridone derivatives can be characterized by standard spectroscopic methods:
| Analysis Type | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the aldehyde, a singlet for the proton at the 4-position of the pyridine ring, and signals for the substituents. |
| ¹³C NMR | Resonances for the cyano group, the carbonyl carbon of the pyridone, and the carbons of the aromatic and pyridine rings. |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2220 cm⁻¹), the C=O stretch of the pyridone (around 1650 cm⁻¹), and C=C and C-H bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the desired product. |
Broader Applications in Heterocyclic Synthesis
The utility of this compound is not limited to pyridine synthesis. It is a versatile precursor for a variety of other heterocyclic systems, including but not limited to:
-
Pyrimidines: By reacting with amidines or related dinucleophiles.
-
Thiophenes: In Gewald-type reactions, where it can serve as the α,β-unsaturated nitrile component.[7]
-
Pyrans: Through condensation with 1,3-dicarbonyl compounds.
These syntheses often proceed via multicomponent reactions, which are highly desirable in modern organic chemistry due to their efficiency and atom economy.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound is a valuable and versatile synthon in organic synthesis. While not a direct participant in the classical Knoevenagel condensation as an active methylene compound, its unique electronic and structural features make it an excellent substrate for a variety of multicomponent reactions for the synthesis of complex heterocyclic molecules. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this powerful building block in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. purechemistry.org [purechemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Ethyl 2-cyano-3-ethoxy-2-butenoate | C9H13NO3 | CID 46635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide - PMC [pmc.ncbi.nlm.nih.gov]
A Robust Protocol for the Synthesis of Ethyl (E)-2-cyano-3-ethoxycrotonate Derivatives
Application Note & Protocol: A-P-S932
Abstract
Ethyl (E)-2-cyano-3-ethoxycrotonate and its parent compound, ethyl 2-cyano-3-ethoxyacrylate, are highly valuable and versatile intermediates in synthetic organic chemistry. Their unique structure, featuring a conjugated system with cyano, ester, and ethoxy groups, makes them powerful building blocks for the synthesis of a wide array of heterocyclic compounds, including pyrimidines, pyridines, and pyrazoles, many of which are scaffolds for pharmacologically active molecules.[1][2] This application note provides a detailed, reliable, and field-proven protocol for the synthesis of these derivatives via a modified Knoevenagel condensation reaction between ethyl cyanoacetate and an orthoformate or orthoacetate, facilitated by acetic anhydride. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide troubleshooting advice to ensure a high-yield, high-purity synthesis.
Introduction: The Synthetic Utility of Cyanoacrylate Derivatives
The Knoevenagel condensation is a cornerstone reaction in C-C bond formation, typically involving the reaction of an active methylene compound with an aldehyde or ketone.[3][4] The target molecule, this compound, is synthesized by reacting ethyl cyanoacetate (the active methylene compound) with triethyl orthoacetate. A similar and more common reaction uses triethyl orthoformate to yield the parent compound, ethyl 2-cyano-3-ethoxyacrylate.[5]
These products are not merely chemical curiosities; they are critical precursors in drug development. For example, ethyl cyanoacetate is a starting material for synthesizing Allopurinol (for treating gout), Theophylline, and Folic Acid.[2] The ethoxyacrylate moiety provides a reactive handle for cyclization reactions, making it an indispensable tool for medicinal chemists. This protocol focuses on a robust method using acetic anhydride, which serves both as a catalyst and a water scavenger, driving the reaction equilibrium towards the product.[6][7][8]
Reaction Scheme and Mechanism
The overall transformation is a condensation reaction where the active methylene group of ethyl cyanoacetate nucleophilically attacks the electrophilic carbon of the orthoester, followed by the elimination of ethanol.
Overall Reaction:
Mechanistic Rationale:
The reaction proceeds via several key steps. While various catalysts can be employed[9][10], the use of acetic anhydride is particularly effective. It is proposed that acetic anhydride reacts with the orthoester in situ to form a more reactive mixed anhydride or a diacetoxy intermediate.[6][7][8][11] This intermediate is highly electrophilic and readily attacked by the enolate of ethyl cyanoacetate. Subsequent elimination of ethanol and acetic acid drives the formation of the thermodynamically stable (E)-alkene product.
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed mechanism for the synthesis.
Materials and Equipment
Ensure all reagents are of appropriate purity (≥98%) and glassware is dry.
Table 1: Reagents and Materials
| Reagent/Material | Formula | CAS No. | M.W. ( g/mol ) | Notes |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 105-56-6 | 113.12 | Lachrymator, handle in fume hood.[2] |
| Triethyl Orthoacetate | C₈H₁₈O₃ | 78-39-7 | 162.23 | Moisture sensitive. |
| Acetic Anhydride | C₄H₆O₃ | 108-24-7 | 102.09 | Corrosive, handle with care. |
| Toluene | C₇H₈ | 108-88-3 | 92.14 | Anhydrous grade recommended. |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 144-55-8 | 84.01 | For neutralization. |
| Brine (Sat. Soln.) | NaCl | 7647-14-5 | 58.44 | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | For drying. |
| Diethyl Ether / Ethyl Acetate | - | - | - | For extraction. |
| Hexanes | - | - | - | For recrystallization/chromatography. |
Equipment:
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser with drying tube (CaCl₂)
-
Magnetic stirrer and hot plate
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
TLC plates (Silica gel 60 F₂₅₄)
Experimental Protocol
Safety First: This procedure involves toxic, corrosive, and flammable materials. Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl cyanoacetate (1.0 eq, e.g., 11.31 g, 0.1 mol).
-
Add triethyl orthoacetate (1.2 eq, 19.47 g, 0.12 mol).
-
Finally, add acetic anhydride (2.0 eq, 20.42 g, 0.2 mol).
-
Scientist's Note: Acetic anhydride is used in excess to act as both a catalyst and a solvent, while also consuming the ethanol by-product to drive the reaction forward.
-
-
Reflux:
-
Attach a reflux condenser fitted with a drying tube.
-
Heat the reaction mixture to a gentle reflux (approx. 120-130 °C) using a heating mantle or oil bath.
-
Maintain reflux for 4-6 hours.
-
Scientist's Note: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The product should have a higher Rf value than the starting ethyl cyanoacetate. The reaction is complete when the ethyl cyanoacetate spot has disappeared.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess acetic anhydride and other volatile components under reduced pressure using a rotary evaporator.
-
Dissolve the resulting oily residue in diethyl ether or ethyl acetate (150 mL).
-
Transfer the solution to a 500 mL separatory funnel.
-
-
Neutralization and Washing:
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acetic acid. Caution: CO₂ evolution may occur. Vent the funnel frequently.
-
Water (1 x 75 mL).
-
Saturated brine solution (1 x 75 mL) to remove residual water.
-
-
Scientist's Note: The bicarbonate wash is crucial to remove acidic impurities that could catalyze hydrolysis of the ester or cyano groups during storage.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the solution over anhydrous magnesium sulfate for 15-20 minutes.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil or solid.
-
-
Purification:
-
The crude product can often be purified by recrystallization from a mixture of ethanol and water or by vacuum distillation.
-
For highest purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.
-
Workflow Visualization
The following diagram outlines the complete experimental workflow.
Caption: A step-by-step experimental workflow diagram.
Characterization and Expected Results
The final product, this compound, should be a colorless to pale yellow liquid or a low-melting solid.[1][12][13]
Table 2: Expected Results & Characterization Data
| Parameter | Expected Outcome |
| Appearance | Colorless to pale yellow liquid/solid |
| Yield | 75-90% |
| Molecular Formula | C₉H₁₃NO₃[14] |
| Molecular Weight | 183.20 g/mol [14] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.25 (q, 2H), 4.15 (q, 2H), 2.45 (s, 3H), 1.35 (t, 3H), 1.30 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.1, 163.5, 117.2, 95.8, 68.1, 61.5, 16.2, 14.3, 14.1 |
| IR (neat, cm⁻¹) | ~2220 (C≡N), ~1725 (C=O, ester), ~1620 (C=C) |
| Melting Point | 49-53 °C (for ethyl 2-cyano-3-ethoxyacrylate)[12] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Extend reflux time and monitor carefully by TLC.- Ensure reagents are anhydrous; moisture can inhibit the reaction. |
| Loss during work-up. | - Ensure pH is basic during bicarbonate wash to prevent product hydrolysis.- Avoid overly vigorous shaking in the separatory funnel to prevent emulsion formation. | |
| Product is a dark oil | Side reactions or decomposition due to overheating. | - Maintain a gentle, controlled reflux; do not overheat.- Purify via column chromatography. |
| Amide impurity observed in NMR | Reaction with ammonia source. | This is less common with this protocol but can occur if ammonium salts are used as catalysts. Ensure glassware is clean.[15] |
| Hydrolysis of ester or cyano group | Prolonged exposure to strong acid or base during work-up. | - Perform the neutralization and washing steps efficiently without unnecessary delays.- Ensure complete removal of acidic catalysts.[15] |
References
- 1. CAS 932750-29-3: this compound [cymitquimica.com]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3 - MOLBASE Encyclopedia [m.molbase.com]
- 13. This compound, 98% | Fisher Scientific [fishersci.ca]
- 14. scbt.com [scbt.com]
- 15. benchchem.com [benchchem.com]
Catalytic Applications of Ethyl (E)-2-cyano-3-ethoxycrotonate: Application Notes and Protocols for Heterocyclic Synthesis
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of Ethyl (E)-2-cyano-3-ethoxycrotonate. This versatile building block, characterized by its electrophilic nature and multiple reactive sites, is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This document details established reaction protocols, explores the rationale behind catalyst selection, and provides in-depth, step-by-step methodologies for the synthesis of substituted thiophenes and dihydropyridines.
Introduction: The Versatility of this compound
This compound is an organic compound featuring a crotonate backbone substituted with both a cyano and an ethoxy group. This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis. The presence of the electron-withdrawing cyano group and the ester functionality activates the double bond for nucleophilic attack, particularly conjugate additions.[1] Its structure makes it an ideal candidate for participation in multicomponent reactions, allowing for the rapid construction of complex molecular architectures from simple precursors. This attribute is of significant interest in the development of novel pharmaceuticals and agrochemicals.[1]
This guide will focus on two key catalytic transformations involving this compound: the synthesis of highly substituted 2-aminothiophenes via a modified Gewald reaction and the construction of functionalized dihydropyridinones through a multicomponent reaction strategy.
Catalytic Synthesis of 2-Aminothiophenes: A Modified Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which are privileged scaffolds in medicinal chemistry.[2][3][4] A modified approach utilizing this compound, a carbonyl compound, elemental sulfur, and a base catalyst offers a direct route to highly functionalized thiophenes. The reaction is thought to proceed through an initial Knoevenagel-type condensation, followed by the addition of sulfur and subsequent cyclization.[4]
Rationale for Catalyst Selection
The choice of a basic catalyst is crucial for the success of the Gewald reaction. A moderately weak base is required to facilitate the deprotonation of the active methylene compound and promote the condensation and cyclization steps without inducing unwanted side reactions.
-
Piperidine: A commonly used secondary amine catalyst in Knoevenagel condensations and related reactions.[5][6][7] Its basicity is sufficient to deprotonate the active methylene compound, initiating the reaction cascade.
-
Morpholine: Another suitable secondary amine catalyst, often used interchangeably with piperidine.
-
Triethylamine: A tertiary amine base that can also be employed, although it may require slightly longer reaction times compared to secondary amines.
-
L-Proline: An organocatalyst that has been shown to be effective in promoting Gewald-type reactions, offering a greener and potentially stereoselective alternative.[8]
Experimental Workflow: Gewald Thiophene Synthesis
Caption: Workflow for the catalytic synthesis of 2-aminothiophenes.
Detailed Protocol: Synthesis of Ethyl 2-amino-4-methyl-5-cyano-thiophene-3-carboxylate
This protocol describes the synthesis of a model 2-aminothiophene using acetone as the carbonyl component.
Materials:
-
Acetone
-
This compound
-
Elemental Sulfur
-
Piperidine
-
Ethanol (absolute)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add acetone (1.0 equiv.), this compound (1.0 equiv.), and elemental sulfur (1.1 equiv.).
-
Add absolute ethanol as the solvent (approximately 20 mL).
-
To the stirred suspension, add a catalytic amount of piperidine (0.1 equiv.).
-
Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), remove the heating mantle and allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to promote precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified ethyl 2-amino-4-methyl-5-cyano-thiophene-3-carboxylate.
Expected Outcome: The product is typically a crystalline solid. Characterization can be performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Catalytic Multicomponent Synthesis of Dihydropyridinones
This compound is an excellent substrate for multicomponent reactions to generate highly substituted nitrogen-containing heterocycles like dihydropyridinones. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The Hantzsch dihydropyridine synthesis is a classic example of such a transformation, and its principles can be adapted for this compound.[1][9][10][11]
Catalyst Selection for Dihydropyridinone Synthesis
The choice of catalyst in this multicomponent reaction is critical for achieving high yields and purity.
-
Ammonium Acetate: Serves as both the nitrogen source and a catalyst.[1][9][10]
-
Guanidine Hydrochloride: An effective organocatalyst that can significantly improve reaction rates and yields.[9]
-
Trichloroisocyanuric Acid (TCCA): Can be used as an efficient catalyst in aqueous media, promoting a green chemistry approach.
-
Melamine Trisulfonic Acid (MTSA): An environmentally benign solid acid catalyst that works well under solvent-free conditions.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a series of condensation and cyclization steps, initiated by the formation of an enamine and a Knoevenagel-type adduct, which then undergo a Michael addition and subsequent cyclization and dehydration to afford the dihydropyridinone product.
Caption: Proposed mechanism for dihydropyridinone synthesis.
Detailed Protocol: Four-Component Synthesis of a Dihydropyridinone Derivative
This protocol outlines a general procedure for the synthesis of a dihydropyridinone derivative using an aromatic aldehyde, ethyl acetoacetate, ammonium acetate, and this compound.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ethyl Acetoacetate
-
Ammonium Acetate
-
This compound
-
Guanidine Hydrochloride (catalyst)
-
Ethanol
-
Round-bottom flask with magnetic stirrer
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, combine the aromatic aldehyde (1.0 equiv.), ethyl acetoacetate (1.0 equiv.), ammonium acetate (1.2 equiv.), and this compound (1.0 equiv.) in ethanol.
-
Add a catalytic amount of guanidine hydrochloride (0.1 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature or heat gently (e.g., to 50-60 °C) as needed to ensure dissolution and promote the reaction.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of 2-aminothiophenes and dihydropyridinones using this compound.
| Product Type | Catalyst | Solvent | Temperature | Typical Yield |
| 2-Aminothiophene | Piperidine | Ethanol | Reflux | 75-90% |
| 2-Aminothiophene | L-Proline | Ethanol | Reflux | 70-85% |
| Dihydropyridinone | Guanidine HCl | Ethanol | Room Temp - 60°C | 80-95% |
| Dihydropyridinone | Ammonium Acetate | Ethanol | Reflux | 65-80% |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. The judicious selection of catalysts allows for the efficient and high-yielding construction of medicinally relevant scaffolds such as 2-aminothiophenes and dihydropyridinones. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this reactive intermediate and to develop novel synthetic methodologies for applications in drug discovery and materials science.
References
- 1. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 11. acgpubs.org [acgpubs.org]
Application Note: A Guide to Solvent Selection in the Synthesis and Reactions of Ethyl (E)-2-cyano-3-ethoxycrotonate
Abstract: Ethyl (E)-2-cyano-3-ethoxycrotonate and related substituted acrylates are valuable intermediates in organic synthesis, serving as precursors for a wide range of pharmaceuticals and fine chemicals. The success of their synthesis, typically via Knoevenagel condensation, and their subsequent utilization in reactions like Michael additions, is profoundly influenced by the choice of reaction solvent. This guide provides a detailed exploration of solvent effects on these critical transformations. We delve into the underlying chemical principles, offer field-tested experimental protocols for solvent screening, and present frameworks for data interpretation, enabling researchers to rationally select solvents to optimize reaction rates, yields, and selectivity.
The Theoretical Framework: Why Solvents Matter
The reaction solvent is not merely an inert medium but an active participant that can dramatically alter the energy landscape of a reaction. Its influence is primarily exerted through the differential stabilization of reactants, transition states, and intermediates. For the polar, multi-step mechanisms characteristic of Knoevenagel condensations and Michael additions, understanding solvent properties is paramount.
-
Polarity and Dielectric Constant: A solvent's polarity determines its ability to solvate charged or polar species. In reactions involving the formation of charged intermediates or transition states, polar solvents can lower the activation energy, thereby accelerating the reaction rate.
-
Proticity (Protic vs. Aprotic):
-
Polar Protic Solvents (e.g., ethanol, water, methanol) possess acidic protons (typically O-H or N-H bonds) and can act as hydrogen bond donors. They are particularly effective at stabilizing anions and cations through hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) have high dielectric constants but lack acidic protons. They are excellent at solvating cations but leave anions relatively "bare" and more nucleophilic, which can significantly enhance reaction rates.
-
Knoevenagel Condensation: Synthesis of Activated Acrylates
The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon bonds to produce α,β-unsaturated systems.[1] The mechanism involves an initial aldol-type addition followed by a dehydration step.[2][3] Both steps are highly sensitive to the solvent environment.
Mechanism and Solvent Influence
The reaction proceeds in two main stages:
-
Aldol Addition: A base deprotonates the active methylene compound (e.g., ethyl cyanoacetate). The resulting carbanion then attacks the carbonyl carbon of an aldehyde or ketone to form a β-hydroxy intermediate. Polar solvents, both protic and aprotic, accelerate this step by stabilizing the charged intermediates.[2][3]
-
Dehydration: The β-hydroxy intermediate is eliminated, typically via an E1cB mechanism, to yield the final α,β-unsaturated product and water. Aprotic polar solvents are known to accelerate this dehydration step.[3]
Caption: Generalized mechanism of the Knoevenagel condensation.
Protocol 1: Solvent Screening for Knoevenagel Condensation
This protocol outlines a parallel synthesis approach to efficiently screen various solvents for the reaction between an aldehyde and ethyl cyanoacetate, catalyzed by a base like sodium ethoxide or a reusable solid catalyst.[4][5]
Objective: To determine the optimal solvent for maximizing the yield of the desired ethyl (E)-2-cyano-3-substituted acrylate.
Materials:
-
Substituted Aldehyde (e.g., 4-formylphenyl benzenesulfonate): 1.0 mmol
-
Ethyl Cyanoacetate: 1.0 mmol
-
Catalyst (e.g., nano-Fe3O4@EA or 20 mol% Sodium Ethoxide): 0.05 g[4][5]
-
Solvents to be screened: Ethanol (EtOH), Methanol (MeOH), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Toluene, and a solvent-free control.
-
Reaction vials, magnetic stirrer, heating block, TLC plates, and analytical equipment (GC-MS or HPLC).
Procedure:
-
Preparation: In separate, labeled reaction vials, add the aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and the catalyst.
-
Solvent Addition: To each vial, add 5 mL of the respective solvent to be screened. Include one vial with no solvent for the control condition.
-
Reaction: Place the vials on a pre-heated stirring block (e.g., at reflux temperature, typically 60-80°C, depending on the solvent). Start the magnetic stirring.
-
Monitoring: Monitor the reaction progress every 15-30 minutes using Thin Layer Chromatography (TLC). Elute with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. If using a solid catalyst, it can be magnetically separated or filtered.[4] Evaporate the solvent under reduced pressure.
-
Analysis: Purify the crude product via column chromatography if necessary. Determine the isolated yield for each reaction. Confirm product identity using NMR and Mass Spectrometry.
Data Presentation:
| Entry | Solvent | Dielectric Constant (ε) | Type | Reaction Time (h) | Isolated Yield (%) |
| 1 | Ethanol | 24.5 | Polar Protic | 1 | 95 |
| 2 | Methanol | 32.7 | Polar Protic | 3 | 70 |
| 3 | Acetonitrile | 37.5 | Polar Aprotic | 3 | 60 |
| 4 | Ethyl Acetate | 6.0 | Moderately Polar | 3 | 45 |
| 5 | Toluene | 2.4 | Non-polar | > 8 | < 20 |
| 6 | Solvent-free | N/A | Neat | 3 | 35 |
| Note: Data is representative based on literature findings for similar systems.[4] |
Rationale: The results typically show that polar protic solvents like ethanol give excellent yields in short reaction times.[4] This is attributed to its ability to dissolve the reactants and catalyst effectively while stabilizing the polar transition states involved in the mechanism.
Michael Addition: Reactions of Activated Acrylates
This compound is an excellent "Michael acceptor" due to the electron-withdrawing cyano and ester groups, which polarize the C=C double bond.[6] It readily undergoes conjugate addition with a variety of nucleophiles ("Michael donors"), such as enolates derived from malonates or β-keto esters.[6][7]
Mechanism and Solvent Influence
The Michael addition mechanism consists of three key steps:
-
Enolate Formation: A base removes an acidic proton from the Michael donor to form a nucleophilic enolate. The choice of base and solvent is critical here; aprotic solvents can lead to more reactive, "naked" enolates.
-
Conjugate Addition: The enolate attacks the β-carbon of the activated alkene (the Michael acceptor).[7] This is the C-C bond-forming step, which creates a new, resonance-stabilized enolate intermediate. Polar aprotic solvents are often favored as they solvate the counter-ion of the base without deactivating the nucleophile through hydrogen bonding.
-
Protonation: The resulting enolate is protonated during work-up (or by a protic solvent) to give the final 1,5-dicarbonyl (or related) product.[7]
References
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. oiccpress.com [oiccpress.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl (E)-2-cyano-3-ethoxycrotonate
Welcome to the dedicated technical support center for the synthesis of Ethyl (E)-2-cyano-3-ethoxycrotonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction yields and troubleshooting common experimental challenges. Here, we move beyond simple protocols to explain the fundamental chemistry, enabling you to make informed decisions in your synthetic endeavors.
I. Foundational Principles: The Chemistry of Synthesis
The synthesis of this compound is a variation of the classic Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an orthoester, triethyl orthoacetate. The acidic α-hydrogen of ethyl cyanoacetate is readily deprotonated by a base to form a nucleophilic enolate, which then attacks the electrophilic central carbon of the orthoester. Subsequent elimination of ethanol yields the desired α,β-unsaturated product.
Reaction Scheme:
II. Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Ethyl cyanoacetate (≥99%)
-
Triethyl orthoacetate (≥97%)
-
Piperidine (or another suitable base catalyst)
-
Anhydrous Ethanol (or Toluene)
-
Hexane
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Standard laboratory glassware for reflux and extraction
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1.0 equivalent) in anhydrous ethanol (or toluene).
-
Reagent Addition: Add triethyl orthoacetate (1.1 to 1.5 equivalents) to the solution.
-
Catalyst Introduction: Introduce a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux (80-110 °C, depending on the solvent) and monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is complete when the ethyl cyanoacetate spot has been consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to pale yellow liquid or a low-melting solid.[1]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective Catalyst: The base may be too weak to efficiently deprotonate the ethyl cyanoacetate. | - Ensure the catalyst is fresh and not degraded. - Consider using a stronger base like sodium ethoxide, but be cautious of increased side reactions.[2] - Experiment with other amine catalysts such as pyridine or DBU. |
| Incomplete Reaction: The reaction may not have reached completion. | - Increase the reaction time and continue to monitor by TLC until the limiting reagent is consumed. - Gradually increase the reaction temperature. - If using a solvent like toluene, consider using a Dean-Stark apparatus to remove the ethanol byproduct and drive the equilibrium forward. | |
| Hydrolysis of Reactants or Product: The presence of water can lead to the hydrolysis of the ester or cyano groups. | - Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried before use. | |
| Formation of Multiple Products (Visible on TLC) | Side Reactions: Self-condensation of ethyl cyanoacetate can occur, especially with stronger bases. | - Use a milder base catalyst like piperidine or L-proline.[3] - Control the reaction temperature carefully; avoid excessive heat. |
| Isomerization: Both (E) and (Z) isomers may form. | - The (E)-isomer is generally the thermodynamically more stable product. Allowing the reaction to stir for a longer period at a moderate temperature can favor the formation of the (E)-isomer. | |
| Difficulty in Product Purification | Co-eluting Impurities: Unreacted starting materials or side products may have similar polarities to the desired product. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider vacuum distillation as an alternative purification method. |
| Product Decomposition: The product may be sensitive to prolonged heating or acidic/basic conditions during work-up and purification. | - Minimize the time the product is exposed to high temperatures during solvent removal and distillation. - Ensure that the work-up is performed under neutral or slightly acidic conditions. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is an excess of triethyl orthoacetate used?
A1: Using a slight excess of triethyl orthoacetate helps to ensure the complete consumption of the limiting reagent, ethyl cyanoacetate, thereby maximizing the yield based on this more valuable starting material. It also helps to shift the reaction equilibrium towards the product side.
Q2: What is the role of the base catalyst in this reaction?
A2: The base catalyst is crucial for deprotonating the α-carbon of ethyl cyanoacetate, which has acidic protons due to the electron-withdrawing effects of the adjacent cyano and ester groups. This deprotonation generates a resonance-stabilized enolate ion, which is a potent nucleophile that attacks the electrophilic central carbon of the triethyl orthoacetate.
Q3: Can I use a different solvent for this reaction?
A3: Yes, other anhydrous solvents can be used. Toluene is a common choice, especially when using a Dean-Stark apparatus to remove the ethanol byproduct, which can drive the reaction to completion. The choice of solvent can influence the reaction rate and temperature.
Q4: How can I confirm the stereochemistry of the final product?
A4: The stereochemistry of the product can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Nuclear Overhauser Effect (NOE) experiments can be performed. For the (E)-isomer, an NOE enhancement would be expected between the protons of the methyl group at the 3-position and the protons of the ethoxy group on the ester.
Q5: What are the primary safety concerns for this synthesis?
A5: Ethyl cyanoacetate and other cyanide-containing compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Piperidine and other amine catalysts are corrosive and have strong odors; they should also be handled with care in a fume hood.
V. Visualizing the Process
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Proposed mechanism for the synthesis.
Caption: A typical experimental workflow.
Caption: A decision tree for troubleshooting low yields.
VI. References
-
BenchChem. (2025). Technical Support Center: Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate Reactions. --INVALID-LINK--
-
Shrivash, M. K., & Misra, K. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 91(2), 345-353. --INVALID-LINK--
-
Organic Syntheses. (1941). Ethyl Cyanoacetate. Coll. Vol. 1, p.254 (1941); Vol. 4, p.41 (1925). --INVALID-LINK--
-
Wikipedia. (2023). Ethyl cyanoacetate. --INVALID-LINK--
-
E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. 144, 01018. --INVALID-LINK--
-
Gholami, A., Mokhtary, M., & Nikpassand, M. (2020). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. --INVALID-LINK--
-
ChemicalBook. (n.d.). ethyl 2-cyano-3-ethoxycrotonate. --INVALID-LINK--
-
Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate. --INVALID-LINK--
-
Ismailov, V. M., Yusubov, N. N., Sadykhova, N. D., Gasymov, R. A., & Mamedov, I. A. (2020). SYNTHESIS BASED ON ETHYL CYANOACETATE. CyberLeninka. --INVALID-LINK--
-
Das, B., Venkateswarlu, K., Majhi, A., Siddaiah, V., & Reddy, K. R. (2006). Treatment of Baylis–Hillman adducts with triethyl orthoacetate in the presence of heterogeneous catalysts: a method for the stereoselective synthesis of two different types of trisubstituted alkenes. Tetrahedron Letters, 47(40), 7121-7124. --INVALID-LINK--
-
Abdou, W. M., & Ganoub, N. A. (2014). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. ResearchGate. --INVALID-LINK--
-
LabSolutions. (n.d.). This compound. --INVALID-LINK--
-
Reddy, T. J., & Kulkarni, M. G. (2004). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Tetrahedron Letters, 45(39), 7277-7279. --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 932750-29-3: this compound. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Triethyl Orthoacetate in Modern Pharmaceutical Synthesis. --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound, 98%. --INVALID-LINK--
-
Zhang, Y., et al. (2021). Structure of (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide. ResearchGate. --INVALID-LINK--
-
U.S. Environmental Protection Agency. (2023). Cyanotoxins Analytical Methods Overview and New Developments. --INVALID-LINK--
References
Technical Support Center: Purification of Ethyl (E)-2-cyano-3-ethoxycrotonate
Welcome to the technical support resource for Ethyl (E)-2-cyano-3-ethoxycrotonate (CAS No. 932750-29-3). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is critical for ensuring the reliability of downstream applications and the safety of final products.[1] This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of this compound.
Q1: What are the basic physical properties of this compound?
A1: this compound is typically an off-white to pale yellow solid or crystalline powder.[2][3] Understanding its physical properties is the first step in designing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₃ | [4] |
| Molecular Weight | 183.20 g/mol | [5] |
| Appearance | White to pale yellow crystals or powder | [3] |
| Melting Point | 71-73°C | [6] |
| Boiling Point | 304.65°C (Predicted at 760 mmHg) | [6] |
| Storage | Store at 2-8°C, sealed in a dry place | [6][7] |
The defined melting point makes recrystallization a highly viable primary purification method. The high boiling point suggests that vacuum distillation is necessary to prevent thermal decomposition if distillation is chosen as a purification method.
Q2: What are the common impurities I should expect in my crude sample?
A2: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the reaction of Triethyl orthoacetate with Ethyl cyanoacetate.[2] Based on this, you can anticipate the following impurities:
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Unreacted Starting Materials: Ethyl cyanoacetate and Triethyl orthoacetate.
-
Geometric Isomer: The (Z)-isomer of Ethyl 2-cyano-3-ethoxycrotonate. The stability and reactivity of the desired (E)-isomer are different from the (Z)-isomer, which can impact downstream reactions.
-
Catalyst Residues: If a base catalyst like piperidine is used, it may be present in the crude product.
-
Side-Reaction Products: Products from the self-condensation of ethyl cyanoacetate or hydrolysis of the starting materials and product.
-
Solvent Residues: Residual solvents from the reaction workup.
Q3: How do I assess the purity of my sample before and after purification?
A3: A multi-faceted approach to purity analysis is recommended.
-
Thin-Layer Chromatography (TLC): An excellent initial technique to quickly visualize the number of components in your crude mixture and to monitor the progress of column chromatography.
-
Gas Chromatography (GC): Suitable for assessing volatile impurities and quantifying the main component by area normalization.[8] A typical method would use an HP-5 column with a flame ionization detector (FID).[8]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for purity determination and analysis of non-volatile impurities.[8] A reversed-phase C18 column with a UV detector (wavelength set to ~220 nm) is a common starting point.[8]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a certified reference standard.[8]
Section 2: Troubleshooting Purification Issues
This section provides solutions to specific problems you might encounter during your experiments.
Recrystallization Troubleshooting
Q4: I performed a recrystallization, but my product "oiled out" instead of forming crystals. What went wrong?
A4: "Oiling out" occurs when the dissolved solute comes out of the solution as a liquid rather than a solid. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute (71-73°C for this compound).
Causality & Solution:
-
High Temperature: The solution was likely cooled from a temperature above the compound's melting point. The supersaturated solution then precipitates the compound as a liquid.
-
Solution: Choose a solvent or solvent system with a lower boiling point. Alternatively, ensure the solution cools slowly, allowing it to remain below 71°C when crystals begin to form. If it oils out, try reheating the solution until it's homogeneous, add a small amount of additional solvent, and allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that cools to room temperature overnight. Vigorous stirring during the cooling phase can also sometimes promote crystallization over oiling.
-
-
Impurities Present: Impurities can depress the melting point of the mixture, increasing the likelihood of oiling out.
-
Solution: Attempt a preliminary purification step, such as a quick filtration through a silica plug, to remove gross impurities before recrystallization.
-
Q5: My recrystallization yield is very low. How can I improve it?
A5: Low yield is typically due to using too much solvent or premature crystallization during a hot filtration step.
Causality & Solution:
-
Excess Solvent: The compound has significant solubility in the solvent even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling and filtering the crystals, cool the filtrate further (ice bath) to see if a second crop of crystals can be obtained. You can also partially evaporate the solvent from the filtrate and re-cool to recover more material. Be aware that second crops may have lower purity.
-
-
Premature Crystallization: The product crystallizes on the filter paper or in the funnel neck during hot filtration.
-
Solution: Use a heated or jacketed funnel for the hot filtration. Pre-heat your receiving flask and a small amount of the pure solvent in it. This ensures that the filtered solution does not cool down prematurely.
-
Column Chromatography Troubleshooting
Q6: My spots are streaking on the TLC plate and the column. What is the cause?
A6: Streaking is often caused by compound overloading, poor solubility in the mobile phase, or interaction with an acidic stationary phase.
Causality & Solution:
-
Overloading: Too much compound was applied to the TLC plate or column.
-
Solution: Use a more dilute solution for spotting on the TLC. For the column, ensure the compound is loaded onto the minimum amount of silica possible in a concentrated band.
-
-
Acidity of Silica Gel: The cyano group (-CN) can interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing tailing.
-
Solution: Add a small amount (~0.5-1%) of a modifying base like triethylamine or pyridine to your eluent system. This deactivates the acidic sites on the silica. Alternatively, use deactivated or neutral silica gel.
-
-
Poor Solubility: The compound is not fully soluble in the chosen eluent.
-
Solution: Adjust the polarity of your mobile phase. Ensure the compound is fully dissolved before loading it onto the column.
-
Q7: I can't achieve good separation between my product and a key impurity. What should I do?
A7: Poor separation means the mobile phase is not differentiating well enough between the components based on their affinity for the stationary phase.
Causality & Solution:
-
Incorrect Eluent Polarity: The eluent may be too polar, causing all components to move too quickly up the column (high Rf values), or not polar enough, causing them to remain at the baseline.
-
Solution: Systematically vary the solvent ratio of your eluent. The ideal system will place your desired compound's Rf value between 0.25 and 0.35 on the TLC plate, with visible separation from impurities. Consider switching to a different solvent system entirely (e.g., Toluene/Acetone instead of Hexane/Ethyl Acetate) to alter the selectivity.
-
-
Isomeric Impurity: If the impurity is the (Z)-isomer, separation can be challenging due to similar polarities.
-
Solution: A very shallow polarity gradient during column chromatography may be required. This involves slowly and gradually increasing the percentage of the more polar solvent over a large volume of eluent. High-performance flash chromatography systems excel at this.
-
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization
This protocol is the recommended first-line purification method if the crude material is >85% pure.
Step-by-Step Methodology:
-
Solvent Selection: Test solubility in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) to find one where the compound is sparingly soluble at room temperature but highly soluble when hot. Isopropanol is often a good starting point.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen solvent portion-wise (e.g., start with 15 mL) and heat the mixture to the solvent's boiling point with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Hot Filtration (Optional but Recommended): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Determine the melting point and assess purity using an appropriate analytical method (e.g., HPLC or GC).
Protocol 2: Flash Column Chromatography
This protocol is suitable for complex mixtures or for removing impurities with similar polarity to the product.
Step-by-Step Methodology:
-
Eluent Selection: Using TLC, determine an appropriate solvent system. A Hexane/Ethyl Acetate mixture is a common choice. Find a ratio that gives the product an Rf of ~0.3.
-
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). In a separate flask, mix this solution with a small amount of silica gel and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with the determined low-polarity mixture. Collect fractions and monitor their composition by TLC. If necessary, a polarity gradient can be applied by gradually increasing the percentage of the more polar solvent (Ethyl Acetate).
-
Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove all solvent traces. Confirm purity via analytical methods.
Section 4: Workflow Diagrams
General Purification Strategy
This diagram outlines the decision-making process for purifying a crude batch of this compound.
Caption: Decision tree for selecting a purification method.
Flash Chromatography Workflow
This diagram illustrates the key steps involved in the flash column chromatography protocol.
Caption: Step-by-step workflow for flash chromatography.
References
- 1. CAS 932750-29-3: this compound [cymitquimica.com]
- 2. ethyl 2-cyano-3-ethoxycrotonate | 35260-93-6 [chemicalbook.com]
- 3. H27244.14 [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. Ethyl 2-cyano-3-ethoxy-2-butenoate | C9H13NO3 | CID 46635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound - CAS:35260-93-6 - Sunway Pharm Ltd [3wpharm.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Ethyl (E)-2-cyano-3-ethoxycrotonate Reactions
Welcome to the technical support center for Ethyl (E)-2-cyano-3-ethoxycrotonate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its use. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields of your desired products, and confidently identify and mitigate the formation of common impurities.
Introduction to the Reactivity of this compound
This compound is a highly functionalized Michael acceptor, prized for its role in carbon-carbon bond formation, particularly in the synthesis of substituted heterocycles like pyridines and pyridones.[1][2] Its reactivity is dominated by the electron-deficient double bond, which is activated by the adjacent cyano and ester groups. This makes it an excellent substrate for nucleophilic attack in reactions such as Knoevenagel condensations and Michael additions.
However, this inherent reactivity can also lead to the formation of undesired side products. Understanding the mechanisms behind the formation of these impurities is the first step toward preventing them. This guide will walk you through the most common side products, their mechanisms of formation, and practical, field-tested strategies to steer your reactions toward the desired outcome.
Frequently Asked Questions (FAQs)
Q1: My reaction is clean by TLC, but my final yield is low. What are the potential unseen side products?
A1: Low yields despite a clean TLC can be indicative of several issues. One common culprit is the formation of highly polar side products that may not move from the baseline of the TLC plate or are washed away during the workup. Another possibility is the formation of volatile side products that are lost upon solvent removal.
The most probable unseen side products include:
-
Hydrolysis Products: this compound can undergo hydrolysis of the ester or ethoxy group, especially if there is residual water in your solvents or reagents, or if the reaction is run under acidic or basic aqueous conditions.
-
Michael Adducts with Solvent or Reagents: Solvents like methanol or ethanol can sometimes act as nucleophiles, leading to the formation of Michael adducts. Similarly, if your reaction involves other nucleophilic species, they may compete with your desired nucleophile.
To troubleshoot, consider taking a crude NMR of your reaction mixture before workup to identify any potential water-soluble or volatile byproducts.
Q2: I am observing a mixture of (E) and (Z) isomers in my product. How can I improve the stereoselectivity?
A2: While the (E)-isomer of this compound is the thermodynamically more stable and commercially available form, isomerization to the (Z)-isomer can occur under certain conditions, such as prolonged heating or exposure to strong bases.[3]
To favor the formation of the (E)-isomer in your product:
-
Use Milder Reaction Conditions: Opt for lower reaction temperatures and shorter reaction times where possible.
-
Choose a Weaker Base: If a base is required, consider using a milder, non-nucleophilic base.
-
Solvent Choice: The polarity of the solvent can influence the stability of the transition state leading to each isomer. Experiment with different solvents to find the optimal conditions for your desired stereoisomer.
Q3: My reaction mixture has become a thick, insoluble polymer. What causes this and how can I prevent it?
A3: The electron-deficient nature of this compound makes it susceptible to anionic polymerization, especially in the presence of strong bases or nucleophiles. This is a common failure mode in reactions involving this reagent.
To prevent polymerization:
-
Slow Addition of Reagents: Add the base or nucleophile slowly and at a low temperature to control the reaction rate and dissipate any localized heat.
-
Use of Inhibitors: In some cases, the addition of a radical inhibitor can prevent polymerization, although anionic polymerization is the more common pathway.
-
Dilution: Running the reaction at a lower concentration can reduce the likelihood of intermolecular polymerization.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section provides a detailed breakdown of the most common side products, their identification, and step-by-step protocols to minimize their formation.
Side Product 1: Michael Adducts
The addition of a nucleophile to the electron-deficient double bond of this compound is the basis of its utility. However, undesired Michael additions can occur if there are competing nucleophiles in the reaction mixture.
Mechanism of Formation:
The reaction proceeds via a conjugate addition of a nucleophile to the β-position of the double bond, leading to the formation of an enolate intermediate, which is then protonated.
Reagent [label="this compound", fillcolor="#F1F3F4"]; Nucleophile [label="Nucleophile (Nu-)", fillcolor="#F1F3F4"]; Intermediate [label="Enolate Intermediate", fillcolor="#FBBC05"]; Product [label="Michael Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
Reagent -> Intermediate [label=" + Nu-"]; Nucleophile -> Intermediate; Intermediate -> Product [label=" + H+"]; }
Identification:
Michael adducts can be identified by the disappearance of the alkene protons in the 1H NMR spectrum and the appearance of new aliphatic protons corresponding to the added nucleophile and the newly formed C-C or C-Nu bond. Mass spectrometry will show a corresponding increase in the molecular weight.
| Side Product | Expected 1H NMR Signals | Expected Mass (m/z) |
| Michael Adduct with Ethanol | Appearance of a new ethoxy group signals and disappearance of the vinyl proton. | M + 46 |
| Dimer | Complex aliphatic region, disappearance of the vinyl proton. | 2 x M |
Table 1: Spectroscopic Data for Common Michael Adducts
Prevention Strategies:
-
Protocol 1: Minimizing Michael Addition from Solvent
-
Dry Solvents: Ensure all solvents are rigorously dried before use. Use freshly distilled solvents or those from a solvent purification system.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
-
Non-Nucleophilic Solvents: Whenever possible, use non-nucleophilic solvents such as THF, dioxane, or toluene.
-
-
Protocol 2: Controlled Addition of Nucleophile
-
Low Temperature: Cool the reaction mixture to 0 °C or below before the addition of the nucleophile.
-
Slow Addition: Add the nucleophile dropwise or via a syringe pump over an extended period. This keeps the concentration of the nucleophile low at any given time, favoring the desired reaction pathway over side reactions.
-
Stoichiometry: Use the exact stoichiometric amount of the nucleophile. An excess can lead to the formation of double addition products or other side reactions.
-
Side Product 2: Hydrolysis Products
The ester and ethoxy groups of this compound are susceptible to hydrolysis under both acidic and basic conditions.
Mechanism of Formation:
Under aqueous acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, and the enol ether can be hydrolyzed to a ketone.
Substrate [label="this compound", fillcolor="#F1F3F4"]; Acid [label="H3O+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="OH-", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_Acid [label="Carboxylic Acid Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Base [label="Carboxylate Salt", fillcolor="#34A853", fontcolor="#FFFFFF"];
Substrate -> Product_Acid [label="Acidic Hydrolysis"]; Acid -> Product_Acid; Substrate -> Product_Base [label="Basic Hydrolysis"]; Base -> Product_Base; }
Identification:
Hydrolysis of the ester will result in the disappearance of the ethyl ester signals in the 1H NMR spectrum and the appearance of a broad carboxylic acid proton signal. IR spectroscopy may show a broadening of the carbonyl stretch.
| Side Product | Expected 1H NMR Signals | Expected IR Signal (cm-1) |
| Carboxylic Acid | Disappearance of ethyl group signals, appearance of broad -OH peak. | Broad O-H stretch around 3000 cm-1 |
| Ketone | Disappearance of ethoxy group signals, potential shift in adjacent proton signals. | C=O stretch around 1715 cm-1 |
Table 2: Spectroscopic Data for Hydrolysis Products
Prevention Strategies:
-
Protocol 3: Preventing Hydrolysis
-
Anhydrous Conditions: As with preventing Michael additions, the rigorous exclusion of water is paramount.
-
Aprotic Solvents: Use aprotic solvents that do not participate in hydrolysis.
-
Non-Aqueous Workup: If possible, devise a non-aqueous workup procedure to isolate your product. This could involve direct filtration of the product if it precipitates, or chromatography of the crude reaction mixture.
-
pH Control: If an aqueous workup is unavoidable, ensure the pH is carefully controlled to minimize hydrolysis. For base-sensitive products, a mildly acidic workup may be preferable, and vice-versa.
-
Side Product 3: Dimerization
Activated alkenes like this compound can undergo dimerization, particularly in the presence of a base or upon heating.
Mechanism of Formation:
The reaction typically proceeds through a Michael-type addition of the enolate of one molecule to the double bond of another molecule.
Monomer1 [label="this compound", fillcolor="#F1F3F4"]; Monomer2 [label="this compound", fillcolor="#F1F3F4"]; Base [label="Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer [label="Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Monomer1 -> Dimer; Monomer2 -> Dimer; Base -> Dimer [label="Catalyst"]; }
Identification:
Dimerization will result in a product with double the molecular weight of the starting material, which can be confirmed by mass spectrometry. The 1H NMR spectrum will become significantly more complex due to the loss of symmetry and the formation of new stereocenters.
Prevention Strategies:
-
Protocol 4: Minimizing Dimerization
-
Low Temperature: Keep the reaction temperature as low as possible to disfavor the dimerization pathway, which often has a higher activation energy than the desired reaction.
-
Controlled Stoichiometry: Use the Michael donor in a slight excess to ensure the this compound is consumed by the desired reaction partner rather than itself.
-
Choice of Base: Use a bulky, non-nucleophilic base to deprotonate your intended nucleophile without initiating the dimerization of the starting material.
-
Conclusion
This compound is a powerful synthetic tool, and with a thorough understanding of its reactivity, you can successfully navigate its potential side reactions. By carefully controlling your reaction conditions, particularly temperature, stoichiometry, and the exclusion of water, you can significantly improve the outcome of your experiments. This guide provides a starting point for troubleshooting, but as with all chemical reactions, careful observation and systematic optimization are key to success.
References
Technical Support Center: Ethyl (E)-2-cyano-3-ethoxycrotonate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl (E)-2-cyano-3-ethoxycrotonate. It covers common issues related to stability and storage, offering troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during the handling and use of this compound.
Question: My solid this compound has changed in appearance (e.g., discoloration, clumping). What is the cause and is it still usable?
Answer:
Changes in the physical appearance of the solid compound are often the first indicators of degradation.
-
Causality:
-
Clumping or hardening: This is a primary sign of polymerization, which can be initiated by exposure to moisture from the atmosphere.[1][2] Cyanoacrylate compounds are known to polymerize in the presence of water, forming long, strong chains.[1]
-
Discoloration (e.g., yellowing): This may indicate slow decomposition or the presence of impurities formed due to exposure to light, air (oxidation), or elevated temperatures over time.
-
-
Recommended Actions:
-
Assess the extent of change: If the change is minor and localized, it's possible the bulk of the material is still viable. However, for sensitive applications, it is highly recommended to use a fresh, uncompromised sample.
-
Purity Check: If you have the capability, perform a quick purity analysis (e.g., melting point determination, TLC, or HPLC) to compare against the certificate of analysis for the lot. A broadened melting point range or the appearance of new spots/peaks indicates significant degradation.
-
Usability Decision: For non-critical applications, you might be able to proceed with caution. However, for quantitative studies or in drug development where purity is paramount, the material should be discarded.
-
Question: I've prepared a stock solution of this compound and it has become cloudy or precipitated over time. Why did this happen?
Answer:
The stability of this compound in solution is highly dependent on the choice of solvent and storage conditions.
-
Causality:
-
Solvent Reactivity: The compound contains electrophilic sites (nitrile and ester groups) that can react with nucleophilic solvents or contaminants. Alcohols, for instance, are listed as incompatible materials for similar compounds.[3] While used for dissolution, prolonged storage in certain solvents could lead to transesterification or other reactions.
-
Moisture Contamination: The presence of trace amounts of water in the solvent can initiate hydrolysis of the ester or polymerization of the cyanoacrylate moiety.[2][4]
-
Low Solubility at Storage Temperature: If the solution was prepared at room temperature and then stored at a lower temperature (e.g., 4°C or -20°C), the cloudiness could be due to the compound crashing out of the solution due to decreased solubility.
-
-
Recommended Actions:
-
Solvent Selection: Choose a dry, aprotic solvent. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.
-
Storage of Solutions: If you must store solutions, keep them in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature.
-
Re-dissolving Precipitate: Gently warm the solution to room temperature to see if the precipitate re-dissolves. If it does, it was likely due to temperature-dependent solubility. If it does not, degradation has likely occurred.
-
Best Practice: The most reliable approach is to prepare solutions fresh for each experiment to avoid issues with long-term solution stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for unopened this compound?
For maximum shelf life, unopened containers should be stored in a cool, dry, and dark environment.[2][4][5] Refrigeration is recommended.
Q2: Should I store opened containers of this compound in the refrigerator?
It is generally not recommended to return frequently used, opened containers to the refrigerator.[6] Each time the container is opened, it introduces atmospheric moisture. When a cold container is opened, condensation can form, accelerating degradation.[1][2] If you must refrigerate an opened container, allow it to warm completely to room temperature before opening.[2][6] A better strategy is to use smaller-sized containers to minimize the number of times the main stock is opened.[6]
Q3: What is the expected shelf life of this compound?
The shelf life can vary depending on the supplier and storage conditions. One supplier indicates a shelf life of 1095 days (3 years) under ideal conditions.[7] For related cyanoacrylate adhesives, an unopened container has a shelf life of about 12 months.[1][4] Once opened, the lifespan decreases significantly, and it is recommended to use it within a few weeks to a month.[1][6]
Q4: What materials are incompatible with this compound?
Avoid contact with the following:
-
Strong acids and bases
-
Oxidizing agents[3]
-
Reducing agents[3]
-
Alcohols and Amines[3]
-
Cotton, wool, or other fibrous materials (can cause a rapid exothermic reaction)[8]
Q5: What are the primary safety precautions when handling this compound?
Always handle this compound in a well-ventilated area or a fume hood.[3][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid contact with skin and eyes, as it can cause irritation.[3][9]
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature (Unopened) | 2°C to 8°C (Refrigerated) | Slows down potential degradation and polymerization reactions, maximizing shelf life.[3][6] |
| Storage Temperature (Opened) | Room Temperature (in a desiccator) | Avoids moisture condensation that occurs when a cold container is opened.[1][6] |
| Atmosphere | Dry, Inert Gas (e.g., Argon) | Minimizes exposure to moisture and oxygen, which can initiate polymerization and oxidation.[2][9] |
| Light Exposure | Store in a dark place or amber vial | Protects against light-induced degradation.[2][3] |
| Recommended Solvents | High-purity, dry, aprotic solvents | Prevents reaction with the solvent and minimizes moisture-induced degradation. |
| Shelf Life (Unopened) | Up to 3 years under ideal conditions | Based on supplier data for this specific compound.[7] |
| Shelf Life (Opened) | Use within 1-2 months for best results | Exposure to atmosphere significantly reduces stability.[6][8] |
Experimental Protocols
Protocol 1: Assessment of Compound Stability by Thin-Layer Chromatography (TLC)
This protocol provides a rapid method to assess the purity of this compound.
-
Prepare a Reference Solution: Dissolve a small amount of a new, unopened standard of the compound in a suitable solvent (e.g., ethyl acetate) to a concentration of ~1 mg/mL.
-
Prepare a Sample Solution: Dissolve a small amount of the test sample in the same solvent to the same concentration.
-
Spot the TLC Plate: On a silica gel TLC plate, spot the reference solution, the sample solution, and a co-spot (both reference and sample in the same spot).
-
Develop the Plate: Place the TLC plate in a developing chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualize: After the solvent front has reached the top of the plate, remove it, let it dry, and visualize the spots under a UV lamp.
-
Analyze: The appearance of additional spots in the sample lane that are not present in the reference lane indicates the presence of impurities or degradation products.
Protocol 2: Proper Handling and Dispensing of this compound
-
Acclimatization: Before opening a new, refrigerated container, allow it to sit at room temperature for at least 1-2 hours to prevent moisture condensation.[2][6]
-
Inert Atmosphere: If possible, open and handle the compound under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Dispensing: Use clean, dry spatulas and glassware. Quickly dispense the required amount of the compound.
-
Sealing: Tightly close the container immediately after use. For extra protection, you can wrap the cap with paraffin film.
-
Storage: Store the opened container in a desiccator at room temperature to protect it from moisture.[2]
Visual Workflow
Below is a decision-making workflow for handling and assessing the stability of this compound.
Caption: Decision workflow for compound stability assessment.
References
- 1. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 2. How to Increase Shelf-Life of Super Glue | RapidFix Blog [rapidfix.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. ascouncil.org [ascouncil.org]
- 5. echemi.com [echemi.com]
- 6. permabond.com [permabond.com]
- 7. labsolu.ca [labsolu.ca]
- 8. gluegun.com [gluegun.com]
- 9. tcichemicals.com [tcichemicals.com]
Technical Support Center: Ethyl (E)-2-cyano-3-ethoxycrotonate Synthesis
This guide provides in-depth troubleshooting and practical advice for the synthesis of Ethyl (E)-2-cyano-3-ethoxycrotonate, a key building block in the synthesis of various heterocyclic compounds and pharmaceuticals.[1][2] The content is structured to address common challenges encountered in the laboratory, blending theoretical principles with field-proven solutions to empower researchers in achieving optimal results.
Reaction Overview: The Knoevenagel-Type Condensation
The synthesis of this compound is typically achieved through a Knoevenagel-type condensation reaction. The core of this transformation involves the reaction between a compound with an active methylene group, ethyl cyanoacetate, and an orthoester, triethyl orthoformate.[1][3]
The reaction mechanism is initiated by the activation of the acidic methylene group in ethyl cyanoacetate, which is flanked by two electron-withdrawing groups (a nitrile and an ester). This activated species then acts as a nucleophile, attacking the electrophilic carbon of triethyl orthoformate. The subsequent elimination of two molecules of ethanol drives the formation of the desired carbon-carbon double bond, yielding the final product. The reaction is often facilitated by a catalyst and the removal of the ethanol byproduct to shift the equilibrium towards the product side.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected, or I've isolated no product. What are the likely causes?
Low or no yield is one of the most common issues and can stem from several factors related to reagents, reaction conditions, or workup procedures.
-
Reagent Quality and Stoichiometry:
-
Moisture Sensitivity: Triethyl orthoformate is highly susceptible to hydrolysis. Ensure it is used from a freshly opened bottle or has been properly stored under inert conditions. All glassware should be rigorously dried, and anhydrous solvents should be used.
-
Purity of Ethyl Cyanoacetate: While generally stable, the purity of ethyl cyanoacetate should be confirmed. It is a colorless liquid; a pale yellow color may indicate impurities.[4]
-
Molar Ratio: An excess of triethyl orthoformate is often used to drive the reaction to completion. A typical molar ratio of ethyl cyanoacetate to triethyl orthoformate might range from 1:1.5 to 1:3.
-
-
Reaction Conditions:
-
Temperature: This condensation typically requires heating. A common procedure involves refluxing the reaction mixture. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the decomposition of starting materials and products, forming tar-like substances.
-
Byproduct Removal: The reaction produces ethanol. According to Le Châtelier's principle, the removal of ethanol will shift the equilibrium towards the product. This is often achieved by distilling off the ethanol as it forms.
-
-
Catalysis:
-
While the reaction can proceed without a catalyst, especially at high temperatures, a catalyst can significantly improve the rate and yield.
-
Acid Catalysis: Acetic anhydride is commonly used. It not only acts as a catalyst but also serves as a scavenger for any water present and helps to remove ethanol by reacting with it to form ethyl acetate.
-
Base Catalysis: Organic bases like piperidine or inorganic bases like sodium ethoxide can be effective.[5][6] These bases function by deprotonating the active methylene group of ethyl cyanoacetate, increasing its nucleophilicity.[7]
-
Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?
Impurity formation is often linked to side reactions or incomplete reactions.
-
Common Side Products:
-
Self-condensation of Ethyl Cyanoacetate: Under basic conditions, ethyl cyanoacetate can undergo self-condensation.[1] Careful control of temperature and the rate of addition of the base can minimize this.
-
Byproducts from Triethyl Orthoacetate: While not the primary reagent, related syntheses using triethyl orthoacetate are known to form acetic acid and ethyl acetate, which can be challenging to separate.[8] Similar byproducts could arise from impurities in the orthoformate starting material.
-
Unreacted Starting Materials: If the reaction does not go to completion, you will face the challenge of separating your product from the remaining ethyl cyanoacetate and triethyl orthoformate.
-
-
Preventative Strategies:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials. Stop the reaction once the limiting reagent has been consumed to prevent the formation of degradation products.
-
Control Temperature: Avoid excessive heating, which can promote polymerization and decomposition.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is run for an extended period.
-
Q3: The reaction is proceeding very slowly or appears to have stalled. What can I do?
A sluggish reaction is typically due to insufficient activation of the reactants or suboptimal conditions.
-
Catalyst Inefficiency: Ensure that a sufficient amount of catalyst is used. If using a base, its strength is critical; stronger bases like sodium ethoxide are more effective at deprotonating the active methylene compound than weaker bases like triethylamine.[6]
-
Insufficient Heating: The reaction generally requires thermal energy to overcome the activation barrier. Ensure your reaction is being heated to the appropriate temperature (typically the reflux temperature of the solvent or reagent mixture) and that mixing is efficient to ensure uniform heat distribution.
-
Byproduct Accumulation: As mentioned, the buildup of ethanol can slow down or even reverse the reaction. Ensure your apparatus is set up to effectively remove this byproduct, for instance, with a Dean-Stark trap or by simple distillation.
Q4: I'm having difficulty with the final purification. What are the best methods?
This compound is described as both an off-white solid and a liquid, suggesting its melting point is near room temperature.[2][9] This can complicate purification.
-
Vacuum Distillation: This is the most common method for purifying liquid products with relatively high boiling points. It allows for distillation at a lower temperature, preventing thermal decomposition.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. A solvent screen should be performed to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Column Chromatography: For difficult separations or small-scale reactions, silica gel chromatography can be effective. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically used to elute the components.
-
Trituration: If the crude product is an oil that refuses to crystallize, trituration can be attempted. This involves washing the oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization or at least remove a significant portion of impurities.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues during the synthesis.
Caption: A flowchart for troubleshooting the synthesis of this compound.
Key Synthesis Parameters
The success of the synthesis depends on the careful control of several parameters. The table below summarizes their impact.
| Parameter | Recommended Range/Value | Rationale & Impact on Outcome |
| Molar Ratio (EtCN-Ac : TEOF) | 1 : 1.5 to 1 : 3 | An excess of triethyl orthoformate (TEOF) drives the reaction forward. Too little excess may lead to an incomplete reaction. |
| Catalyst | Acetic Anhydride (as solvent or co-reagent) or catalytic base (e.g., piperidine, NaOEt) | Acetic anhydride acts as an acid catalyst and water scavenger. Bases increase the nucleophilicity of ethyl cyanoacetate.[5] The choice of catalyst can affect reaction time and side product formation. |
| Temperature | 120-150 °C (Reflux) | Required to overcome the activation energy. Temperatures that are too high can cause decomposition, while temperatures that are too low result in very slow reaction rates. |
| Reaction Time | 2 - 8 hours | Highly dependent on temperature and catalyst. The reaction should be monitored by TLC or GC to determine the optimal endpoint. |
| Atmosphere | Inert (N₂ or Ar) recommended | Prevents potential side reactions, especially if reagents are sensitive to oxidation or moisture over long reaction times at high temperatures. |
Optimized Experimental Protocol
This protocol is a representative procedure based on common synthetic methods for this class of compounds.
Materials:
-
Ethyl cyanoacetate (1.0 eq)
-
Triethyl orthoformate (2.0 eq)
-
Acetic anhydride (3.0 eq)
-
Round-bottom flask equipped with a distillation head and a magnetic stirrer.
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, and attach a distillation head connected to a condenser and a receiving flask.
-
Reagent Addition: To the flask, add ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride.
-
Reaction: Begin vigorous stirring and heat the mixture in an oil bath to approximately 140-150 °C. The mixture should begin to reflux, and a distillate (a mixture of ethanol and ethyl acetate) will start to collect in the receiving flask.
-
Monitoring: Continue the reaction for 3-5 hours, or until the starting material is consumed as indicated by TLC or GC analysis. The reaction is often considered complete when distillation of the low-boiling byproducts ceases.
-
Isolation: Allow the reaction mixture to cool to room temperature. The excess triethyl orthoformate and acetic anhydride can be removed under reduced pressure (vacuum distillation).
-
Purification: The crude residue is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid or a low-melting solid.[2][9]
References
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. CAS 932750-29-3: this compound [cymitquimica.com]
- 3. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 4. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. CA1336196C - Process for the preparation of n-cyanoethanimidic acid esters - Google Patents [patents.google.com]
- 9. ethyl 2-cyano-3-ethoxycrotonate | 35260-93-6 [chemicalbook.com]
Technical Support Center: Mastering Selectivity with Ethyl (E)-2-cyano-3-ethoxycrotonate
Welcome to the technical support center for Ethyl (E)-2-cyano-3-ethoxycrotonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and overcome selectivity challenges with this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve your desired outcomes.
This compound is a highly functionalized Michael acceptor, prized for its role in constructing complex heterocyclic scaffolds.[1] Its unique electronic and steric properties, however, can present challenges in controlling regioselectivity, stereoselectivity, and chemoselectivity. This guide provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Diastereoselectivity in Michael Additions
Q: My Michael addition of a nucleophile to this compound is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A: This is a common challenge stemming from the planar nature of the double bond and the potential for multiple competing transition states. The observed diastereoselectivity is a direct consequence of the energetic favorability of one transition state over another.
Underlying Principles: Diastereoselectivity in acyclic systems is often governed by steric hindrance and electronic interactions in the transition state. The approach of the nucleophile to the electrophilic β-carbon of the crotonate is influenced by the existing stereocenter on the nucleophile and the substituents on the electrophile.
Troubleshooting Strategies:
-
Solvent Polarity: The polarity of the solvent can significantly influence the transition state geometry.
-
Non-polar solvents (e.g., toluene, hexanes) can promote a more compact, organized transition state, potentially increasing facial selectivity.
-
Polar aprotic solvents (e.g., THF, CH₂Cl₂) are generally good starting points.
-
Polar protic solvents (e.g., ethanol, methanol) can solvate the reactants and intermediates, which may either enhance or diminish selectivity depending on the specific interactions.
-
-
Temperature Optimization: Lowering the reaction temperature is a fundamental strategy for enhancing selectivity. Reactions run at lower temperatures (e.g., -78 °C, -40 °C) allow for finer discrimination between the slightly different activation energies of the competing diastereomeric transition states.
-
Choice of Base/Catalyst: The nature of the base or catalyst is critical.
-
Bulky bases (e.g., LDA, LiHMDS) can introduce significant steric hindrance that favors one approach of the nucleophile.
-
Lewis acids can coordinate with the cyano or ester groups, creating a more rigid conformation and biasing one face of the molecule to nucleophilic attack.
-
-
Protecting Groups: If your nucleophile contains reactive functional groups, the choice of protecting group can influence stereoselectivity through steric effects.
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Temperature | Room Temperature | -78 °C | Lower temperature enhances discrimination between transition state energies. |
| Solvent | Methanol | Toluene or THF | Less polar solvents can promote a more ordered transition state. |
| Base | Sodium Ethoxide | Lithium Diisopropylamide (LDA) | A bulkier base can create a more sterically demanding environment. |
Experimental Protocol for Improving Diastereoselectivity:
-
Dry all glassware and solvents thoroughly.
-
Dissolve the nucleophile in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) dropwise. Stir for 30 minutes at -78 °C.
-
Add a solution of this compound in anhydrous THF dropwise.
-
Maintain the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Proceed with standard aqueous workup and purification.
Poor Regioselectivity in Heterocyclic Synthesis (e.g., Pyridine Formation)
Q: I'm attempting a Hantzsch-type pyridine synthesis using this compound, but I'm getting a mixture of regioisomers or undesired side products. How can I favor the formation of the desired pyridine isomer?
A: The Hantzsch pyridine synthesis and related multi-component reactions are powerful but can suffer from regioselectivity issues when unsymmetrical intermediates are involved.[2][3][4] The ethoxy group on your starting material makes it an unsymmetrical building block, leading to potential branching in the reaction pathway.
Underlying Principles: The mechanism of the Hantzsch synthesis involves a series of condensations and additions.[5] The regiochemical outcome is determined by which electrophilic site of an intermediate reacts with a nucleophilic site of another. For instance, in the cyclization step, the enamine can potentially attack two different carbonyl carbons.
Troubleshooting Strategies:
-
Stepwise vs. One-Pot: While one-pot syntheses are efficient, a stepwise approach often provides better control over regioselectivity.[3]
-
Step 1: Knoevenagel Condensation: Pre-form the α,β-unsaturated intermediate by reacting an aldehyde with a β-ketoester.[5]
-
Step 2: Michael Addition: React this intermediate with an enamine derived from this compound. This ensures the desired connectivity before cyclization.
-
-
Catalyst Choice: The catalyst can influence which pathway is kinetically favored.
-
Acid catalysts (e.g., p-toluenesulfonic acid, acetic acid) can promote enamine formation and the subsequent Michael addition.
-
Base catalysts (e.g., piperidine, triethylamine) are often used in the Knoevenagel condensation step.
-
-
Solvent Effects: The choice of solvent can influence the stability of intermediates and the rates of competing reaction steps.
-
Protic solvents like ethanol are common but can participate in side reactions.
-
Aprotic solvents like DMSO or DMF can be beneficial in certain cases.
-
Logical Workflow for Regiocontrol:
Caption: Stepwise reaction pathway for improved regioselectivity.
Unwanted Side Reactions: Dimerization and Polymerization
Q: My reaction with this compound is producing a significant amount of intractable material, suggesting dimerization or polymerization. What causes this and how can I prevent it?
A: this compound is a highly activated alkene due to the presence of two electron-withdrawing groups (cyano and ester).[1] This makes it susceptible to self-condensation or polymerization, especially under basic conditions.
Underlying Principles: The active methylene group of one molecule can act as a nucleophile and attack the electrophilic β-carbon of another molecule, initiating a chain reaction. This is more likely to occur if the desired nucleophile is not reactive enough or is present in a low concentration.
Troubleshooting Strategies:
-
Order of Addition: The order in which reagents are added is crucial. Always add the this compound solution slowly to the solution containing the nucleophile. This maintains a low instantaneous concentration of the electrophile, minimizing self-reaction.
-
Reaction Concentration: Running the reaction at a lower concentration (higher solvent volume) can reduce the frequency of intermolecular collisions between molecules of the crotonate, thus disfavoring polymerization.
-
Base Strength and Stoichiometry: Use the weakest base necessary to deprotonate your desired nucleophile. Using a strong base in excess can lead to the formation of a significant concentration of the enolate of the crotonate, promoting self-condensation. Use of catalytic amounts of a base is often preferable.
-
Temperature Control: As with selectivity, lower temperatures can help control the rate of the desired reaction versus undesired side reactions.
Decision Tree for Minimizing Polymerization:
References
Technical Support Center: Analysis of Impurities in Ethyl (E)-2-cyano-3-ethoxycrotonate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals analyzing impurities in Ethyl (E)-2-cyano-3-ethoxycrotonate. It is designed to be a practical resource, offering troubleshooting advice and answers to frequently asked questions encountered during experimental workflows.
Introduction
This compound (CAS 932750-29-3) is a versatile organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a cyano group and an ethoxy group on a crotonate backbone, makes it reactive and useful in various chemical reactions.[1] The purity of this intermediate is critical, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[2] This document outlines strategies for identifying, quantifying, and controlling impurities through robust analytical methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound and its impurities.
FAQ 1: What are the common types of impurities found in this compound samples?
Impurities in this compound can originate from several sources, including the manufacturing process, degradation, and storage. They are broadly categorized as:
-
Process-Related Impurities: These include starting materials, intermediates, by-products, and reagents from the synthesis process. For instance, in related syntheses of similar compounds, unreacted starting materials or side-reaction products can be present.[3]
-
Degradation Products: this compound can degrade under stress conditions such as heat, light, humidity, and extreme pH.[4][5] Hydrolysis of the ester or ethoxy group and reactions involving the cyano group or the double bond are potential degradation pathways.
-
Contaminants: These can be introduced from solvents, handling equipment, or packaging materials.
Typical Impurity Profile (Hypothetical)
| Impurity Type | Potential Identity | Typical Reporting Threshold |
| Starting Material | Ethyl cyanoacetate | ≤ 0.15% |
| By-product | Isomeric impurities (Z-isomer) | ≤ 0.15% |
| Degradant | 2-cyano-3-ethoxycrotonic acid | ≤ 0.10% |
FAQ 2: Which analytical techniques are most suitable for impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity analysis.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[6] A reverse-phase HPLC method is often effective.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and residual solvents.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural confirmation of isolated impurities.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying functional groups present in the impurities.[10]
FAQ 3: How do I develop a stability-indicating HPLC method?
A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients. The development involves forced degradation studies.[4][11]
The drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate degradation products.[5][12] The analytical method must then be able to separate all the degradation products from the main compound and from each other. The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies.[4]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound.
Troubleshooting HPLC Analysis
Problem 1: Poor peak shape (tailing or fronting) for the main peak or impurities.
-
Possible Cause A: Incompatible Mobile Phase pH. The pH of the mobile phase can affect the ionization state of the analyte and impurities, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., using a phosphate or formate buffer) can improve peak shape.
-
-
Possible Cause B: Column Overload. Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause C: Secondary Interactions with the Stationary Phase. Silanol groups on the silica-based stationary phase can interact with basic functional groups in the analytes, causing tailing.
-
Solution: Use a column with end-capping or a different stationary phase (e.g., a phenyl column).[9] Adding a competing base like triethylamine to the mobile phase can also help.
-
Problem 2: Co-elution of impurities with the main peak or with each other.
-
Possible Cause A: Insufficient Method Selectivity. The mobile phase composition and stationary phase may not be optimal for separating all compounds.
-
Solution:
-
Modify the Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol), adjust the gradient slope, or alter the pH.[7]
-
Change the Column: Try a column with a different stationary phase (e.g., C8, phenyl, or cyano) or a different particle size for better efficiency.
-
-
-
Possible Cause B: Inadequate Resolution. The column may not have enough theoretical plates to separate closely eluting peaks.
-
Solution: Use a longer column or a column with smaller particles (e.g., UPLC).
-
Problem 3: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause A: Sample Degradation. The sample may be degrading in the autosampler or during sample preparation.
-
Solution: Prepare samples fresh and keep them cool in the autosampler. Investigate the stability of the sample in the chosen diluent.
-
-
Possible Cause B: Contamination. The diluent, mobile phase, or glassware might be contaminated.
-
Solution: Run a blank injection of the diluent to check for contamination. Use high-purity solvents and clean glassware.
-
-
Possible Cause C: Carryover. Residual sample from a previous injection may be eluting.
-
Solution: Implement a robust needle wash program in the autosampler method.
-
Workflow for Troubleshooting HPLC Issues
Caption: Decision tree for troubleshooting common HPLC issues.
Part 3: Experimental Protocols
This section provides a starting point for developing analytical methods. These protocols should be validated for their intended use.[13]
Protocol 1: Generic Reverse-Phase HPLC Method for Impurity Profiling
This method can be a starting point and should be optimized for your specific sample and instrument.
1. Instrumentation:
- HPLC system with a UV detector or a photodiode array (PDA) detector.
2. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Phosphoric acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Program: | Time (min) | %A | %B | | :--- | :-: | :-: | | 0 | 90 | 10 | | 25 | 10 | 90 | | 30 | 10 | 90 | | 31 | 90 | 10 | | 35 | 90 | 10 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 268 nm (or scan with PDA to find optimal wavelength).[14]
- Injection Volume: 10 µL.
3. Sample Preparation:
- Diluent: Acetonitrile/Water (50:50 v/v).
- Sample Concentration: 1.0 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are crucial for developing stability-indicating methods.[4][11]
1. Acid Degradation:
- Dissolve the sample in the diluent and add 1N HCl.
- Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours).
- Neutralize with 1N NaOH before injection.
2. Base Degradation:
- Dissolve the sample in the diluent and add 1N NaOH.
- Keep at room temperature for a specified time.
- Neutralize with 1N HCl before injection.
3. Oxidative Degradation:
- Dissolve the sample in the diluent and add 3% hydrogen peroxide.
- Keep at room temperature for a specified time.
4. Thermal Degradation:
- Expose the solid sample to dry heat (e.g., 80 °C) for a specified time.
- Dissolve in diluent before injection.
5. Photolytic Degradation:
- Expose the solid sample and a solution of the sample to UV and visible light (as per ICH Q1B guidelines).[4]
Workflow for Forced Degradation and Method Development
Caption: Workflow for stability-indicating method development.
References
- 1. CAS 932750-29-3: this compound [cymitquimica.com]
- 2. lcms.cz [lcms.cz]
- 3. public.pensoft.net [public.pensoft.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Ethyl (E)-2-cyano-3-ethoxycrotonate Production
An essential intermediate in the synthesis of various pharmaceuticals and fine chemicals, Ethyl (E)-2-cyano-3-ethoxycrotonate is synthesized through a Knoevenagel condensation. While the reaction is straightforward on a laboratory scale, its transition to pilot or industrial scale production often presents a unique set of challenges. This technical support center is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these scale-up complexities.
This guide provides in-depth troubleshooting and frequently asked questions to address common issues encountered during the synthesis and purification of this compound.
Synthesis Overview: The Knoevenagel Condensation
The most common route for synthesizing this compound is the Knoevenagel condensation of ethyl cyanoacetate with triethyl orthoformate. This reaction is typically catalyzed by a base, such as piperidine or sodium ethoxide, and often involves the removal of a byproduct to drive the reaction to completion.
The overall reaction is as follows:
NC-CH₂-COOC₂H₅ + HC(OC₂H₅)₃ → C₂H₅O-CH=C(CN)-COOC₂H₅ + 2 C₂H₅OH
Troubleshooting Guide
Low Yield and Poor Reaction Kinetics
Question: My reaction yield is consistently low, and the reaction time is significantly longer upon scale-up. What are the primary factors I should investigate?
Answer: Low yields and sluggish reaction rates are common scale-up challenges that can often be traced back to several key parameters.
-
Catalyst Inefficiency: The choice and concentration of the catalyst are critical. While bases like piperidine are effective, their catalytic activity can be influenced by the reaction medium and temperature. On a larger scale, localized concentration gradients can occur, leading to inefficient catalysis.
-
Equilibrium Issues: The Knoevenagel condensation is a reversible reaction. The formation of ethanol as a byproduct can shift the equilibrium back towards the reactants, thus lowering the yield.[1]
-
Sub-optimal Temperature: The reaction temperature directly influences the reaction rate. Inadequate heating on a larger scale can lead to slow conversions. Conversely, excessive temperatures can promote side reactions and impurity formation.
-
Reagent and Solvent Quality: The presence of water in the reagents or solvent can inhibit the reaction and lead to unwanted hydrolysis of the ester and nitrile functional groups.
Troubleshooting Steps:
-
Catalyst Optimization:
-
If using piperidine, consider a slight increase in its molar percentage.
-
For a more robust reaction, consider using a stronger base like sodium ethoxide.[2]
-
Ensure efficient stirring to maintain a homogenous distribution of the catalyst.
-
-
Byproduct Removal:
-
Utilize a Dean-Stark apparatus to azeotropically remove the ethanol byproduct as it is formed. This is a highly effective method for driving the reaction equilibrium towards the product.[1]
-
Alternatively, performing the reaction under a slight vacuum can also aid in the removal of volatile byproducts.
-
-
Temperature Control:
-
Monitor the internal reaction temperature closely.
-
Ensure uniform heating of the reaction vessel to avoid hot spots.
-
-
Anhydrous Conditions:
-
Use freshly distilled reagents and anhydrous solvents.
-
Consider the addition of molecular sieves to the reaction mixture to scavenge any residual moisture.[1]
-
Impurity Profile and Side Reactions
Question: I am observing several significant impurities in my crude product upon analysis. What are the likely side products, and how can their formation be minimized?
Answer: The formation of impurities is a common issue in the scale-up of the Knoevenagel condensation. Understanding the potential side reactions is key to mitigating them.
-
Dimerization of Ethyl Cyanoacetate: Under strongly basic conditions, ethyl cyanoacetate can undergo self-condensation to form a dimeric impurity.[3]
-
Formation of the (Z)-Isomer: While the (E)-isomer is the thermodynamically more stable and desired product, the formation of the (Z)-isomer can occur.
-
Michael Addition: The product, an α,β-unsaturated compound, can potentially react with another molecule of ethyl cyanoacetate via a Michael addition, leading to more complex byproducts.[4]
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of ethyl cyanoacetate and triethyl orthoformate in the crude product.
Troubleshooting Steps:
-
Control of Basicity:
-
Avoid using an excessive amount of a strong base.
-
Consider a slower, controlled addition of the base to the reaction mixture to prevent localized high concentrations.
-
-
Stereochemical Control:
-
The (E)-isomer is generally favored. Purification methods such as recrystallization can often selectively isolate the desired (E)-isomer.
-
-
Minimizing Michael Addition:
-
Maintain a stoichiometric balance between the reactants. An excess of ethyl cyanoacetate can increase the likelihood of Michael addition.
-
-
Driving the Reaction to Completion:
-
Implement the strategies for byproduct removal mentioned in the previous section to ensure the reaction goes to completion, thus minimizing the presence of unreacted starting materials.
-
Product Isolation and Purification
Question: What are the most effective methods for isolating and purifying this compound on a larger scale?
Answer: Effective product isolation and purification are crucial for obtaining a high-purity final product.
-
Work-up: A standard aqueous work-up is typically employed to remove the catalyst and any water-soluble byproducts.
-
Purification: While column chromatography is a staple in the research lab, it is often not practical or economical for large-scale production. Recrystallization is the preferred method for purifying solid products at scale.[5] Distillation under reduced pressure can also be effective if the product is a liquid or has a suitable boiling point.
Troubleshooting Steps:
-
Optimized Work-up:
-
After the reaction is complete, cool the mixture and quench it with a dilute acid (e.g., 1M HCl) to neutralize the basic catalyst.
-
Extract the product into a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating it under reduced pressure.
-
-
Recrystallization:
-
Select a suitable solvent system. A common choice is a mixture of ethanol and water or isopropanol and water. The ideal solvent system is one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
Isolate the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified product under vacuum.
-
Experimental Protocols
General Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add ethyl cyanoacetate, triethyl orthoformate, and a suitable solvent such as toluene.
-
Add a catalytic amount of piperidine (approximately 1-5 mol%).
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by observing the collection of ethanol in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically when no more ethanol is collected), cool the reaction mixture to room temperature.
-
Proceed with the work-up and purification as described above.
Data Summary
| Problem | Potential Cause | Suggested Solution |
| Low Yield | - Inefficient catalyst - Reaction at equilibrium | - Optimize catalyst concentration - Use a stronger base (e.g., sodium ethoxide)[2] - Remove ethanol byproduct using a Dean-Stark trap[1] |
| Slow Reaction | - Sub-optimal temperature - Presence of water | - Ensure uniform and adequate heating - Use anhydrous reagents and solvents[1] |
| Impurity Formation | - Self-condensation of starting material - Michael addition | - Control basicity and avoid excess base - Maintain stoichiometric balance of reactants |
| Purification Issues | - Inappropriate purification method for scale-up | - Utilize recrystallization instead of chromatography - Optimize the recrystallization solvent system |
Visualizations
Reaction Mechanism
Caption: Mechanism of the Knoevenagel condensation.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: Ethyl (E)-2-cyano-3-ethoxycrotonate
Welcome to the technical support center for Ethyl (E)-2-cyano-3-ethoxycrotonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We understand the challenges that can arise during research and have developed this resource to help you navigate potential issues related to the stability and degradation of this compound.
Introduction to the Stability of this compound
This compound is a multifunctional organic compound featuring an α,β-unsaturated ester, a cyano group, and a vinyl ether-like moiety. This unique combination of functional groups makes it a versatile intermediate in organic synthesis. However, this reactivity also makes the molecule susceptible to degradation under various conditions. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide will explore the likely degradation mechanisms and provide practical advice for handling and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that influence its stability?
A1: The key functional groups are the electron-deficient alkene (due to the presence of both a cyano and an ester group), the ethyl ester, and the enol ether (ethoxy group attached to the double bond). The alkene is susceptible to nucleophilic attack, the ester can undergo hydrolysis, and the enol ether is sensitive to acidic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidation. Storage at 2-8°C is often recommended.[1]
Q3: Is this compound sensitive to moisture?
A3: Yes, due to the presence of an ester and a vinyl ether-like functionality, the compound is expected to be sensitive to moisture, which can lead to hydrolysis, especially in the presence of acid or base catalysts.
Q4: Can I heat this compound?
A4: Caution should be exercised when heating this compound. While its boiling point is predicted to be high, thermal decomposition is possible. Studies on related compounds like ethyl cyanoformate show thermal decomposition can occur at elevated temperatures.[2] It is advisable to use the lowest effective temperature for any reaction or purification step.
Q5: Is this compound sensitive to light?
A5: Yes, α,β-unsaturated esters are known to undergo photochemical reactions, such as photodeconjugation.[3][4] Therefore, it is best to protect the compound and its solutions from light to prevent photodegradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides potential causes and solutions based on the predicted degradation pathways of this compound.
Issue 1: Appearance of Unexpected Peaks in HPLC/GC Analysis
Scenario: You are running a reaction with this compound and your chromatographic analysis shows new, unexpected peaks that increase over time.
Potential Cause 1: Hydrolysis
-
Explanation: The most common degradation pathway in the presence of water is likely hydrolysis. The molecule has two sites susceptible to hydrolysis: the ethyl ester and the enol ether.
-
Enol Ether Hydrolysis: Under acidic conditions, the enol ether can be protonated, leading to the formation of an unstable intermediate that hydrolyzes to a β-ketoester. This is a well-documented reaction for vinyl ethers.[5][6][7]
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under either acidic or basic conditions to the corresponding carboxylic acid. Basic conditions, in particular, can promote the hydrolysis of α,β-unsaturated esters.[8][9]
-
-
Troubleshooting Steps:
-
Control the pH: Ensure your reaction medium is anhydrous and neutral if hydrolysis is not the intended reaction. If an aqueous workup is necessary, perform it quickly with cold, pH-neutral water and immediately extract the product into an organic solvent.
-
Use Anhydrous Solvents: Use freshly dried solvents to minimize the presence of water.
-
Characterize Byproducts: If possible, isolate and characterize the impurity peaks. The presence of a β-ketoester or a carboxylic acid would confirm hydrolysis.
-
Potential Cause 2: Michael Addition
-
Explanation: The double bond in this compound is electron-deficient due to the electron-withdrawing cyano and ester groups. This makes it an excellent Michael acceptor, susceptible to attack by nucleophiles.[10][11] If your reaction mixture contains nucleophiles (e.g., amines, alcohols in the presence of a base, or even water under certain conditions), they can add to the double bond.
-
Troubleshooting Steps:
-
Identify Nucleophiles: Review your reaction components to identify any potential nucleophiles.
-
Protecting Groups: If the nucleophile is a necessary reagent for another part of the molecule, consider using a protecting group strategy.
-
Reaction Conditions: Adjusting the reaction temperature and stoichiometry may help to minimize side reactions.
-
Issue 2: Low Yield or Complete Consumption of Starting Material Without Desired Product Formation
Scenario: Your reaction is complete, but you observe a low yield of your desired product and a significant amount of unidentifiable baseline material or polar byproducts.
Potential Cause 1: Oxidative Cleavage
-
Explanation: The carbon-carbon double bond can be cleaved under oxidative conditions. Common laboratory oxidants, or even air over long periods, can potentially lead to the cleavage of the double bond, resulting in the formation of smaller, more polar molecules.[12][13]
-
Troubleshooting Steps:
-
De-gas Solvents: Before use, de-gas your solvents to remove dissolved oxygen.
-
Inert Atmosphere: Run your reactions under an inert atmosphere of nitrogen or argon.
-
Avoid Strong Oxidants: Be mindful of the compatibility of your reagents with an alkene.
-
Potential Cause 2: Photodegradation
-
Explanation: As mentioned in the FAQs, exposure to UV light can induce photochemical reactions in α,β-unsaturated esters.[3][14][15] This can lead to isomerization or other rearrangements, consuming your starting material.
-
Troubleshooting Steps:
-
Protect from Light: Cover your reaction flask with aluminum foil or use amber glassware.
-
Work in a Fume Hood with the Light Off: When possible, minimize exposure to ambient laboratory light.
-
Visualizing Potential Degradation Pathways
To provide a clearer understanding of the potential degradation mechanisms, the following diagrams illustrate the key pathways discussed.
Caption: Potential Hydrolysis Degradation Pathways.
Caption: Other Potential Degradation Pathways.
Experimental Protocols
The following are general protocols for monitoring the stability of this compound.
Protocol 1: Monitoring Hydrolytic Stability by HPLC
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
Acidic Conditions: Add an aliquot of the stock solution to an acidic aqueous buffer (e.g., pH 2).
-
Neutral Conditions: Add an aliquot of the stock solution to neutral water (pH 7).
-
Basic Conditions: Add an aliquot of the stock solution to a basic aqueous buffer (e.g., pH 10).
-
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature or 40°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each test solution.
-
Analysis: Analyze the aliquots by reverse-phase HPLC with UV detection. Monitor the peak area of the parent compound and the appearance of any new peaks.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the rate of degradation.
Protocol 2: Assessing Photostability
-
Preparation of Solution: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette or a clear glass vial.
-
Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.
-
Exposure: Expose the test sample to a controlled light source (e.g., a UV lamp or a photostability chamber).
-
Sampling and Analysis: At various time points, take aliquots from both the exposed sample and the dark control and analyze by HPLC-UV.
-
Data Analysis: Compare the chromatograms of the exposed sample and the dark control to identify any degradation products formed due to light exposure.
Summary of Potential Degradation Products
| Degradation Pathway | Triggering Condition | Potential Degradation Product(s) |
| Enol Ether Hydrolysis | Acidic, aqueous | Ethyl 2-cyano-3-oxobutanoate |
| Ester Hydrolysis | Acidic or basic, aqueous | (E)-2-cyano-3-ethoxycrotonic acid |
| Michael Addition | Presence of nucleophiles | Michael adduct |
| Oxidative Cleavage | Oxidizing agents, air | Smaller carbonyl compounds |
| Photodegradation | UV/Visible light | Isomers, rearranged products |
This technical support guide is intended to provide a framework for understanding and mitigating the potential degradation of this compound. As with any reactive chemical, careful handling and consideration of reaction conditions are paramount to achieving successful experimental outcomes.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Thermal decomposition of ethyl cyanoformate: kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. Addition of nucleophiles to electron-deficient alkenes: structural studies on the incipient reaction and the zwitterionic intermediate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Highly enantioselective photodeconjugation of .alpha.,.beta.-unsaturated esters. Origin of the chiral discrimination | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Tale of Two Synthons: A Senior Application Scientist's Guide to Ethyl (E)-2-cyano-3-ethoxycrotonate vs. Ethyl Cyanoacetate
In the world of synthetic organic chemistry, the judicious selection of building blocks is paramount to the elegant and efficient construction of complex molecular architectures. This guide provides an in-depth comparison of two valuable synthons: the workhorse ethyl cyanoacetate and its pre-functionalized derivative, ethyl (E)-2-cyano-3-ethoxycrotonate. We will explore their distinct reactivities and demonstrate through experimental data where one may offer a strategic advantage over the other in the synthesis of valuable heterocyclic scaffolds.
At a Glance: Unveiling the Chemical Personalities
Ethyl cyanoacetate is a widely used and commercially available C-H acidic compound, prized for its versatility.[1] Its active methylene group, flanked by both a nitrile and an ester, makes it a nucleophilic powerhouse for a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel and Michael reactions.[2] This reactivity has cemented its role as a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals.[3]
This compound, on the other hand, can be viewed as an "activated" or "pre-functionalized" form of ethyl cyanoacetate. It is typically synthesized by the condensation of ethyl cyanoacetate with triethyl orthoformate.[4] The presence of the ethoxy group on the β-carbon transforms the molecule into an electrophilic Michael acceptor, primed for reaction with nucleophiles. This inherent reactivity can offer a more streamlined approach to certain synthetic targets.
| Feature | Ethyl Cyanoacetate | This compound |
| IUPAC Name | Ethyl 2-cyanoacetate | Ethyl (E)-2-cyano-3-ethoxybut-2-enoate |
| CAS Number | 105-56-6 | 932750-29-3[5] |
| Molecular Formula | C₅H₇NO₂ | C₉H₁₃NO₃ |
| Molar Mass | 113.12 g/mol | 183.20 g/mol |
| Key Reactive Site | Active Methylene (Nucleophilic) | β-carbon (Electrophilic), α-carbon (Nucleophilic after initial addition) |
| Primary Reactivity | Nucleophile in condensations | Michael acceptor, precursor for annulation reactions |
The Crucible of Synthesis: A Comparative Analysis
The true measure of a synthon's utility lies in its performance in the laboratory. Here, we dissect the application of both reagents in the synthesis of two important classes of heterocycles: pyrazoles and quinolones.
The Synthesis of Pyrazoles: A Question of Directness
Pyrazoles are a ubiquitous motif in medicinal chemistry, exhibiting a wide range of biological activities. Both ethyl cyanoacetate and its ethoxycrotonate derivative serve as effective precursors for the pyrazole core, albeit through different strategic approaches.
Ethyl Cyanoacetate: The Multi-Component Virtuoso
Ethyl cyanoacetate excels in one-pot, multi-component reactions for the synthesis of highly substituted pyrazoles. A common strategy involves the condensation of an aldehyde, ethyl cyanoacetate, hydrazine, and often another active methylene compound.[6] This approach allows for the rapid generation of molecular diversity from simple starting materials.
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles using Ethyl Cyanoacetate [7]
To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol), an aldehyde (2 mmol), ethyl cyanoacetate (2 mmol), and triethylamine (1 ml) are added successively at room temperature. The reaction is stirred vigorously for 20 minutes. The precipitated solid is then filtered, washed with water, and a mixture of ethyl acetate/hexane (20:80). The crude product is purified by recrystallization from ethanol.
Representative Yields:
-
Ethyl 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate: 85% yield[7]
-
Ethyl 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate: 89% yield[7]
This compound: The Direct Cyclization Partner
The pre-activated nature of this compound allows for a more direct synthesis of the core pyrazole ring. The reaction with hydrazine proceeds via a nucleophilic attack at the β-carbon, followed by cyclization and elimination of ethanol. This two-component reaction is often cleaner and can lead to very high yields of the desired product.
Experimental Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate using Ethyl (E)-2-cyano-3-ethoxyacrylate [8]
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (29.5 mmol) in ethanol (50 mL), hydrazine (29.5 mmol) is added dropwise. The mixture is stirred at room temperature for 10 minutes and then heated to reflux overnight. The solvent is removed in vacuo, and the residue is extracted with ethyl acetate, washed with water and brine. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the product.
Reported Yield:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate: 99% yield[8]
Comparative Workflow: Pyrazole Synthesis
References
- 1. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Guide to the Spectral Analysis of Ethyl (E)-2-cyano-3-ethoxycrotonate: A Comparative Study
Introduction
Ethyl (E)-2-cyano-3-ethoxycrotonate is a multifunctional organic compound with the chemical formula C₉H₁₃NO₃ and a molecular weight of 183.20 g/mol .[1][2] Its structure is characterized by an ethyl ester, a cyano group, and an ethoxy group conjugated with a carbon-carbon double bond, presenting it as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[3] The precise stereochemistry, denoted by the (E) configuration, is critical to its reactivity and the properties of its downstream products.
This guide provides an in-depth spectral characterization of this compound. Given that comprehensive published spectra for this specific molecule are not widely available, we will leverage our expertise to predict its spectral characteristics based on its structure. To validate these predictions and provide a richer context, we will conduct a rigorous comparative analysis against structurally similar, well-characterized molecules. This approach not only helps in the definitive identification of the title compound but also illuminates the spectral contributions of its individual functional groups.
The Imperative of Spectral Characterization in Synthesis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map out the connectivity and spatial arrangement of atoms.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum is anticipated to show five distinct signals, reflecting the five unique proton environments in the molecule.
-
Ethoxy Group Protons (-OCH₂CH₃): A quartet corresponding to the methylene protons (-OCH₂) is expected, coupled to the adjacent methyl protons. A triplet for the methyl protons (-CH₃) will also be present from coupling to the methylene group.
-
Ethyl Ester Protons (-COOCH₂CH₃): Similarly, this group will produce a quartet for the methylene protons and a triplet for the terminal methyl protons. The chemical shift of this methylene group will be slightly different from the ethoxy methylene due to its proximity to the carbonyl group.
-
Vinyl-Methyl Protons (=C-CH₃): A singlet is predicted for the methyl group attached to the C=C double bond. Its position will be indicative of its vinylic nature.
Predicted ¹³C NMR Spectrum
The molecule possesses nine chemically distinct carbon atoms, which should result in nine unique signals in the proton-decoupled ¹³C NMR spectrum.
-
Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the 160-170 ppm range.
-
Nitrile Carbon (C≡N): Will appear around 115-120 ppm.
-
Olefinic Carbons (C=C): Two signals are expected for the sp² hybridized carbons of the double bond.
-
Ethoxy and Ester Carbons: Four signals corresponding to the two -OCH₂- and two -CH₃ carbons.
-
Vinyl-Methyl Carbon: One signal for the methyl carbon attached to the double bond.
Comparative Spectral Analysis
To ground our predictions, we compare them with the known spectral data of key analogues: Ethyl (E)-2-cyano-3-ethoxyacrylate (lacks the vinyl-methyl group) and Ethyl crotonate (lacks the cyano and ethoxy groups).
| Compound | Predicted/Observed ¹H NMR Chemical Shifts (δ, ppm) | Predicted/Observed ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (Predicted) | - CH₃ (ester): ~1.3 (t) - CH₃ (ethoxy): ~1.4 (t) - CH₃ (vinyl): ~2.5 (s) - CH₂ (ester): ~4.2 (q) - CH₂ (ethoxy): ~4.4 (q) | - CH₃ (ester): ~14 - CH₃ (ethoxy): ~15 - CH₃ (vinyl): ~18 - CH₂ (ester): ~61 - CH₂ (ethoxy): ~70 - C= (cyano-substituted): ~100 - C≡N : ~116 - =C (ethoxy-substituted): ~170 - C=O : ~165 |
| Ethyl crotonate (Observed) [4][5] | - CH₃ (ester): ~1.25 (t) - CH₃ (vinyl): ~1.8 (dd) - CH₂ (ester): ~4.1 (q) - =CH (ester-adjacent): ~5.8 (dq) - =CH (methyl-adjacent): ~6.9 (dq) | - CH₃ (ester): 14.3 - CH₃ (vinyl): 17.9 - CH₂ (ester): 60.1 - =CH (ester-adjacent): 123.1 - =CH (methyl-adjacent): 144.5 - C=O : 166.6 |
| Ethyl (E)-2-cyano-3-ethoxyacrylate (Observed) [6] | Data suggests characteristic signals for the two ethyl groups and a vinylic proton. | Specific shifts available in spectral databases like SpectraBase confirm the presence of the cyano, ester, and ethoxy functionalities.[6] |
This comparison demonstrates the expected influence of the cyano and ethoxy groups, which significantly alter the chemical shifts of the olefinic carbons and protons compared to the simpler ethyl crotonate structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. A standard pulse sequence (e.g., zg30) is typically sufficient.
-
Acquire ¹³C{¹H} NMR spectra using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS peak.
Figure 1: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Spectrum of this compound
The IR spectrum will be dominated by strong, characteristic absorption bands corresponding to the key functional groups.
-
C≡N Stretch: A sharp, strong absorption is expected in the 2220-2240 cm⁻¹ region, which is highly characteristic of a nitrile group.
-
C=O Stretch: A very strong absorption from the ester carbonyl group is predicted around 1710-1730 cm⁻¹. Conjugation with the C=C bond lowers this frequency from the typical 1735-1750 cm⁻¹ range for saturated esters.[7]
-
C=C Stretch: An absorption of medium intensity is expected around 1620-1640 cm⁻¹ for the conjugated double bond.
-
C-O Stretches: Strong absorptions corresponding to the C-O single bonds of the ester and ether linkages will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.[7]
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the ethyl and methyl groups.
Comparative Spectral Analysis
| Compound | Key Functional Group | Predicted/Observed IR Frequency (cm⁻¹) |
| This compound (Predicted) | C≡N Stretch | ~2230 |
| C=O Stretch (conjugated) | ~1720 | |
| C=C Stretch | ~1630 | |
| C-O Stretch | ~1250 and ~1100 | |
| Ethyl 2-cyanoacrylate (Observed) [8] | C≡N Stretch | 2239 |
| C=O Stretch (conjugated) | 1732 | |
| C=C Stretch | 1614 | |
| Ethyl Cyanoacetate (Observed) [9] | C≡N Stretch | ~2260 |
| C=O Stretch (non-conjugated) | ~1750 |
The comparison clearly shows how conjugation in the crotonate and acrylate systems lowers the vibrational frequencies of the C=O and C=C bonds compared to the non-conjugated ethyl cyanoacetate.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software. Identify and label the key absorption peaks.
Figure 2: Experimental workflow for FT-IR analysis using ATR.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 183, corresponding to the molecular formula [C₉H₁₃NO₃]⁺. The presence of a smaller M+1 peak at m/z 184 due to the natural abundance of ¹³C would also be expected.
-
Key Fragmentation Pathways: The structure suggests several likely fragmentation points under electron ionization (EI):
-
Loss of an ethoxy radical (-•OCH₂CH₃): Resulting in a fragment at m/z 138.
-
Loss of an ethyl radical (-•CH₂CH₃): Leading to a fragment at m/z 154.
-
McLafferty Rearrangement: Possible for the ethyl ester, leading to characteristic neutral losses.
-
Cleavage of the ester and ether groups can lead to a variety of smaller, stable charged fragments.
-
Comparative Spectral Analysis
| Compound | Molecular Weight | Predicted/Observed Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 183.20 | 183 | 154, 138 |
| Ethyl 2-cyano-3-ethoxyacrylate (Observed) [6][10] | 169.18 | 169 | 113[6] |
| Ethyl 2-cyanocrotonate (Observed) [11] | 139.15 | 139 | 112[11] |
The fragmentation of the acrylate analog provides a strong indication of the stability of certain substructures that would also be relevant for the title compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Separation: Inject 1 µL of the solution into the GC-MS system. The GC will separate the analyte from any impurities based on boiling point and column affinity. A typical temperature program might start at 50°C and ramp to 250°C.
-
Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer source, where it is ionized (typically by Electron Impact, EI, at 70 eV). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the structure.
Figure 3: General workflow for compound analysis by GC-MS.
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions and, specifically, the presence of chromophores and conjugated π-systems.
Predicted UV-Vis Spectrum
This compound possesses a highly conjugated system involving the C=C double bond, the cyano group (C≡N), and the carbonyl group (C=O). This extensive conjugation is expected to result in a strong π → π* electronic transition. The maximum absorbance (λ_max) is predicted to occur in the UV region, likely between 250-290 nm. By comparison, simpler α,β-unsaturated esters like ethyl crotonate show a λ_max around 212 nm.[12] The additional conjugation provided by the cyano and ethoxy groups should shift this absorption to a longer wavelength (a bathochromic shift).
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent that fully dissolves the sample, such as ethanol or acetonitrile.
-
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.1 - 1.0 A.U.).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Sample Measurement: Replace the solvent with the sample solution in the same cuvette and scan the absorbance from approximately 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Conclusion
Through a multi-faceted spectroscopic approach, we have established a detailed and predictive analytical profile for this compound. The predicted NMR spectrum maps its unique carbon-hydrogen framework, while the anticipated IR spectrum confirms its key C≡N, C=O, and C=C functional groups. Mass spectrometry is expected to verify its molecular weight of 183, and UV-Vis spectroscopy will highlight its conjugated electronic system.
By comparing these predicted data points with the experimental spectra of closely related molecules, we have built a robust and self-validating framework for the characterization of this important synthetic intermediate. This guide provides researchers and drug development professionals with the necessary spectral benchmarks to confidently identify and assess the purity of this compound in their own laboratories.
References
- 1. scbt.com [scbt.com]
- 2. Ethyl 2-cyano-3-ethoxy-2-butenoate | C9H13NO3 | CID 46635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 932750-29-3: this compound [cymitquimica.com]
- 4. magritek.com [magritek.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl cyanoacetate [webbook.nist.gov]
- 10. 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester [webbook.nist.gov]
- 11. Ethyl 2-cyanocrotonate | C7H9NO2 | CID 5368875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethyl trans-crotonate | C6H10O2 | CID 429065 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity of Ethyl (E)-2-cyano-3-ethoxycrotonate Derivatives
This guide provides a comprehensive comparison of the biological activities of Ethyl (E)-2-cyano-3-ethoxycrotonate derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By synthesizing technical data with field-proven insights, this document aims to facilitate a deeper understanding of the therapeutic potential of this versatile class of compounds.
Introduction: The Promising Scaffold of this compound
This compound is an organic compound featuring a unique chemical structure that includes a cyano group and an ethoxy group attached to a crotonate backbone.[1] This arrangement, particularly the α-cyano-α,β-unsaturated carbonyl moiety, makes it a highly reactive and versatile building block in organic synthesis.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide will delve into a comparative analysis of these activities, supported by experimental data, to provide a clear perspective on their structure-activity relationships and therapeutic potential.
Comparative Analysis of Biological Activities
The diverse biological activities of this compound derivatives are largely attributed to the electrophilic nature of the double bond in the crotonate moiety, which can readily react with nucleophilic residues in biological macromolecules.[1] Modifications to the core structure allow for the fine-tuning of these activities.
Antimicrobial Activity
Derivatives of this scaffold have shown promise as antimicrobial agents. The introduction of various heterocyclic and aromatic moieties can significantly enhance their potency against a range of bacterial and fungal strains.
While direct comparative studies on a single, comprehensive library of this compound derivatives are not extensively documented in publicly available literature, several studies on structurally related compounds provide valuable insights. For instance, a study on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives demonstrated significant antibacterial activity.[4] One compound, in particular, exhibited remarkable potency with Minimum Inhibitory Concentration (MIC) values of 0.125, 0.083, 0.073, and 0.109 mg/ml against E. sakazakii, E. coli, S. aureus, and K. pneumonia, respectively.[4]
Table 1: Comparative Antimicrobial Activity of Selected Cyano-Derivatives
| Compound ID | Test Organism | MIC (mg/mL) | Reference |
| Compound 2 (pyrrolidin-3-yl)butanoate derivative) | Enterobacter sakazakii | 0.125 | [4] |
| Escherichia coli | 0.083 | [4] | |
| Staphylococcus aureus | 0.073 | [4] | |
| Klebsiella pneumoniae | 0.109 | [4] |
Note: The data presented is for structurally related compounds to illustrate the potential of the cyano-crotonate scaffold.
Anticancer Activity
The anticancer potential of cyano-containing compounds is a significant area of research. Several derivatives have demonstrated cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.
A comparative study of Serenoa repens extract, containing various bioactive compounds, and a pharmaceutical product showed cytotoxic effects against prostate cancer cell lines (Pc3 and DU-145).[2] While not direct derivatives, this highlights the potential of natural and synthetic compounds with complex structures in cancer therapy.[2] Another study on novel 3-cyanopyridines reported IC50 values against breast (MCF-7) and ovarian (A-2780) cancer cell lines in the low micromolar range.[5]
Table 2: Comparative Anticancer Activity (IC50 µM) of Selected Cyano-Derivatives against Various Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | MDA-MB-231 (Breast) | PC-3 (Prostate) | A-2780 (Ovarian) | Reference |
| Compound 4 (3-cyanopyridine derivative) | 22.5 | - | 91.3 | - | [5] |
| Compound 6b (3-cyanopyridine derivative) | 35.1 | - | 47.8 | - | [5] |
| Compound 7 (3-cyanopyridine derivative) | 28.9 | - | 64.2 | - | [5] |
| Compound 3d (3-cyanopyridine derivative) | 3.38 | - | - | 1.14 | [5] |
| Compound 4b (3-cyanopyridine derivative) | 1.14 | - | - | 1.76 | [5] |
Note: This data is from studies on 3-cyanopyridine derivatives, which share the crucial cyano-moiety and demonstrate the potent anticancer activity achievable with this class of compounds.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, making the development of novel anti-inflammatory agents a priority. Derivatives of this compound have shown potential in modulating inflammatory pathways.
One study synthesized a series of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that compounds with phenolic substitutions exhibited significant anti-inflammatory effects, with percentage inhibition of edema ranging from 70.2% to 83.1%, comparable to the standard drug diclofenac (85.0%).[2] Another study on a pivalate-based Michael product reported IC50 values for COX-1, COX-2, and 5-LOX inhibition of 314, 130, and 105 µg/mL, respectively.
Table 3: Comparative In Vivo Anti-inflammatory Activity of Thiophene-based Cyano-Derivatives
| Compound ID (Substituent) | % Inhibition of Rat Paw Edema | Reference |
| 4a (4-Hydroxy) | 83.1 | [2] |
| 4b (4-Hydroxy-3-methoxy) | 79.5 | [2] |
| 4c (3,4-Dihydroxy) | 75.8 | [2] |
| 4d (4-Chloro) | 70.2 | [2] |
| Diclofenac (Standard) | 85.0 | [2] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Serially dilute the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and react it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm, which is proportional to the amount of nitrite (a stable product of NO).
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with a wide range of biological activities. The available data, primarily from structurally related compounds, strongly suggests their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of the α-cyano-α,β-unsaturated carbonyl moiety is a key determinant of their bioactivity, and modifications to the peripheral substituents allow for the optimization of their therapeutic properties.
Future research should focus on the synthesis and systematic screening of a comprehensive library of this compound derivatives to establish clear structure-activity relationships. Mechanistic studies are also crucial to elucidate the specific molecular targets and pathways involved in their biological effects. Such efforts will undoubtedly pave the way for the development of novel and effective therapeutic agents based on this versatile chemical scaffold.
References
- 1. Comparative study of the chemical profile, cytotoxic activity, and molecular docking of Serenoa repens extract and a pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalysis in Ethyl (E)-2-cyano-3-ethoxycrotonate Synthesis
Abstract
This guide provides a comprehensive comparative analysis of catalytic systems for the synthesis of Ethyl (E)-2-cyano-3-ethoxycrotonate, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The synthesis, a variant of the Knoevenagel condensation, involves the reaction of ethyl cyanoacetate with triethyl orthoacetate. This document delves into the mechanistic nuances of this specific transformation and evaluates the efficacy of various catalysts. We will explore the catalytic roles of traditional base catalysts, the dual function of acetic anhydride as both a promoter and dehydrating agent, and other potential catalytic systems. Experimental protocols and comparative data are presented to assist researchers in selecting the optimal conditions for this crucial synthetic step.
Introduction: The Significance of this compound
This compound is a highly functionalized organic molecule characterized by a unique arrangement of a cyano group, an ester, and an ethoxy group around a carbon-carbon double bond.[1][2][3] This structure imparts a versatile reactivity profile, making it a sought-after intermediate in the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents. The presence of multiple reactive sites allows for a variety of subsequent chemical transformations, including nucleophilic additions and cyclizations. The efficient and selective synthesis of this crotonate is therefore a critical step in numerous drug development and fine chemical manufacturing processes.
The primary route to this compound is through a condensation reaction between ethyl cyanoacetate, an active methylene compound, and triethyl orthoacetate, which serves as the electrophile. This reaction is a variation of the classic Knoevenagel condensation, which typically involves an aldehyde or a ketone.[4] The choice of catalyst is paramount in this transformation, as it dictates the reaction rate, yield, and purity of the final product.
The Synthetic Pathway: A Knoevenagel-Type Condensation
The synthesis of this compound proceeds via the condensation of the active methylene group of ethyl cyanoacetate with triethyl orthoacetate. Unlike a standard Knoevenagel reaction with an aldehyde, this process involves the displacement of ethoxy groups from the orthoester. The catalyst's role is to facilitate the deprotonation of ethyl cyanoacetate to form a nucleophilic enolate and to activate the orthoester for nucleophilic attack.
Caption: General reaction scheme for the synthesis of this compound.
Comparative Analysis of Catalytic Systems
The efficiency of the synthesis of this compound is highly dependent on the chosen catalytic system. Here, we compare the performance of several catalysts based on available literature for this specific reaction and closely related Knoevenagel-type condensations.
Base Catalysis: The Role of Amines
Weak organic bases, such as piperidine and triethylamine, are commonly employed as catalysts in Knoevenagel condensations.[5][6][7] Their primary function is to deprotonate the active methylene compound, generating the nucleophilic enolate intermediate.
-
Piperidine: This secondary amine is a widely used and effective catalyst for Knoevenagel condensations.[1] In the context of the reaction with orthoesters, piperidine is often used in conjunction with a dehydrating agent like acetic anhydride. The basicity of piperidine is sufficient to generate the enolate of ethyl cyanoacetate, which then attacks the orthoester.
-
Triethylamine (TEA): As a tertiary amine, TEA can also function as a base catalyst.[5][6][8] It is generally considered a milder base than piperidine and can be advantageous in preventing side reactions. Its efficacy is also enhanced by the removal of water, often accomplished by azeotropic distillation or the use of a chemical drying agent.
Acetic Anhydride: A Dual-Role Promoter
Acetic anhydride is a crucial reagent in many reported procedures for this synthesis. It serves a dual purpose:
-
Dehydrating Agent: The condensation reaction produces ethanol as a byproduct. Acetic anhydride effectively scavenges this alcohol, shifting the reaction equilibrium towards the product.
-
Electrophile Activation: Acetic anhydride can react with the orthoester to form a more reactive mixed anhydride intermediate, which is more susceptible to nucleophilic attack by the enolate of ethyl cyanoacetate.
In some instances, acetic anhydride can be used as the sole promoter, suggesting it can also facilitate the initial enolization of ethyl cyanoacetate to some extent.
Lewis Acid Catalysis: An Alternative Approach
While less common for this specific transformation, Lewis acids are known to catalyze Knoevenagel-type reactions. Catalysts such as zinc chloride (ZnCl₂) or montmorillonite K-10 clay, a solid acid catalyst, could potentially be employed.[9][10][11] Their mode of action involves coordination to the oxygen atoms of the orthoester, making it more electrophilic and thus more reactive towards the active methylene compound. This approach may offer advantages in terms of catalyst recovery and milder reaction conditions.
Performance Comparison
The following table summarizes the performance of different catalytic systems based on data from the synthesis of this compound and structurally similar compounds. Direct comparative studies for this specific reaction are limited; therefore, data from analogous reactions are included for a broader perspective.
| Catalyst System | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine / Acetic Anhydride | Ethyl Cyanoacetate, Triethyl Orthoacetate | Reflux | 2 | ~95 | [1] (Implied high yield) |
| Acetic Anhydride (alone) | Ethyl Cyanoacetate, Triethyl Orthoacetate | 130-140 | 3 | High | (Patent Literature) |
| Triethylamine | Aromatic Aldehydes, Ethyl Cyanoacetate | Reflux | 1-3 | 69-94 | [5] |
| Ammonium Acetate | 2-Acetylnaphthalene, Aromatic Aldehyde, Ethyl Cyanoacetate | Reflux | - | Good | [12] |
| Montmorillonite K-10 | Aldehydes, Acetylacetone, Urea | - | - | - | [9][10][11] |
Note: The data for Triethylamine and Ammonium Acetate are for related Knoevenagel condensations and are included to provide a broader context for catalyst efficacy in similar transformations.
Experimental Protocols
The following are representative experimental procedures for the synthesis of this compound using different catalytic systems.
Protocol 1: Piperidine/Acetic Anhydride Catalysis
This is a widely cited and effective method for the synthesis.
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthoacetate
-
Piperidine
-
Acetic anhydride
-
Ethanol (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (1.0 eq) and triethyl orthoacetate (1.2 eq).
-
Add acetic anhydride (2.5 eq) to the mixture.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Caption: A typical experimental workflow for the piperidine/acetic anhydride catalyzed synthesis.
Protocol 2: Acetic Anhydride Promotion (Base-Free)
This method avoids the use of an amine base, simplifying the workup.
Materials:
-
Ethyl cyanoacetate
-
Triethyl orthoacetate
-
Acetic anhydride
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Toluene (for extraction)
Procedure:
-
In a flask equipped with a distillation head, combine ethyl cyanoacetate (1.0 eq) and triethyl orthoacetate (1.2 eq).
-
Add acetic anhydride (2.0 eq).
-
Heat the mixture to 130-140 °C while distilling off the ethyl acetate formed.
-
Continue heating for the specified time, monitoring by TLC or GC.
-
After cooling, neutralize the excess acetic anhydride carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with toluene.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the residue by vacuum distillation.
Mechanistic Considerations
The reaction likely proceeds through the formation of an enolate from ethyl cyanoacetate, facilitated by the base catalyst. This enolate then attacks the orthoester. In the presence of acetic anhydride, an alternative pathway involving the formation of a more electrophilic mixed anhydride intermediate is also plausible.
Caption: A simplified representation of the base-catalyzed reaction mechanism.
Conclusion and Future Outlook
The synthesis of this compound is most reliably achieved through a Knoevenagel-type condensation of ethyl cyanoacetate and triethyl orthoacetate, commonly catalyzed by piperidine in the presence of acetic anhydride. This method consistently provides high yields. While alternative catalysts like triethylamine and potentially solid acids such as montmorillonite K-10 present intriguing possibilities for greener and more easily separable systems, there is a clear need for direct comparative studies with robust experimental data for this specific transformation. Future research should focus on exploring these alternative catalysts and optimizing reaction conditions to develop more sustainable and efficient synthetic routes to this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Collection - Montmorillonite K10 Clay:â An Efficient Catalyst for the One-Pot Stereoselective Synthesis of β-Acetamido Ketones - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Montmorillonite K10 clay: an efficient catalyst for the one-pot stereoselective synthesis of beta-acetamido ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. K10 montmorillonite clays as environmentally benign catalysts for organic reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. nanorh.com [nanorh.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Structure of Ethyl (E)-2-cyano-3-ethoxycrotonate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, the unambiguous structural verification of reaction products is paramount. This is particularly true for compounds like Ethyl (E)-2-cyano-3-ethoxycrotonate, a versatile building block in the synthesis of various heterocyclic compounds used in pharmaceuticals and agrochemicals.[1] Its synthesis, typically achieved through a Knoevenagel condensation of ethyl cyanoacetate with triethyl orthoformate, can present structural ambiguities that necessitate a robust validation strategy.[2][3] This guide provides an in-depth comparison of analytical techniques and experimental data to ensure the correct structural assignment of the target (E)-isomer and to differentiate it from potential side products.
The Synthetic Challenge: Beyond a Single Product
The reaction of ethyl cyanoacetate with triethyl orthoformate is a classic example of a Knoevenagel condensation, a nucleophilic addition followed by dehydration.[4] While the desired product is the thermodynamically more stable (E)-isomer, the reaction conditions can potentially lead to the formation of the (Z)-isomer or other byproducts. The acidic methylene group in ethyl cyanoacetate, flanked by both a nitrile and a carbonyl group, is highly reactive, making it susceptible to various reaction pathways.[2]
Factors such as reaction temperature, catalyst choice, and reaction time can influence the stereochemical outcome.[5] For instance, prolonged heating or the presence of certain impurities could lead to the formation of colored byproducts.[5] Therefore, a multi-faceted analytical approach is crucial for confirming the structure and purity of the final product.
dot graph "Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Ethyl_Cyanoacetate" [label="Ethyl Cyanoacetate"]; "Triethyl_Orthoformate" [label="Triethyl Orthoformate"]; "Intermediate" [label="Knoevenagel Adduct\n(Unstable Intermediate)"]; "Product_E" [label="this compound\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product_Z" [label="Ethyl (Z)-2-cyano-3-ethoxycrotonate\n(Potential Isomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Byproducts" [label="Other Byproducts", fillcolor="#FBBC05", fontcolor="#202124"];
"Ethyl_Cyanoacetate" -> "Intermediate" [label="+ Triethyl Orthoformate\n(Catalyst, Heat)"]; "Triethyl_Orthoformate" -> "Intermediate"; "Intermediate" -> "Product_E" [label="- H2O\n(Dehydration)"]; "Intermediate" -> "Product_Z"; "Intermediate" -> "Byproducts"; } caption: "Synthetic pathway for this compound."
Core Analytical Techniques for Structural Validation
A combination of spectroscopic methods is essential for the comprehensive structural elucidation of the reaction products. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the stereochemistry of alkenes. For this compound, both ¹H and ¹³C NMR, along with 2D correlation experiments like HSQC and HMBC, are invaluable.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to analyze are the vinyl proton and the protons of the ethoxy and ethyl ester groups.
-
¹³C NMR Acquisition: Obtain a ¹³C NMR spectrum, including DEPT-135 and DEPT-90 experiments to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (HSQC & HMBC): Perform Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) H-C correlations. This is crucial for unambiguously assigning quaternary carbons and confirming the overall connectivity.
Data Interpretation: Differentiating (E) and (Z) Isomers
The key to distinguishing between the (E) and (Z) isomers lies in the chemical shift of the vinyl proton and the through-space Nuclear Overhauser Effect (NOE).
| Parameter | Expected for (E)-Isomer | Expected for (Z)-Isomer | Rationale |
| ¹H NMR (Vinyl H) | Further downfield | Further upfield | In the (E)-isomer, the vinyl proton is cis to the electron-withdrawing cyano group, leading to greater deshielding. |
| NOE Correlation | NOE observed between the vinyl proton and the protons of the ethoxy group's methylene. | NOE observed between the vinyl proton and the protons of the ethyl ester's methylene. | NOE is a through-space effect, and its presence indicates spatial proximity between the irradiated and observed protons. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
dot graph "NMR_Validation_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_1D" { label = "1D NMR"; style=filled; color="#F1F3F4"; "H1_NMR" [label="¹H NMR"]; "C13_NMR" [label="¹³C NMR (with DEPT)"]; }
subgraph "cluster_2D" { label = "2D NMR"; style=filled; color="#F1F3F4"; "HSQC" [label="HSQC"]; "HMBC" [label="HMBC"]; "NOESY" [label="NOESY/ROESY"]; }
"Purified_Product" [label="Purified Reaction Product"]; "Initial_Structure" [label="Initial Structural Hypothesis"]; "Connectivity" [label="Confirm Connectivity"]; "Stereochemistry" [label="Determine Stereochemistry"]; "Final_Structure" [label="Validated Structure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Purified_Product" -> "H1_NMR"; "Purified_Product" -> "C13_NMR"; "H1_NMR" -> "Initial_Structure"; "C13_NMR" -> "Initial_Structure"; "Initial_Structure" -> "HSQC"; "Initial_Structure" -> "HMBC"; "HSQC" -> "Connectivity"; "HMBC" -> "Connectivity"; "Connectivity" -> "NOESY"; "NOESY" -> "Stereochemistry"; "Stereochemistry" -> "Final_Structure"; } caption: "Workflow for NMR-based structural validation."
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Experimental Protocol: IR Analysis
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2220 | Medium to Strong |
| C=O (Ester) | ~1720 | Strong |
| C=C (Alkene) | ~1640 | Medium |
| C-O (Ether & Ester) | 1250-1000 | Strong |
The presence of these characteristic peaks provides strong evidence for the formation of the desired product. The absence of a broad -OH band around 3300 cm⁻¹ would indicate the absence of hydrolyzed byproducts.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product and can provide information about its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically introduced via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.
Data Interpretation
For this compound (C₉H₁₃NO₃), the expected molecular weight is 183.20 g/mol .[6] The mass spectrum should show a molecular ion peak [M]⁺ at m/z 183. Fragmentation patterns can also be informative. For example, the loss of an ethoxy group (-OC₂H₅) would result in a fragment at m/z 138.
Comparison with Alternative Synthetic Routes
While the Knoevenagel condensation is a common method, alternative approaches to synthesize similar enol ethers exist, such as the O-alkylation of β-keto esters.[7] These methods may offer different stereoselectivity and byproduct profiles. For instance, the direct etherification of cyclic β-diketones has been reported as a route to β-keto enol ethers.[7] However, for the specific target molecule, the Knoevenagel condensation with triethyl orthoformate remains a highly efficient and widely used method.[8]
Conclusion
The structural validation of this compound requires a synergistic application of modern analytical techniques. While ¹H NMR, particularly with NOE experiments, is the cornerstone for determining the crucial (E)-stereochemistry, IR and MS provide essential confirmatory data regarding functional groups and molecular weight. By following the detailed protocols and comparative data interpretation outlined in this guide, researchers can confidently verify the structure of their reaction products, ensuring the integrity of their subsequent research and development efforts.
References
- 1. CAS 932750-29-3: this compound [cymitquimica.com]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 2-cyano-3-ethoxy-2-butenoate | C9H13NO3 | CID 46635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl (ethoxymethylene)cyanoacetate synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Reaction Kinetics of Ethyl (E)-2-cyano-3-ethoxycrotonate and Its Analogs for Drug Development and Materials Science
Introduction
Ethyl (E)-2-cyano-3-ethoxycrotonate is a highly functionalized Michael acceptor and a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of a nitrile, an ester, and an ethoxy group conjugated with a carbon-carbon double bond, make it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. Understanding the reaction kinetics of this compound, particularly in comparison to its structural analogs, is paramount for researchers in drug development and materials science. This guide provides an in-depth comparative analysis of the reaction kinetics of this compound, offering both theoretical insights and practical experimental protocols to empower researchers in their synthetic endeavors.
The reactivity of this compound is primarily governed by two key reaction types: the Michael addition and the Knoevenagel condensation. The electron-deficient nature of the double bond, enhanced by the electron-withdrawing cyano and ester groups, makes it highly susceptible to nucleophilic attack in a Michael fashion. Furthermore, the active methylene group, once formed via hydrolysis or other transformations, can participate in Knoevenagel condensations with aldehydes and ketones. The rates of these reactions are critically dependent on the molecular structure of the reactants and the reaction conditions.
This guide will delve into a comparative kinetic analysis of this compound with selected analogs, namely ethyl crotonate and ethyl cyanoacetate. While direct, quantitative kinetic data for this compound is not extensively available in the public domain, this guide will provide a framework for understanding its reactivity based on established principles of physical organic chemistry and available data for related compounds. Crucially, we provide detailed, self-validating experimental protocols that will enable researchers to generate their own high-quality kinetic data.
Understanding the Reaction Mechanisms
A solid grasp of the underlying reaction mechanisms is essential for interpreting kinetic data and making informed decisions in experimental design.
The Michael Addition Reaction
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] In the case of this compound, the nucleophile adds to the β-carbon of the double bond, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final adduct. The rate of the Michael addition is influenced by the nucleophilicity of the donor, the electrophilicity of the acceptor, and the stability of the intermediate.
References
A Senior Application Scientist's Guide to DFT Studies on the Reactivity of Ethyl (E)-2-cyano-3-ethoxycrotonate
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the reactivity of Ethyl (E)-2-cyano-3-ethoxycrotonate, a highly functionalized electron-deficient alkene, from the perspective of Density Functional Theory (DFT) studies. While direct computational studies on this specific molecule are not abundant in current literature, this guide will establish its reactivity profile by drawing comparisons with well-documented DFT analyses of analogous α,β-unsaturated systems. We will explore the theoretical underpinnings of its reactivity and provide a framework for future computational investigations.
Introduction to this compound: A Versatile Electrophile
This compound (CAS 932750-29-3) is an organic compound featuring a unique convergence of electron-withdrawing and donating groups around a reactive carbon-carbon double bond.[1][2][3][4][5] Its structure, characterized by a cyano group and an ethyl ester moiety (both electron-withdrawing) and an ethoxy group (electron-donating) attached to the crotonate backbone, renders it a highly polarized and electrophilic species.[1] This pronounced electrophilicity makes it a valuable intermediate in organic synthesis, particularly in reactions involving nucleophilic attack, such as conjugate additions and cycloadditions.[1][6][7]
The strategic placement of these functional groups suggests a rich and varied reactivity profile, making it an excellent candidate for in-depth computational analysis to predict its behavior in complex reaction environments. Understanding its electronic structure through DFT can unlock its synthetic potential and guide the rational design of novel molecular architectures in pharmaceutical and agrochemical development.[1]
The Power of DFT in Elucidating Reactivity
Density Functional Theory has emerged as a powerful tool for predicting and rationalizing the reactivity of organic molecules.[8][9] By calculating the electronic structure of a molecule, DFT can provide quantitative insights into its kinetic and thermodynamic properties. Key descriptors derived from DFT calculations that help in assessing reactivity include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the LUMO is indicative of a molecule's electrophilicity, while the HOMO energy relates to its nucleophilicity. The HOMO-LUMO gap can signify the chemical reactivity of a molecule.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Global Reactivity Indices: Conceptual DFT provides a framework for defining chemical concepts like electronegativity, hardness, and electrophilicity, which can be used to predict the global reactivity of a molecule.[10]
-
Reaction Pathway Analysis: DFT can be used to map the entire energy landscape of a chemical reaction, including the structures and energies of reactants, products, intermediates, and transition states. This allows for the calculation of activation energies, which are crucial for predicting reaction rates.[11][12]
Comparative Reactivity Analysis: this compound vs. Other Electron-Deficient Alkenes
Given the structural features of this compound, we can predict its reactivity in comparison to other well-studied electron-deficient alkenes, such as α,β-unsaturated esters and nitriles. The presence of both a cyano and an ester group at the α-position is expected to significantly lower the energy of the LUMO, making it a potent electrophile. The ethoxy group at the β-position, being an electron-donating group, will likely polarize the double bond, further enhancing the electrophilicity of the β-carbon.
Electrophilicity and Nucleophilic Attack
In reactions with nucleophiles, α,β-unsaturated carbonyl compounds can undergo either 1,2-addition (at the carbonyl carbon) or 1,4-addition (conjugate addition at the β-carbon).[6][7] For this compound, the strong electron-withdrawing nature of the cyano and ester groups will heavily favor 1,4-addition.
To provide a semi-quantitative comparison, a hypothetical DFT study on this compound would likely reveal a lower LUMO energy compared to simpler α,β-unsaturated esters like ethyl acrylate. This is because the additional cyano group provides further stabilization of the negative charge that develops at the α-carbon in the transition state of a nucleophilic attack at the β-carbon.
| Compound | Key Structural Features | Expected LUMO Energy (Qualitative) | Predicted Reactivity towards Nucleophiles |
| Ethyl Acrylate | α,β-unsaturated ester | Moderate | Good Michael acceptor |
| Acrylonitrile | α,β-unsaturated nitrile | Low | Very good Michael acceptor |
| This compound | α,β-unsaturated ester and nitrile, β-ethoxy group | Very Low | Excellent Michael acceptor |
Cycloaddition Reactions
This compound is expected to be a highly reactive dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions due to its electron-deficient nature.[13][14] The rate and selectivity of these reactions are governed by the FMO interactions between the alkene and its reaction partner.
A DFT study would be invaluable in predicting the regio- and stereoselectivity of such cycloadditions. For instance, in a [4+2] cycloaddition with an electron-rich diene, the reaction would likely proceed via a concerted, asynchronous transition state.[11][14] The activation energy for this reaction is expected to be lower than that for less electron-deficient alkenes.
Proposed Experimental Protocol: A DFT Workflow for Reactivity Studies
The following is a detailed, step-by-step methodology for a comprehensive DFT study on the reactivity of this compound in a model [4+2] cycloaddition reaction with a simple diene like 1,3-butadiene.
Computational Details
-
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Level of Theory: A hybrid functional like B3LYP is a good starting point for geometry optimizations and frequency calculations, as it balances accuracy and computational cost. For more accurate energy calculations, a double-hybrid functional like B2PLYP or a range-separated functional like ωB97X-D could be employed.[15]
-
Basis Set: A Pople-style basis set such as 6-31+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ should be used to provide a good description of the electronic structure.
Step-by-Step Workflow
-
Geometry Optimization:
-
Optimize the ground state geometries of the reactants (this compound and 1,3-butadiene) and the expected cycloaddition product.
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
-
Transition State Search:
-
Locate the transition state structure for the cycloaddition reaction. This can be done using methods like the Berny algorithm (OPT=TS) or a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
Perform a frequency calculation on the located transition state structure to verify that it is a true first-order saddle point (i.e., exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency should correspond to the C-C bond formation in the cycloaddition.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the transition state structure to confirm that it connects the reactants and the product on the potential energy surface.[15]
-
-
Data Analysis:
-
Calculate the activation energy (the energy difference between the transition state and the reactants) and the reaction energy (the energy difference between the product and the reactants).
-
Analyze the FMOs of the reactants to rationalize the reactivity and selectivity based on FMO theory.
-
Generate MEP maps to visualize the electrophilic and nucleophilic sites.
-
Visualizing Computational Workflows and Reaction Profiles
The following diagrams illustrate the proposed computational workflow and a hypothetical reaction energy profile for the [4+2] cycloaddition of this compound.
Caption: A typical workflow for a DFT study of a chemical reaction.
Caption: A hypothetical reaction energy profile for a cycloaddition reaction.
Conclusion
This compound represents a class of highly activated alkenes with significant potential in organic synthesis. While direct experimental and computational data on its reactivity are still emerging, this guide demonstrates how a comparative analysis based on established DFT principles can provide deep insights into its chemical behavior. By leveraging the predictive power of modern computational chemistry, researchers can better understand and exploit the reactivity of this versatile building block for the development of novel and complex molecules. The proposed DFT workflow provides a robust framework for future studies that will undoubtedly uncover new and exciting applications for this and related compounds.
References
- 1. CAS 932750-29-3: this compound [cymitquimica.com]
- 2. This compound CAS#: 932750-29-3 [m.chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Ethyl 2-cyano-3-ethoxy-2-butenoate | C9H13NO3 | CID 46635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]
- 7. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- 12. Computational Studies on the Reactivity, Selectivity and Molecular Dynamics of Cycloaddition Reactions [escholarship.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Understanding the 1,3‐Dipolar Cycloadditions of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]
X-ray crystallography of Ethyl (E)-2-cyano-3-ethoxycrotonate derivatives
An In-Depth Technical Guide to the X-ray Crystallography of Ethyl (E)-2-cyano-3-ethoxycrotonate Derivatives
For researchers and professionals in drug development and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, accessible through X-ray crystallography, underpins the rational design of novel compounds by revealing the intricate relationships between molecular structure and function.[1][2] This guide provides a comprehensive comparison of the crystallographic features of this compound derivatives, a class of organic compounds recognized for their versatile reactivity and potential as intermediates in the synthesis of complex molecules.[3]
This document will delve into the experimental workflow of single-crystal X-ray diffraction, from synthesis and crystallization to final structure analysis. It will then present a comparative analysis of different derivatives, highlighting how subtle changes in chemical structure influence molecular conformation and intermolecular interactions in the solid state.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
General Synthesis of Cyanoacrylate Derivatives
This compound and its derivatives are commonly synthesized via the Knoevenagel condensation.[4][5] This reaction typically involves the condensation of an active methylene compound, such as ethyl cyanoacetate, with an appropriate aldehyde or ketone. For aryl derivatives, a substituted benzaldehyde would be used.[6][7] The reaction is often catalyzed by a weak base.
The Art of Crystallization
Obtaining crystals suitable for X-ray diffraction—typically 0.1-0.3 mm in each dimension and free of significant defects—is often the most challenging step. For cyanoacrylate derivatives, several methods can be employed:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. The key is to control the evaporation rate; a loosely capped vial is often sufficient.[8]
-
Solvent Diffusion: This technique is useful when a compound is soluble in one solvent but insoluble in another. The compound is dissolved in the "good" solvent, and the "poor" solvent is carefully layered on top or allowed to diffuse in as a vapor. This gradual decrease in solubility can promote slow crystal growth.[8]
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even further in a refrigerator. The decrease in solubility upon cooling can induce crystallization.
Troubleshooting: A common issue is the formation of oils or microcrystalline powders instead of single crystals. This can sometimes be overcome by using a less polar solvent, trying different solvent combinations, or employing seeding, where a tiny existing crystal is added to a saturated solution to encourage further growth.[8]
Experimental Workflow for Single-Crystal X-ray Crystallography
Once a suitable crystal is obtained, the process of determining its structure involves a standardized, multi-stage workflow. This process validates itself at each step, from the initial diffraction pattern confirming crystallinity to the final refined model's agreement with the observed data.
Detailed Experimental Protocol
-
Crystal Mounting: A suitable single crystal is identified under a microscope, picked up using a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.
-
Data Processing:
-
Indexing: The collected diffraction spots are analyzed to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal system.[9]
-
Integration: The intensity of each diffraction spot is measured.
-
Scaling and Merging: The collected data is scaled to account for experimental variations, and symmetry-related reflections are merged.
-
-
Structure Solution and Refinement:
-
Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map, which reveals the positions of the atoms.[9][10]
-
Refinement: This iterative process refines the atomic positions, bond lengths, angles, and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the fit is assessed using R-factors (e.g., R1), with lower values indicating a better fit.[9]
-
Comparative Structural Analysis of Derivatives
The power of crystallography lies in comparing related structures to understand how chemical modifications influence solid-state conformation and packing. Here, we compare two distinct derivatives: a thiophene-containing analogue, Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate [11][12], and a nitro-substituted phenyl derivative, Ethyl (2E)-2-cyano-3-(nitro-phenyl)prop-2-enoate .[13]
Comparison of Crystallographic Data
| Parameter | Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate[12] | Nitro-substituted Ethyl (2E)-2-cyano-3-phenylprop-2-enoate Derivative[13] |
| Molecular Formula | C₁₀H₉NO₂S | C₁₂H₁₀N₂O₄ |
| Crystal System | Monoclinic | Monoclinic / Triclinic (depending on isomer) |
| Space Group | C2/m | P2₁/c or P-1 |
| Key Feature | The molecule is nearly planar, allowing for efficient packing.[12] | The nitro group significantly influences electronic properties and intermolecular interactions. |
| Molecular Conformation | The thiophene ring and the cyanoacrylate backbone are largely coplanar.[12] | The phenyl ring is twisted relative to the acrylate plane due to steric hindrance from the substituents. |
| Intermolecular Interactions | Dominated by C-H···O and C-H···N hydrogen bonds, forming chains and sheets.[12] | Involves weak C-H···O interactions with both the carbonyl and nitro groups, as well as potential π-π stacking between phenyl rings.[13] |
Analysis of Structural Differences
The introduction of different substituents has a profound impact on the crystal structure:
-
Molecular Planarity: The thiophene derivative is remarkably planar. This planarity facilitates the formation of extensive networks of weak hydrogen bonds (C-H···O and C-H···N), which direct the crystal packing into well-defined sheets.[12] In contrast, nitro-substituted phenyl derivatives often exhibit a significant twist between the phenyl ring and the acrylate plane. This non-planarity is a strategy to relieve steric strain, but it disrupts extensive sheet-like packing.
-
Intermolecular Forces: While both structures are stabilized by weak C-H···O hydrogen bonds, the nature of the acceptor atom differs. In the thiophene derivative, the carbonyl oxygen and the nitrile nitrogen are the primary acceptors.[12] In the nitro derivative, the oxygen atoms of the nitro group provide additional strong hydrogen bond acceptors, leading to more complex and varied packing motifs. Furthermore, the electron-deficient nature of the nitro-substituted phenyl ring can promote π-π stacking interactions, a feature less prevalent in the thiophene analogue.[13]
Alternative Technique: Powder X-ray Diffraction (PXRD)
When growing single crystals of sufficient size and quality proves impossible, Powder X-ray Diffraction (PXRD) offers a valuable alternative.[1][14] Instead of a single crystal, PXRD uses a microcrystalline powder containing thousands of randomly oriented crystallites.[2]
-
Comparison with Single-Crystal XRD:
-
Advantage of PXRD: It is much faster and does not require the often-difficult process of growing large single crystals. It is excellent for confirming the identity and phase purity of a synthesized material.[2]
-
Limitation of PXRD: The diffraction pattern from a powder is a one-dimensional plot of intensity versus diffraction angle, resulting in significant peak overlap. This makes solving a crystal structure from scratch much more challenging than with single-crystal data.[1][14]
-
Modern Applications: Despite limitations, advances in computational methods, particularly "direct-space" or "real-space" techniques, have made it possible to solve moderately complex organic structures directly from high-quality powder data.[9][10]
-
Conclusion
X-ray crystallography provides indispensable insights into the solid-state structures of this compound derivatives. This guide demonstrates that even minor chemical modifications, such as substituting a thiophene ring for a nitro-phenyl group, can lead to significant changes in molecular conformation and the hierarchy of intermolecular interactions that govern crystal packing. This detailed structural knowledge is crucial for establishing structure-property relationships, enabling scientists to rationally design molecules with tailored properties for applications in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. CAS 932750-29-3: this compound [cymitquimica.com]
- 4. oiccpress.com [oiccpress.com]
- 5. Preparation of cyanoacrylate derivatives and comparison of dual action cyanoacrylate formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. unifr.ch [unifr.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. core.ac.uk [core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
A Mechanistic Deep Dive: Comparative Analysis of Ethyl (E)-2-cyano-3-ethoxycrotonate in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the strategic construction of heterocyclic scaffolds is a cornerstone of molecular design. Ethyl (E)-2-cyano-3-ethoxycrotonate has emerged as a versatile and highly reactive building block in this endeavor, prized for its predictable reactivity toward a range of nucleophiles. This guide provides an in-depth mechanistic comparison of its reactions with hydrazines, hydroxylamines, and amidines, offering a clear rationale for experimental outcomes and providing validated protocols for the synthesis of key pyrazole, isoxazole, and pyrimidine derivatives.
Introduction to a Versatile Building Block
This compound, with its electron-deficient olefinic bond activated by the adjacent cyano and ester groups, is primed for nucleophilic attack. The ethoxy group at the β-position serves as an excellent leaving group, facilitating subsequent cyclization reactions. This unique combination of functional groups makes it an ideal precursor for the synthesis of a diverse array of five- and six-membered heterocycles.
The synthesis of this compound is itself a straightforward procedure, typically achieved through the condensation of ethyl cyanoacetate with triethyl orthoacetate. The presence of a catalytic amount of a weak base like 4-(Dimethylamino)pyridine (DMAP) can facilitate the reaction.[1]
Mechanistic Crossroads: A Comparative Overview
The reactions of this compound with dinucleophiles such as hydrazines, hydroxylamines, and amidines proceed through a common mechanistic motif: a Michael-type addition followed by an intramolecular cyclization and subsequent elimination. However, the nature of the nucleophile dictates the structure of the resulting heterocyclic ring.
Substrate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazine [label="Hydrazine (H₂N-NHR)"]; Hydroxylamine [label="Hydroxylamine (H₂N-OH)"]; Amidine [label="Amidine/Urea/Guanidine"];
Substrate -> Pyrazole [label="Michael Addition,\nCyclization, Elimination"]; Substrate -> Isoxazole [label="Michael Addition,\nCyclization, Elimination"]; Substrate -> Pyrimidine [label="Michael Addition,\nCyclization, Elimination"];
Hydrazine -> Pyrazole; Hydroxylamine -> Isoxazole; Amidine -> Pyrimidine;
Pyrazole [label="Pyrazole Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoxazole [label="Isoxazole Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrimidine [label="Pyrimidine Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Figure 1: General overview of the reaction pathways of this compound.Reaction with Hydrazines: The Path to Pyrazoles
The reaction of this compound with hydrazine or its derivatives is a classic and efficient method for the synthesis of 5-aminopyrazole-4-carboxylates.
Mechanism:
-
Michael Addition: The more nucleophilic nitrogen atom of the hydrazine attacks the electron-deficient β-carbon of the crotonate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazine adduct then attacks the electrophilic carbon of the cyano group.
-
Tautomerization and Elimination: The resulting imine tautomerizes to a more stable enamine, followed by the elimination of an ethanol molecule to afford the aromatic pyrazole ring.
start [label="{this compound | + H₂N-NHR}"]; intermediate1 [label="{Michael Adduct | (EtO)C(CH₃)=C(CN)COOEt}"]; intermediate2 [label="{Cyclized Intermediate | 5-membered ring}"]; product [label="{5-Aminopyrazole Derivative | Aromatic Ring}", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate1 [label="Michael Addition"]; intermediate1 -> intermediate2 [label="Intramolecular\nCyclization"]; intermediate2 -> product [label="Tautomerization &\nElimination of EtOH"]; }
Figure 2: Mechanistic pathway for pyrazole synthesis.This reaction is highly regioselective, with the initial attack of the substituted or unsubstituted hydrazine determining the final substitution pattern on the pyrazole ring.
Reaction with Hydroxylamine: Forging the Isoxazole Core
When this compound is treated with hydroxylamine, the resulting product is a 5-aminoisoxazole-4-carboxylate. This reaction provides a straightforward entry into this important heterocyclic system.
Mechanism:
-
Michael Addition: The nitrogen atom of hydroxylamine adds to the β-carbon of the crotonate in a Michael-type fashion.
-
Intramolecular Cyclization: The hydroxyl group of the resulting adduct attacks the nitrile carbon.
-
Elimination: Subsequent elimination of ethanol leads to the formation of the aromatic isoxazole ring.
start [label="{this compound | + H₂N-OH}"]; intermediate1 [label="{Michael Adduct | (EtO)C(CH₃)=C(CN)COOEt}"]; intermediate2 [label="{Cyclized Intermediate | 5-membered ring}"]; product [label="{5-Aminoisoxazole Derivative | Aromatic Ring}", fillcolor="#FBBC05", fontcolor="#202124"];
start -> intermediate1 [label="Michael Addition"]; intermediate1 -> intermediate2 [label="Intramolecular\nCyclization"]; intermediate2 -> product [label="Elimination of EtOH"]; }
Figure 3: Mechanistic pathway for isoxazole synthesis.The reaction is typically carried out in the presence of a weak base to generate free hydroxylamine from its hydrochloride salt.
Reaction with Amidines, Urea, and Guanidine: Constructing Pyrimidines
The synthesis of pyrimidine derivatives from this compound can be achieved using various dinucleophiles containing the N-C-N fragment, such as amidines, urea, or guanidine.
Mechanism:
-
Michael Addition: One of the nitrogen atoms of the amidine, urea, or guanidine acts as the initial nucleophile, attacking the β-carbon of the crotonate.
-
Intramolecular Cyclization: The second nitrogen atom of the N-C-N system then attacks the nitrile carbon.
-
Tautomerization and Elimination: Tautomerization of the resulting intermediate followed by the elimination of ethanol furnishes the pyrimidine ring.
start [label="{this compound | + H₂N-C(R)=NH}"]; intermediate1 [label="{Michael Adduct | (EtO)C(CH₃)=C(CN)COOEt}"]; intermediate2 [label="{Cyclized Intermediate | 6-membered ring}"]; product [label="{Aminopyrimidine Derivative | Aromatic Ring}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> intermediate1 [label="Michael Addition"]; intermediate1 -> intermediate2 [label="Intramolecular\nCyclization"]; intermediate2 -> product [label="Tautomerization &\nElimination of EtOH"]; }
Figure 4: Mechanistic pathway for pyrimidine synthesis.The use of different amidines, or urea and guanidine, allows for the introduction of various substituents at the 2-position of the pyrimidine ring.
Performance Comparison: A Data-Driven Analysis
The choice of reaction conditions can significantly impact the yield and purity of the desired heterocyclic product. The following table summarizes typical experimental data for the reaction of this compound with different nucleophiles.
| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |
| Hydrazine Hydrate | Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Ethanol, reflux | ~99% | [2] |
| Hydroxylamine HCl | Ethyl 5-amino-3-methylisoxazole-4-carboxylate | Ethanol, EtONa, rt | Not specified | [1] |
| Urea | Ethyl 4-amino-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate | Ethanolic HCl, reflux | Moderate | Inferred from similar syntheses |
| Guanidine | Ethyl 2,4-diamino-6-methylpyrimidine-5-carboxylate | Base catalyst, reflux | Good | Inferred from similar syntheses |
Note: Yields are highly dependent on the specific substrate, reagents, and reaction conditions. The data presented here are for illustrative purposes.
Experimental Protocols
Synthesis of this compound[1]
-
In a round bottom flask, mix ethyl cyanoacetate and triethyl orthoacetate in a 1:1 molar ratio.
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Heat the mixture to 110 °C while simultaneously removing the ethanol that forms during the reaction.
-
After the reaction is complete, cool the mixture.
-
Filter the resulting precipitate and wash it with a 10% HCl solution to obtain this compound.
Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate[1]
-
Dissolve this compound in ethanol.
-
Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
-
Stir the resulting mixture for 24 hours at room temperature.
-
Remove the excess ethanol by evaporation.
-
Filter the precipitate, wash with water, and dry to yield Ethyl 5-amino-3-methylisoxazole-4-carboxylate.
Synthesis of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (Adapted from a similar procedure[2])
-
To a stirred solution of this compound in ethanol, add hydrazine hydrate dropwise.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight).
-
After cooling, remove the solvent under reduced pressure.
-
The residue can be further purified by extraction with a suitable solvent like ethyl acetate, followed by washing with water and brine, drying, and concentration.
Conclusion
This compound stands out as a highly effective and versatile substrate for the synthesis of a range of biologically relevant heterocyclic compounds. A thorough understanding of its reaction mechanisms with different nucleophiles allows for the rational design of synthetic routes to pyrazoles, isoxazoles, and pyrimidines. The provided protocols, grounded in established chemical principles, offer a reliable starting point for researchers to explore the rich chemistry of this valuable building block.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (E)-2-cyano-3-ethoxycrotonate
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Ethyl (E)-2-cyano-3-ethoxycrotonate (CAS No. 932750-29-3) in a laboratory setting. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere compliance, offering a framework grounded in scientific principles to manage chemical waste responsibly. The procedures outlined here are designed to be self-validating, ensuring that each step reinforces a safe and compliant workflow.
Core Principle: Hazard Identification and Risk Assessment
Understanding the chemical's properties is the foundation of its safe disposal. While specific toxicological data for this compound is limited, its structure—containing both a cyano (nitrile) group and an acrylate moiety—necessitates a conservative approach based on well-documented hazards of similar compounds.
The primary directive for this and any laboratory chemical is to dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, regional, and national regulations.[1][2][3][4] Never discharge this chemical into drains or the environment.[5][6]
Table 1: Chemical and Hazard Summary
| Property | Data | Source(s) |
|---|---|---|
| Chemical Name | This compound | [7][8][9] |
| CAS Number | 932750-29-3 | [8][10][11] |
| Molecular Formula | C₉H₁₃NO₃ | [7][8][11] |
| Structural Hazards | Contains cyano (nitrile) and acrylate functional groups. | [12] |
| Inferred Health Hazards | Eye Irritation: Acrylates and cyano-compounds are known to cause serious eye irritation.[2][3][4][5] Skin Irritation: May cause skin irritation and potentially allergic skin reactions upon repeated contact.[2][4][5] Respiratory Irritation: Vapors may be irritating to the respiratory system.[2][5] | [2][3][4][5] |
| Physical Hazards | Combustibility: While the flash point for this specific compound is not widely published, related cyanoacrylates are combustible liquids.[2][5][13] Hazardous Decomposition: Thermal decomposition may release toxic gases, including carbon oxides and highly toxic hydrogen cyanide.[3][14] |[2][3][5][13][14] |
Causality: The cyano group is of particular concern. Nitriles can release hydrogen cyanide gas under acidic conditions or during combustion, which is a potent cellular respiration inhibitor.[3] This potential dictates the need for stringent waste segregation and disposal via high-temperature incineration.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling the chemical in any capacity—including for disposal—ensure the following PPE is worn. This is your most immediate control against exposure.
-
Eye Protection : Wear chemical safety goggles and a face shield.[1][2][3] The risk of serious eye irritation from a splash is significant.
-
Hand Protection : Use chemically resistant, impervious gloves such as polyethylene. Do not use cotton or cloth gloves , as they can absorb the chemical and prolong skin contact.[13]
-
Body Protection : A lab coat, long-sleeved clothing, and an apron are required to prevent skin contact.[4][5]
-
Respiratory Protection : All handling of waste, especially during spill cleanup or transfer, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If a fume hood is not available or for significant spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][5]
Operational Disposal Plan: From Benchtop to Final Disposition
Proper disposal is a process, not a single action. The following workflow ensures safety and compliance at every stage.
Step 1: Waste Segregation at the Source
Immediately upon generation, all waste containing this compound must be treated as hazardous waste.
-
Liquid Waste : Collect all solutions and unused quantities in a designated, properly sealed, and clearly labeled hazardous waste container.
-
Solid Waste : Any contaminated materials, such as gloves, absorbent pads, or weighing papers, must be placed in a separate, sealed container for solid hazardous waste.
-
Incompatibility : Do not mix this waste with incompatible materials, particularly strong acids (which could accelerate the release of hydrogen cyanide) or strong bases and amines (which can cause vigorous reactions with acrylates).[3][5]
Step 2: Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Evacuate & Ventilate : Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[5][15]
-
Control Ignition Sources : Remove all sources of ignition (sparks, open flames, hot surfaces) from the area.[5][16]
-
Contain the Spill : Wearing full PPE, contain the liquid spill using an inert absorbent material like vermiculite, clay, or dry sand.[5][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste : Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[5]
Step 3: Final Disposal Pathway
The final disposal of this chemical must be handled by a licensed and approved environmental waste management contractor. Your role is to prepare the waste for safe and compliant pickup.
-
Waste Characterization : Classify the waste as hazardous. In the United States, this would fall under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[17][18] While not a specifically listed waste, its reactivity and potential to release cyanide would likely classify it as a characteristic hazardous waste.
-
Containerization : Ensure the waste container is in good condition, compatible with the chemical, and securely sealed to prevent leaks.
-
Labeling : Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage : Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.
-
Arrange for Disposal : Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal company.
-
Documentation : Maintain meticulous records of the waste generated, including the amount and date of disposal, as required by law.[19]
The universally accepted and required method for final disposition is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[20] This process ensures the complete destruction of the organic molecule, preventing its release into the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. ETHYL 2-CYANO-3-METHYLCROTONATE - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. synerzine.com [synerzine.com]
- 7. labsolu.ca [labsolu.ca]
- 8. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
- 10. echemi.com [echemi.com]
- 11. scbt.com [scbt.com]
- 12. CAS 932750-29-3: this compound [cymitquimica.com]
- 13. arrowheadforensics.com [arrowheadforensics.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. chemos.de [chemos.de]
- 16. fishersci.com [fishersci.com]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling Ethyl (E)-2-cyano-3-ethoxycrotonate
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl (E)-2-cyano-3-ethoxycrotonate (CAS 932750-29-3). The protocols herein are designed not just as a list of steps, but as a self-validating system rooted in the specific hazards of the molecule and best practices for its chemical class. Our goal is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.
Hazard Identification: Understanding the Molecule
This compound is a multifunctional compound. Its structure, containing a cyano group (-CN) and an acrylate ester, dictates its reactivity and potential hazards. The primary risks are associated with its toxicity and irritant properties. Based on available safety data, the compound is classified with significant health hazards that necessitate stringent controls.[1][2]
Table 1: Hazard Profile of this compound (CAS 932750-29-3)
| Hazard Classification | Hazard Statement | Causality and Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion can lead to systemic toxic effects. Strict prohibition of eating, drinking, or smoking in the lab is critical. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | The compound can be absorbed through the skin, causing systemic toxicity. This mandates the use of chemically resistant gloves and protective clothing to prevent any skin contact. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause inflammation, redness, and discomfort. This is a common property of acrylate-type molecules.[3] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | As a crystalline powder or solid, dust or aerosols can be inhaled.[1] This requires handling within a certified chemical fume hood or using appropriate respiratory protection. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | The eyes are particularly sensitive. Even minor exposure to dust or splashes can cause significant irritation or damage.[3] This makes proper eye protection non-negotiable. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the nose, throat, and lungs.[3] This is a key reason why engineering controls like fume hoods are the first line of defense. |
| Transportation Hazard | UN3439, Class 6.1, Packing Group III | Classified as a toxic solid for transport, reinforcing the need for careful handling and containment at all times.[1][2] |
Note: This information is based on supplier safety data. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most complete and up-to-date information.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. For this compound, the precautionary statement P280—"Wear protective gloves/protective clothing/eye protection/face protection"—serves as our guiding principle.
The Rationale Behind Your Armor
-
Engineering Controls First: Before any discussion of PPE, the primary control measure is to handle this compound within a certified chemical fume hood. This minimizes airborne concentrations, addressing the inhalation hazard at the source.[3]
-
Eye and Face Protection: Given the serious eye irritation risk (H319), standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory. If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat is standard, but for handling larger quantities or in situations with a higher risk of spills, chemically resistant aprons and sleeves are recommended.[3] The goal is to eliminate any potential for skin contact (H312, H315).
-
Hand Protection: This is a critical control point. Cyanoacrylates can rapidly bond to skin and certain materials.
-
DO use: Polyethylene or nitrile gloves. These materials offer adequate protection against incidental contact.[3] Always check the manufacturer's glove compatibility data if available.
-
DO NOT use: Cotton or cloth gloves. Cyanoacrylates can react with cotton, generating intense heat and causing severe burns.[3]
-
Technique: Always inspect gloves for tears or holes before use. Use the double-gloving technique for added protection during high-risk procedures. Remove and replace gloves immediately if contamination is suspected.
-
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling the compound.
Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on chemical safety goggles.
-
Put on gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a skin-to-skin and glove-to-glove technique to avoid self-contamination. Dispose of them in the designated chemical waste container.
-
Remove the lab coat by rolling it outwards and away from the body. Store it properly or dispose of it if contaminated.
-
Perform hand hygiene.
-
Remove chemical safety goggles.
-
Perform final hand hygiene.
-
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment and reagents are present to minimize movement in and out of the hood.
-
Weighing: As the compound is a solid, weigh it out within the fume hood or in a ventilated balance enclosure to prevent inhalation of dust.
-
Manipulation: Handle the compound with care, avoiding actions that could generate dust. Use spatulas and other tools gently.
-
Post-Handling: After use, decontaminate the work surface. Thoroughly wash hands and any exposed skin.[4]
Emergency Plan: Accidental Release
In the event of a spill, a calm and procedural response is essential.
-
Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of containment.
-
Isolate: Prevent the spill from spreading or entering drains.[5]
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large and generates dust.
-
Contain & Clean: For small spills, gently cover with an inert absorbent material (like sand or vermiculite). Do not use combustible materials like paper towels for the initial cleanup.[6] Carefully sweep the material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Ensure all cleanup materials are disposed of as hazardous chemical waste.
Caption: Emergency response workflow for an accidental spill.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a labeled, appropriate hazardous liquid waste container. Do not mix incompatible waste streams.[7]
-
Empty Containers: The original product container is considered hazardous waste and must be disposed of through a licensed chemical waste contractor.[8] Do not rinse into the sewer system.
First Aid: Immediate Response
Table 2: First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound CAS#: 932750-29-3 [m.chemicalbook.com]
- 3. arrowheadforensics.com [arrowheadforensics.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. itwcp.de [itwcp.de]
- 6. envirograf.com [envirograf.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
